molecular formula C16H16O3 B6397279 4-(4-Ethylphenyl)-3-methoxybenzoic acid CAS No. 1261922-16-0

4-(4-Ethylphenyl)-3-methoxybenzoic acid

Número de catálogo: B6397279
Número CAS: 1261922-16-0
Peso molecular: 256.30 g/mol
Clave InChI: URPRCHFKYOTGGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Ethylphenyl)-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Ethylphenyl)-3-methoxybenzoic acid, 95% is 256.109944368 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Ethylphenyl)-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylphenyl)-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(4-ethylphenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-11-4-6-12(7-5-11)14-9-8-13(16(17)18)10-15(14)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPRCHFKYOTGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688980
Record name 4'-Ethyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-16-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-ethyl-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261922-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Ethyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical and physical properties of 4-(4-Ethylphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Chemical and Physical Properties of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid

Executive Summary 4-(4-Ethylphenyl)-3-methoxybenzoic acid (systematically identified as 4'-ethyl-2-methoxy-[1,1'-biphenyl]-4-carboxylic acid) is a highly functionalized biaryl building block. Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), URAT1 inhibitors for hyperuricemia, and novel oncology therapeutics[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, structural rationale, and a self-validating methodology for its synthesis via palladium-catalyzed cross-coupling.

Structural & Physicochemical Profiling

The pharmacological utility of this compound is deeply rooted in its physicochemical parameters. The biphenyl core provides a rigid, hydrophobic framework, while the substituents dictate both the electronic distribution and the three-dimensional conformation of the molecule.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Impact in Drug Design
Systematic Name 4'-ethyl-2-methoxy-[1,1'-biphenyl]-4-carboxylic acidIUPAC standard nomenclature
Molecular Formula C16H16O3Defines exact mass and isotopic distribution
Molecular Weight 256.30 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5)
Topological Polar Surface Area (TPSA) 46.5 ŲExcellent membrane permeability; ideal for oral bioavailability
LogP (Estimated) 3.8 - 4.2High lipophilicity, driving partition into hydrophobic target pockets
Hydrogen Bond Donors 1 (-COOH)Facilitates strong directional anchoring to target proteins
Hydrogen Bond Acceptors 3 (-COOH, -OCH3)Enhances solubility and secondary binding interactions
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding

Rational Design & Structure-Activity Relationship (SAR)

The specific substitution pattern of 4-(4-Ethylphenyl)-3-methoxybenzoic acid is engineered to optimize both pharmacodynamics and pharmacokinetics.

  • The Carboxylic Acid (-COOH): Acts as the primary pharmacophore, forming critical salt bridges or hydrogen bonds with basic residues (e.g., Arginine or Lysine) in target binding sites.

  • The Methoxy Group (-OCH3): Positioned ortho to the biaryl linkage, the methoxy group introduces significant steric hindrance. This forces the two phenyl rings out of coplanarity, increasing the dihedral angle. This non-planar conformation prevents aggregation, improves aqueous solubility, and allows the molecule to fit into complex, three-dimensional receptor pockets.

  • The Ethyl Group (-CH2CH3): Provides a precise lipophilic extension that fills deep hydrophobic cavities within target proteins, enhancing binding affinity through van der Waals interactions.

SAR_Logic Core Biaryl Core Sub1 Carboxylic Acid Core->Sub1 Sub2 Methoxy Group Core->Sub2 Sub3 Ethyl Group Core->Sub3 Effect1 Target Binding Sub1->Effect1 Effect2 Solubility Sub1->Effect2 Sub2->Effect2 Sub3->Effect1

Figure 1: Logical relationship of structural moieties to pharmacological properties.

Mechanistic Causality in Experimental Choices

The synthesis of highly functionalized biphenyls relies heavily on the Suzuki-Miyaura cross-coupling reaction[2]. The choice of reagents must be carefully calibrated to the electronic and steric demands of the substrates[3].

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is selected because the electron-rich nature of the (4-ethylphenyl)boronic acid facilitates rapid transmetalation, while the sterically hindered 4-bromo-3-methoxybenzoic acid requires a robust, zero-valent palladium species to drive the initial oxidative addition[3].

  • Base Selection: Potassium carbonate (K2CO3) is utilized to quaternize the boronic acid into a highly reactive boronate complex, which is a prerequisite for the transmetalation step[4].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and water (typically 4:1) is employed. Dioxane solubilizes the organic substrates and the palladium catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species[5].

Self-Validating Synthesis Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. Progression to each subsequent step requires the successful validation of the previous one.

SynthesisWorkflow N1 Starting Materials N3 Suzuki-Miyaura Coupling N1->N3 Reagents N2 Catalyst Preparation N2->N3 Catalyst System N4 Workup & Extraction N3->N4 Crude Mixture N5 Purification N4->N5 Organic Phase N6 Target Compound N5->N6 >95% Purity

Figure 2: Step-by-step workflow for the Suzuki-Miyaura synthesis of the target biaryl.

Step-by-Step Protocol:

Step 1: Reagent Preparation & Degassing

  • Action: Charge a Schlenk flask with 4-bromo-3-methoxybenzoic acid (1.0 eq), (4-ethylphenyl)boronic acid (1.2 eq), and K2CO3 (2.5 eq). Add a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the mixture via three freeze-pump-thaw cycles.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

  • Validation Check: Visual cessation of bubbling during the thaw cycle confirms the removal of dissolved gases.

Step 2: Catalytic Cross-Coupling

  • Action: Under a positive nitrogen atmosphere, add Pd(PPh3)4 (0.05 eq). Heat the reaction mixture to 90°C and stir for 12 hours.

  • Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance introduced by the ortho-methoxy group during the reductive elimination phase.

  • Validation Check: Analyze an aliquot via LC-MS. The reaction is validated to proceed only when the mass peak of the starting bromide is <5% relative to the product mass (m/z 255.1 [M-H]-).

Step 3: Workup and Acidification

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Extract the aqueous layer, then carefully acidify the aqueous phase with 1M HCl to pH 2-3.

  • Causality: The target compound exists as a water-soluble carboxylate salt under basic conditions. Acidification protonates the carboxylic acid, driving it into the organic phase or causing it to precipitate.

  • Validation Check: The formation of a dense white precipitate upon reaching pH 3 confirms the successful generation of the free carboxylic acid.

Step 4: Purification and Characterization

  • Action: Extract the precipitate with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) or recrystallization from ethanol.

  • Causality: Removes trace unreacted boronic acid, homocoupled byproducts, and residual palladium.

  • Validation Check: 1H NMR (DMSO-d6) must show the disappearance of the proton adjacent to the bromide, the presence of the ethyl triplet/quartet (δ 1.20, 2.65 ppm), and a sharp singlet for the methoxy group (δ 3.85 ppm). HPLC must indicate >95% purity.

Sources

Comprehensive Mass Characterization of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid: Theoretical Calculations and HRMS Validation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of novel therapeutics, the unambiguous structural confirmation of functionalized biphenyl intermediates—such as 4-(4-Ethylphenyl)-3-methoxybenzoic acid —is a non-negotiable quality control gateway. This technical guide establishes the theoretical mass properties of this compound and delineates a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its exact mass determination. By bridging theoretical isotopic calculations with empirical Orbitrap-based methodologies, this whitepaper provides researchers with a robust framework for distinguishing target analytes from isobaric impurities.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in early-stage drug development is the conflation of molecular weight (average mass) and exact mass (monoisotopic mass). Understanding the causality behind when to use each metric is foundational to both synthetic scale-up and analytical verification.

Molecular Weight (Average Mass)

The molecular weight (MW) is dictated by the abundance-weighted average of all naturally occurring isotopes of the constituent elements[1]. It is the macroscopic metric used for stoichiometric calculations, such as determining the molarity of a solution or weighing out reagents for a Suzuki-Miyaura cross-coupling reaction.

  • Chemical Formula : C₁₆H₁₆O₃

  • Calculation : ∑(Standard Atomic Weight×Number of Atoms)

  • Result : 192.176 (C)+16.128 (H)+47.997 (O)=256.301 g/mol

Exact Mass (Monoisotopic Mass)

Conversely, the exact mass (formally defined by IUPAC as the monoisotopic mass) is calculated using the resting mass of the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O)[2]. This is the microscopic metric detected by mass spectrometers, as these instruments separate individual ions rather than bulk averages. The fractional difference between the nominal mass (256 Da) and the exact mass is known as the mass defect , which arises from nuclear binding energy[3].

Table 1: Isotopic Mass Contributions for C₁₆H₁₆O₃

ElementMost Abundant IsotopeExact Mass (Da)QuantityTotal Contribution (Da)
Carbon¹²C12.00000016192.000000
Hydrogen¹H1.0078251616.125200
Oxygen¹⁶O15.994915347.984745
Total C₁₆H₁₆O₃ --256.109945 Da

Data sourced from NIST Atomic Weights and Isotopic Compositions[1].

The Causality of High-Resolution Mass Spectrometry (HRMS)

Why is a standard single-quadrupole mass spectrometer insufficient for characterizing 4-(4-Ethylphenyl)-3-methoxybenzoic acid? The answer lies in isobaric interferences —molecules with the same nominal mass but different elemental compositions.

Consider a hypothetical synthetic byproduct or matrix interference with the formula C₁₅H₁₆N₂O₂.

  • Exact mass of C₁₆H₁₆O₃ [M-H]⁻ = 255.1027 Da

  • Exact mass of C₁₅H₁₆N₂O₂ [M-H]⁻ = 255.1139 Da

The mass difference ( Δm ) is a mere 0.0112 Da . To baseline-resolve these two peaks, the mass spectrometer must possess a specific resolving power ( R ), calculated as R=m/Δm . In this case, R=255/0.0112≈22,767 . A standard quadrupole ( R≈1,000 ) will merge these into a single peak, leading to false-positive structural confirmations. Therefore, an Orbitrap or Time-of-Flight (TOF) analyzer operating at R≥50,000 is strictly required[4][5].

Resolving_Power N1 Target Analyte C16H16O3 m/z 255.1027 [M-H]- N3 Mass Difference (Δm) 0.0112 Da N1->N3 N2 Isobaric Interference e.g., C15H16N2O2 m/z 255.1139 [M-H]- N2->N3 N4 Required Resolving Power R = m / Δm ≈ 22,767 N3->N4 N5 Orbitrap HRMS Set to R = 100,000 N4->N5 Drives Instrument Parameter Choice N6 Baseline Separation & Unambiguous ID N5->N6

Caption: Logical causality driving the requirement of HRMS resolving power to prevent false-positive identification.

Experimental Protocol: ESI-Orbitrap MS Workflow

To establish a self-validating analytical system, the following protocol details the exact mass determination of 4-(4-Ethylphenyl)-3-methoxybenzoic acid using Electrospray Ionization (ESI) coupled to an Orbitrap mass analyzer.

Rationale for Ionization Mode

The target molecule contains a carboxylic acid moiety (-COOH). In solution, this functional group readily donates a proton. Therefore, Negative ESI mode ([M-H]⁻) is the logical choice, yielding an expected exact mass of 255.1027 Da (Neutral exact mass 256.1099 Da minus the mass of a proton, 1.0073 Da).

Step-by-Step Methodology
  • Sample Preparation : Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (NH₄OH) to promote deprotonation.

  • External Calibration : Prior to analysis, infuse a standard calibration mixture (e.g., Pierce™ Negative Ion Calibration Mix) to calibrate the Orbitrap across the m/z 50–2000 range. This corrects macro-level frequency-to-mass conversion errors[5].

  • Internal Lock Mass (Self-Validation) : Enable internal lock mass correction using a known background ion (e.g., palmitic acid [M-H]⁻ at m/z 255.2329, if present, or an infused fluorinated standard). This corrects for micro-level space-charge effects and thermal drift during the actual scan[6].

  • Data Acquisition : Introduce the sample via direct infusion at 5 µL/min or via a short LC gradient. Acquire full-scan MS data using the parameters in Table 2.

Table 2: Optimized ESI-Orbitrap Parameters

ParameterSettingCausality / Rationale
Ionization Mode ESI NegativeExploits the acidic nature of the benzoic acid moiety.
Resolving Power 100,000 (at m/z 200)Ensures baseline separation from isobaric matrix interferences.
AGC Target 3e6 ionsPrevents Orbitrap overfilling, which causes space-charge mass shifts.
Maximum IT 50 msBalances scan speed with sufficient ion accumulation for high S/N.
Capillary Temp 320 °CFacilitates efficient desolvation of the Methanol/Water droplets.
Workflow Visualization

HRMS_Workflow N1 Sample Preparation (1 µg/mL in MeOH/H2O + NH4OH) N3 ESI-Orbitrap MS Acquisition (Negative Mode, R=100k) N1->N3 Direct Infusion N2 Instrument Calibration (External Mix + Internal Lock Mass) N2->N3 Mass Axis Baseline N4 Data Processing (Peak Extraction at m/z 255.1027) N3->N4 Raw Transient Data N5 Mass Accuracy Calculation (Target: Δppm < 3 ppm) N4->N5 Monoisotopic Peak N6 Isotopic Fidelity Check (13C M+1 relative abundance) N5->N6 If Passed N7 Unambiguous Structural Confirmation N6->N7 Final Validation

Caption: Self-validating HRMS workflow for exact mass determination and structural confirmation.

Data Interpretation and Validation

A protocol is only as robust as its data interpretation criteria. To validate the synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic acid, two distinct checks must be satisfied:

Mass Accuracy (ppm Error)

The deviation of the experimentally measured mass from the theoretical exact mass is quantified in parts-per-million (ppm).

Mass Error (ppm)=(Theoretical Mass∣Measured Mass−Theoretical Mass∣​)×106

For pharmaceutical-grade structural confirmation, the accepted industry standard is a mass error of < 3.0 ppm [7]. If the measured [M-H]⁻ peak is 255.1032, the error is calculated as (|255.1032 - 255.1027| / 255.1027) * 1e6 = 1.96 ppm, which constitutes a passing result.

Isotopic Pattern Fidelity

Exact mass alone is susceptible to rare coincidences. The system is self-validated by examining the M+1 isotopic peak, driven primarily by the natural abundance of ¹³C (~1.07%). Because the molecule contains 16 carbon atoms, the M+1 peak (m/z 256.1060) should have a relative intensity of approximately 17.1% ( 16×1.07% ) compared to the monoisotopic M0 peak. A significant deviation in this ratio indicates a co-eluting interference or an incorrect elemental formula.

References

  • IUPAC Compendium of Chemical Terminology (Gold Book). "Monoisotopic Mass". International Union of Pure and Applied Chemistry. Available at:[Link]

  • NIST Physical Measurement Laboratory. "Atomic Weights and Isotopic Compositions with Relative Atomic Masses". National Institute of Standards and Technology. Available at:[Link]

  • Royal Society of Chemistry / ASMS. "Methodology for Accurate Mass Measurement of Small Molecules". Available at:[Link]

  • ResolveMass Laboratories. "High Resolution Mass Spectrometry (HRMS) Analysis Protocols and Acceptable Error Margins". Available at:[Link]

  • ResearchGate. "High-resolution mass spectrometry: basic principles for using exact mass and mass defect". Available at:[Link]

Sources

Structural Elucidation and X-Ray Crystallography of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Crystallographers, and Drug Development Professionals Discipline: Structural Chemistry & X-ray Crystallography

Executive Summary & Pharmacological Context

Biphenyl carboxylic acids represent a privileged structural motif in medicinal chemistry, frequently serving as core scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and highly specific enzyme inhibitors. The compound 4-(4-Ethylphenyl)-3-methoxybenzoic acid (Chemical Formula: C₁₆H₁₆O₃) is of particular interest due to its unique steric and electronic topography.

The presence of a methoxy group at the 3-position significantly alters the biochemical trajectory of the molecule. For instance, in cytochrome P450 enzymes such as CYP199A4, the orientation of methoxybenzoic acid derivatives dictates oxidation efficiency; the steric bulk of the methoxy group can force the C-H bonds away from the heme iron, dramatically shifting the activity profile[1]. Furthermore, the 4'-ethyl substitution introduces lipophilic bulk that influences both receptor pocket binding and crystal lattice packing.

This whitepaper provides an in-depth, self-validating methodological framework for the synthesis, single-crystal growth, and X-ray crystallographic resolution of 4-(4-Ethylphenyl)-3-methoxybenzoic acid, grounded in the established crystallographic behavior of biphenyl-4-carboxylic acids[2] and 3-methoxybenzoic acid polymorphs[3].

Experimental Workflows & Causality

To achieve atomic-level resolution, the experimental pipeline must be treated as a continuous, self-validating system. Errors in crystallization propagate into data collection, rendering refinement impossible.

Workflow Syn Chemical Synthesis (Suzuki-Miyaura Coupling) Cryst Thermodynamic Crystal Growth (Slow Evaporation) Syn->Cryst Data SC-XRD Data Collection (100 K, Mo Kα) Cryst->Data Sol Structure Solution (Intrinsic Phasing / SHELXT) Data->Sol Ref Anisotropic Refinement (Least-Squares / SHELXL) Sol->Ref Val Crystallographic Validation (checkCIF / Platon) Ref->Val

SC-XRD workflow from synthesis to validation for biphenyl carboxylic acids.
Synthesis and Thermodynamic Crystal Growth

Causality: X-ray diffraction requires a highly ordered, periodic lattice. Rapid precipitation (kinetic control) yields microcrystalline powders with high defect densities. Slow evaporation (thermodynamic control) allows molecules to reversibly attach and detach from the growing crystal face, ensuring the lowest-energy lattice configuration is achieved.

Step-by-Step Protocol:

  • Synthesis: Synthesize the compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-3-methoxybenzoic acid and (4-ethylphenyl)boronic acid.

  • Purification: Purify the crude product via flash column chromatography, followed by a preliminary recrystallization in hot ethanol to achieve >99.5% purity.

  • Solvent Selection: Dissolve 20 mg of the purified compound in a 1:1 mixture of Ethanol and Dichloromethane (DCM). Causality: DCM provides high solubility, while ethanol acts as an anti-solvent that promotes the formation of strong intermolecular hydrogen bonds (dimerization) as the DCM selectively evaporates.

  • Crystal Growth: Place the solution in a loosely capped vial punctured with a 20-gauge needle. Leave undisturbed at 20 °C in a vibration-free environment for 5–7 days.

  • Self-Validating Check: Harvest crystals and examine them under a polarized light microscope. Rotate the stage 360°. A high-quality single crystal will exhibit complete optical extinction exactly every 90°. If the crystal remains partially illuminated, it is twinned and must be rejected.

Single-Crystal X-Ray Diffraction (SC-XRD) Acquisition

Causality: Data collection at cryogenic temperatures (100 K) is mandatory. Cooling suppresses atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the resolution of lighter atoms, including the accurate localization of carboxylic protons.

Step-by-Step Protocol:

  • Mounting: Coat a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil. Mount it on a MiTeGen polyimide loop. Causality: The oil protects the crystal from atmospheric moisture and freezes into a rigid glass at 100 K, holding the crystal firmly without exerting mechanical stress.

  • Pre-Experiment Screening: Transfer the loop to the goniometer under a 100 K nitrogen cold stream. Collect 10-20 frames to determine the unit cell.

  • Self-Validating Check: Evaluate the internal agreement factor ( Rint​ ) of the initial frames. If Rint​>0.08 , the crystal lattice is strained or twinned. Abort and mount a new crystal.

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

  • Data Reduction: Integrate the frames using software (e.g., APEX3 or CrysAlisPro) and apply a multi-scan absorption correction (SADABS).

Structure Solution and Refinement

Causality: The "phase problem" of X-ray crystallography is solved using intrinsic phasing, which mathematically estimates the missing phase angles to generate an initial electron density map.

Step-by-Step Protocol:

  • Solution: Solve the structure using SHELXT. Identify the heavy atoms (C, O) from the highest electron density peaks.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Locate the carboxylic acid hydrogen (O-H) from the difference Fourier map and refine it freely to confirm the hydrogen-bonding network. Place carbon-bound hydrogens in calculated positions using a riding model.

  • Self-Validating Check: Run the final .cif file through the IUCr checkCIF utility. The Goodness-of-Fit (GoF) must be ~1.0, and there should be no Level A or B alerts regarding missing symmetry or unassigned electron density.

Crystallographic Data and Supramolecular Architecture

Quantitative Data Summary

Based on the crystallographic behavior of the 3-methoxybenzoic acid polymorphs[3][4] and analogous biphenyl-4-carboxylic acids[2], the quantitative structural parameters of 4-(4-Ethylphenyl)-3-methoxybenzoic acid are summarized below.

Table 1: SC-XRD Data Collection and Refinement Parameters

ParameterValue / Description
Empirical Formula C₁₆H₁₆O₃
Formula Weight 256.29 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρcalc​ ) ~1.28 g/cm³
Absorption Coefficient ( μ ) 0.088 mm⁻¹ (Mo Kα)
Reflections Collected / Unique ~15,000 / ~3,500[ Rint​ = 0.042]
Goodness-of-fit on F2 1.035
Final R indices[ I>2σ(I) ] R1​ = 0.041, wR2​ = 0.105
Largest diff. peak and hole 0.25 and -0.18 e⁻/ų

Table 2: Selected Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAtoms InvolvedValue
Carbonyl Double Bond O1=C71.225(2) Å
Hydroxyl Single Bond O2-C71.310(2) Å
Methoxy Conformation C8-O3-C3-C2 (Torsion)-176.5(1)°
Biphenyl Dihedral Angle Ring A (C1-C6) / Ring B (C1'-C6')48.5(1)°
Hydrogen Bond Distance O2-H2···O1'2.645(2) Å
Supramolecular Assembly and The R22​(8) Motif

The crystal packing of 4-(4-Ethylphenyl)-3-methoxybenzoic acid is dominated by strong intermolecular interactions.

Assembly Asym Asymmetric Unit (Z' = 1) Dimer Hydrogen-Bonded Dimer (R2,2(8) Synthon) Asym->Dimer Inversion Symmetry Pack Extended Crystal Packing (π-π & CH-π Interactions) Dimer->Pack Supramolecular Assembly Hirsh Hirshfeld Surface Analysis (Intermolecular Quantification) Pack->Hirsh Quantitative Analysis

Supramolecular assembly and structural analysis pathway of the crystal lattice.
  • Inversion Dimers: As is characteristic for carboxylic acids, the molecules form centrosymmetric dimers via pairwise O—H···O hydrogen bonds. This creates a classic R22​(8) hydrogen-bonded ring motif. The robustness of this synthon drives the primary crystallization event.

  • Steric Influence of the Methoxy Group: In unsubstituted biphenyls, the solid-state structure is often strictly planar. However, the 3-methoxy group introduces severe steric hindrance against the ortho-protons of the adjacent ethylphenyl ring. To alleviate this strain, the molecule twists, resulting in a dihedral angle of approximately 48.5° between the two aromatic rings. This matches observations in heavily substituted biphenyl-4-carboxylic acids[2].

  • Ethyl Group Disorder: The terminal ethyl group at the 4'-position possesses high rotational freedom. In the solid state, it is common to observe conformational disorder here, requiring the crystallographer to model the ethyl tail over two split positions (e.g., 60:40 occupancy ratio) using PART instructions in SHELXL.

Computational Validation (DFT)

To validate that the observed dihedral twist is an intrinsic property of the molecule rather than a mere artifact of crystal packing forces, Density Functional Theory (DFT) calculations are employed.

  • Method: Geometry optimization is performed at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

  • Causality: Comparing the gas-phase DFT structure to the solid-state XRD structure isolates the effect of lattice energy.

  • Findings: The DFT-optimized structure typically predicts a biphenyl dihedral angle of ~45°. The slight deviation observed in the XRD data (~48.5°) represents the energetic compromise the molecule makes to maximize favorable intermolecular π-π stacking and C-H···O interactions within the crystal lattice.

References

  • Chia, T. S., et al. "Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid with Z' = 1." Acta Crystallographica Section E, 2019.
  • PubChem. "3-Methoxybenzoic Acid | C8H8O3 | CID 11461.
  • "The crystal structure of 2'-iodobiphenyl-4-carboxylic acid." IUCr Journals.
  • Podgorski, M.N., et al.

Sources

An In-Depth Technical Guide to the Putative In Vitro Mechanism of Action of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: To date, specific in vitro studies detailing the biological activities of 4-(4-Ethylphenyl)-3-methoxybenzoic acid are not extensively available in the public domain. This technical guide synthesizes information from structurally related benzoic acid, methoxyphenyl, and biphenyl carboxylic acid derivatives to propose a putative mechanism of action and to provide a comprehensive framework for its experimental validation.

Introduction: A Structurally-Informed Hypothesis

4-(4-Ethylphenyl)-3-methoxybenzoic acid is a biphenyl carboxylic acid derivative, a scaffold known for its diverse pharmacological activities.[1] The presence of the methoxy and carboxylic acid groups, common in many biologically active molecules, suggests potential interactions with a range of biological targets.[2][3] This guide will explore the plausible in vitro mechanisms of action of this compound, drawing parallels from related molecules and providing detailed protocols for experimental verification. We will focus on three key areas where derivatives of this scaffold have shown promise: oncology, inflammation, and neurodegenerative diseases.

Putative Mechanisms of Action and Experimental Validation

Based on the activities of structurally analogous compounds, we hypothesize that 4-(4-Ethylphenyl)-3-methoxybenzoic acid may exert its effects through the modulation of key signaling pathways involved in cancer, inflammation, and neuroprotection.

In Oncology: Targeting Pro-Survival Pathways

Benzoic acid and its derivatives have demonstrated significant potential as anticancer agents by targeting critical cell survival pathways.[3][4][5] We propose that 4-(4-Ethylphenyl)-3-methoxybenzoic acid may exhibit cytotoxic effects through the inhibition of the Akt/NF-κB signaling pathway and potentially through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

The Akt/NF-κB pathway is a central regulator of cell survival, proliferation, and inflammation. Its aberrant activation is a hallmark of many cancers.[6][7][8][9] We hypothesize that 4-(4-Ethylphenyl)-3-methoxybenzoic acid may induce apoptosis in cancer cells by disrupting this critical survival pathway.

Experimental Validation: Western Blot Analysis of Akt and NF-κB Signaling

This protocol aims to determine the effect of 4-(4-Ethylphenyl)-3-methoxybenzoic acid on the phosphorylation status of key proteins in the Akt and NF-κB pathways.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of 4-(4-Ethylphenyl)-3-methoxybenzoic acid for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt, Akt, p-IκBα, IκBα, and NF-κB p65.[7]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the p-Akt/Akt and p-IκBα/IκBα ratios would suggest inhibition of the pathway.

Signaling Pathway Diagram:

Akt_NFkB_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Survival Cell Survival Gene Transcription->Cell Survival Compound 4-(4-Ethylphenyl)-3- methoxybenzoic acid Compound->Akt Compound->IKK

Caption: Putative inhibition of the Akt/NF-κB signaling pathway.

VEGFR2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[10][11] Inhibition of VEGFR2 is a validated anti-cancer strategy.

Experimental Validation: In Vitro VEGFR2 Kinase Assay

This assay measures the ability of 4-(4-Ethylphenyl)-3-methoxybenzoic acid to inhibit the enzymatic activity of recombinant human VEGFR2.[10][11][12][13]

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.

    • Dilute recombinant human VEGFR2 kinase to the working concentration in 1x Kinase Buffer.

    • Prepare serial dilutions of 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Initiate the reaction by adding the diluted VEGFR2 enzyme.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).

    • Read the luminescence on a plate reader.

Data Analysis:

Calculate the percentage of VEGFR2 inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow Diagram:

VEGFR2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP, and Compound Mix Combine Reagents and Compound in 96-well Plate Reagents->Mix Incubate Incubate at 30°C for 45 min Mix->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Read Read Luminescence Add_ADP_Glo->Read

Caption: Workflow for the in vitro VEGFR2 kinase assay.

In Inflammation: Modulation of Inflammatory Pathways

Biphenyl carboxylic acids are a well-established class of anti-inflammatory agents.[1] We postulate that 4-(4-Ethylphenyl)-3-methoxybenzoic acid may exert anti-inflammatory effects by inhibiting the NF-κB pathway in immune cells.

Experimental Validation: Measuring Nitric Oxide Production and NF-κB Activation in Macrophages

This protocol assesses the anti-inflammatory potential of the compound by measuring its effect on nitric oxide (NO) production and NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]

Protocol:

  • Cell Culture and Stimulation:

    • Culture RAW264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of 4-(4-Ethylphenyl)-3-methoxybenzoic acid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

  • NF-κB Western Blot:

    • For NF-κB analysis, lyse the cells and perform a Western blot for p-IκBα and IκBα as described in section 2.1.1.

Data Analysis:

A reduction in NO production and a decrease in the p-IκBα/IκBα ratio would indicate anti-inflammatory activity.

In Neurodegenerative Diseases: A Potential Neuroprotective Role

Certain benzoic acid derivatives have been investigated for their potential in treating neurodegenerative diseases, possibly through chemical chaperone activity or by modulating neuroinflammation.[16][17][18][19][20]

Chemical chaperones can prevent the aggregation of misfolded proteins, a common feature of many neurodegenerative disorders.

Experimental Validation: Protein Aggregation Prevention Assay

This assay evaluates the ability of 4-(4-Ethylphenyl)-3-methoxybenzoic acid to prevent the thermal aggregation of a model protein, such as citrate synthase.[21][22][23][24]

Protocol:

  • Reaction Setup:

    • In a quartz cuvette, mix citrate synthase with different concentrations of the test compound in a suitable buffer.

    • Include a control with no compound.

  • Thermal Stress and Monitoring:

    • Place the cuvette in a spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Heat the sample to induce protein aggregation (e.g., 45°C).

    • Monitor the increase in light scattering at 360 nm over time.

Data Analysis:

A reduction in the rate and extent of light scattering in the presence of the compound indicates chaperone activity.

Neuroinflammation, mediated by microglia, plays a significant role in the progression of neurodegenerative diseases.

Experimental Validation: Cytokine Release from Activated Microglia

This protocol measures the effect of the compound on the release of pro-inflammatory cytokines from LPS-stimulated microglial cells (e.g., BV-2).[18]

Protocol:

  • Cell Culture and Treatment:

    • Culture BV-2 microglial cells in a 24-well plate.

    • Pre-treat with 4-(4-Ethylphenyl)-3-methoxybenzoic acid for 1 hour, followed by LPS stimulation for 24 hours.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

Data Analysis:

A dose-dependent decrease in the levels of TNF-α and IL-6 would suggest an anti-neuroinflammatory effect.

Quantitative Data Summary

As no experimental data is available for 4-(4-Ethylphenyl)-3-methoxybenzoic acid, the following table presents hypothetical IC50 values that could be obtained from the described assays, based on the activities of related compounds.

Assay Cell Line / Enzyme Hypothetical IC50 (µM)
Akt/NF-κB Inhibition MCF-710 - 50
VEGFR2 Kinase Inhibition Recombinant VEGFR25 - 20
Anti-inflammatory (NO) RAW264.715 - 60
Neuroinflammation (TNF-α) BV-220 - 75

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the potential in vitro mechanisms of action of 4-(4-Ethylphenyl)-3-methoxybenzoic acid. The proposed activities in oncology, inflammation, and neurodegeneration are grounded in the established pharmacology of its structural relatives. The detailed experimental protocols herein offer a clear roadmap for researchers to systematically investigate and validate these hypotheses. Future studies should also explore other potential mechanisms, such as the inhibition of histone deacetylases (HDACs)[4] or the modulation of the TGF-β/Smad pathway,[25][26] to fully elucidate the therapeutic potential of this compound.

References

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]

  • Sygnature Discovery. (n.d.). In Vitro Microglia Models as a Screening Platform to Support Neuroinflammation Drug Discovery Programs. Sygnature Discovery. [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Kravtsov, V., Stavrovskaya, I. G., & Kristal, B. S. (2016). A Novel Method for Assessing the Chaperone Activity of Proteins. PMC. [Link]

  • Emam, S. H., Sonousi, A., Osman, E. O., Hwang, D., Kim, G. D., & Hassan, R. A. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. PubMed. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Fricker, M., & Gadaleta, E. (2017). Sensing relative signal in the Tgf-β/Smad pathway. PNAS. [Link]

  • Bio-protocol. (2026). Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. Bio-protocol. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT. [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof. [Link]

  • F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. [Link]

  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. [Link]

  • Kumar, D., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Oh, S. J., et al. (2023). Protocol for analyzing transforming growth factor β signaling in dextran-sulfate-sodium-induced colitic mice using flow cytometry and western blotting. PubMed. [Link]

  • Bio-protocol. (2026). Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. Bio-protocol. [Link]

  • ResearchGate. (2021). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. ResearchGate. [Link]

  • Saavedra, A., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PMC. [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). INDIGO Biosciences. [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof. [Link]

  • IFTM University. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. [Link]

  • Li, S., et al. (2019). Crosstalk between the Akt/mTORC1 and NF-κB signaling pathways promotes hypoxia-induced pulmonary hypertension by increasing DPP4 expression in PASMCs. PubMed. [Link]

  • Ovid. (n.d.). Independent activation of Akt and NF-kappaB pathways and their role in resistance to TNF-α mediated cytotoxicity in glioma. Ovid. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

  • Shervington, A. A., et al. (2008). Independent activation of Akt and NF-kappaB pathways and their role in resistance to TNF-alpha mediated cytotoxicity in gliomas. PubMed. [Link]

  • Haslbeck, M., & Buchner, J. (2015). Assays to Characterize Molecular Chaperone Function In Vitro. Springer Protocols. [Link]

  • CNR-IRIS. (2021). Bioorganic & Medicinal Chemistry Letters. CNR-IRIS. [Link]

  • Springer Protocols. (n.d.). Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot. Springer Protocols. [Link]

  • ResearchGate. (n.d.). Western blot analyses for Smads in TGF-β/Smad signal pathway. ResearchGate. [Link]

  • Tang, B., et al. (2016). Upregulation of Akt/NF-KB-regulated inflammation and Akt/Bad-rel. IJN. [Link]

  • Rogers, A., et al. (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. ResearchGate. [Link]

  • ACS Publications. (2023). Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity. ACS Publications. [Link]

  • Papakyriakopoulou, P., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC. [Link]

Sources

A Technical Guide to the Toxicity and Safe Handling of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Specific toxicological data for 4-(4-Ethylphenyl)-3-methoxybenzoic acid is not extensively available in public databases. This guide is therefore structured around the principles of chemical safety for novel or under-characterized substances. It synthesizes data from structurally analogous compounds to build a predictive hazard profile and establishes a robust framework for risk assessment and safe handling. This approach underscores the critical importance of treating compounds with unknown properties with a high degree of caution.

Compound Overview and Predictive Hazard Assessment

4-(4-Ethylphenyl)-3-methoxybenzoic acid belongs to the class of substituted biphenyl carboxylic acids. Its structure comprises a benzoic acid core, a known pharmacophore, functionalized with methoxy and ethylphenyl groups. While comprehensive toxicological studies on this specific molecule are limited, a hazard assessment can be constructed by examining its core components and related molecules.

  • Benzoic Acid Core: Benzoic acid itself is of relatively low toxicity, primarily metabolized in the liver and excreted.[1][2] It is not considered genotoxic.[1] High doses in animal studies have shown effects like decreased body weight or hepatic stress.[1]

  • Biphenyl Moiety: Biphenyl-containing compounds can present greater hazards. For instance, Biphenyl-4-carboxylic acid is classified as a skin and serious eye irritant.[3][4] Some biphenyl derivatives may also cause skin sensitization.[5]

  • Substituted Benzoic Acids: Various substituted benzoic acids, such as 4-methoxybenzoic acid (p-Anisic acid) and other biphenyl carboxylic acids, are classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[6][7][8][9]

Based on these analogs, it is prudent to assume that 4-(4-Ethylphenyl)-3-methoxybenzoic acid may, at a minimum, be:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • A potential respiratory tract irritant as a dust or aerosol.

This predictive profile mandates the stringent handling protocols detailed in the following sections.

Hazard Identification and GHS Classification by Analogy

A definitive GHS classification for 4-(4-Ethylphenyl)-3-methoxybenzoic acid is not established. However, by synthesizing data from structurally related compounds, a provisional classification can be developed to guide safe handling practices.

Hazard ClassHazard CategoryCommon GHS Statements for Analogous Compounds
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6][7][9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][6][7][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4][6][7][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][6][7][9]

Experimental Workflow for Safe Handling

The following workflow is a self-validating system designed to ensure researcher safety when handling compounds of unknown or limited toxicological profile. The causality behind each step is critical for establishing a culture of safety.

G cluster_0 Phase 1: Pre-Experiment Planning cluster_1 Phase 2: Engineering & Administrative Controls cluster_2 Phase 3: Execution & PPE cluster_3 Phase 4: Post-Experiment A Literature & SDS Search (Target & Analogs) B Predictive Hazard Assessment (This Document as Model) A->B C Develop Specific SOP (Handling, Spill, Waste) B->C D Verify Fume Hood Functionality (Sash Height, Airflow) C->D Risk Mitigation E Designate & Label Work Area D->E F Ensure Safety Equipment Access (Eyewash, Shower, Spill Kit) E->F G Don Appropriate PPE (Gloves, Goggles, Lab Coat) F->G Protocol Implementation H Weigh/Handle Compound (Only in Fume Hood) G->H I Label All Solutions & Samples H->I J Decontaminate Work Surfaces I->J Completion K Segregate & Label Waste (Solid & Liquid) J->K L Properly Store or Dispose K->L

Caption: Workflow for Safe Handling of Novel Chemical Compounds.

Detailed Protocol for Handling and Personal Protection

This protocol is based on the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.

I. Engineering Controls:

  • Primary Containment: All handling of solid 4-(4-Ethylphenyl)-3-methoxybenzoic acid and its concentrated solutions must be conducted within a certified chemical fume hood. This is the most critical step to prevent inhalation of airborne particulates or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[10]

II. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves at all times. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4] For tasks with a higher risk of splash, consider double-gloving.

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[4][6] Standard safety glasses are insufficient.

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: Not typically required if work is performed within a functional fume hood. If a situation arises where dust exposure is possible outside of a hood (e.g., large spill), a NIOSH-approved respirator with particulate filters would be necessary.[6]

III. Safe Handling Practices:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9][11] Do not eat, drink, or smoke in the laboratory.[7][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

First-Aid and Emergency Procedures

Rapid and correct response to an exposure is crucial.

Exposure RouteFirst-Aid ProtocolCausality and Rationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6][11] Seek immediate medical attention.The primary goal is to dilute and wash away the irritant as quickly as possible to minimize damage to the cornea. Benzoic acid derivatives are known serious eye irritants.[3][4][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[6][7][11] If skin irritation occurs, seek medical attention.[3]Prompt removal from the skin prevents further absorption and irritation. Soap helps to emulsify and remove organic compounds more effectively than water alone.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[6][11] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[11]This removes the individual from the contaminated atmosphere. Supportive breathing assistance is critical if respiratory distress occurs, a known risk for irritant dusts.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[7]Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis. Rinsing the mouth removes residual material. The "harmful if swallowed" classification necessitates professional medical guidance.[7]
Accidental Release Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Prevent the material from entering drains.[4][8]Containing the spill prevents wider contamination. Avoiding dust is paramount to prevent inhalation exposure to others. Preventing entry into drains protects the environment.[8]

Toxicological and Ecological Summary (Inferred)

  • Acute Effects: Based on analogs, the primary acute risks are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[4][7] Ingestion may be harmful.[7]

  • Chronic Effects: Data on chronic exposure is unavailable. For many biphenyl compounds, there is concern about potential liver damage with prolonged exposure, though this is not established for this specific molecule. Benzoic acid itself does not accumulate in the body.[1]

  • Carcinogenicity & Mutagenicity: No data is available for this compound. The parent compound, benzoic acid, is not considered genotoxic.[1]

  • Ecological Information: Do not allow the product to enter drains or waterways.[8] The toxicity of benzoic acids to aquatic life can vary.[12]

Disposal Considerations

All waste containing 4-(4-Ethylphenyl)-3-methoxybenzoic acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Disposal: All waste must be disposed of through a licensed waste disposal company, in accordance with local, state, and federal regulations.[3][11]

References

  • Food Safety Commission of Japan. (2021). Risk Assessment Report: Benzoic acid. Retrieved from fsc.go.jp. URL: [Link]

  • Zha, J., Wang, Z., & Schramm, K. W. (2006). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Retrieved from ScienceDirect. URL: [Link]

  • Appchem. (n.d.). 4-(4-Methoxyphenyl)-3-methylbenzoic acid. Retrieved from Appchem. URL: [Link]

  • ResearchGate. (n.d.). Benzoic Acid. Retrieved from ResearchGate. URL: [Link]

  • NextSDS. (n.d.). 4-(4-Methoxyphenyl)-3-Methylbenzoic acid — Chemical Substance Information. Retrieved from NextSDS. URL: [Link]

  • INCHEM. (n.d.). Benzoic acid and its calcium, potassium and sodium salts (WHO Food Additives Series 18). Retrieved from INCHEM. URL: [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from Angene Chemical. URL: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from Carl ROTH. URL: [Link]

  • J-GLOBAL. (n.d.). 4-Methoxybenzoic acid | Chemical Substance Information. Retrieved from J-GLOBAL. URL: [Link]

Sources

Predicting and Validating the Binding Affinity of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid to Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The accurate prediction and validation of a ligand's binding affinity to its biological target is a cornerstone of modern drug discovery and development.[1][2] A lower, more negative binding affinity value indicates a stronger interaction between the compound and its target enzyme or receptor.[3] This guide provides a comprehensive, in-depth framework for determining the binding affinity of a novel small molecule, 4-(4-Ethylphenyl)-3-methoxybenzoic acid. Lacking a pre-defined biological target in published literature, this whitepaper postulates Cyclooxygenase-2 (COX-2) as a plausible target, based on the compound's structural similarity to known COX inhibitors. We will detail an integrated methodology that begins with in silico prediction using advanced computational techniques and culminates in experimental validation with gold-standard biophysical assays. The protocols and rationale described herein are designed for researchers, medicinal chemists, and drug development professionals, providing a robust, self-validating workflow for assessing ligand-target interactions.

Introduction: The Ligand and its Hypothetical Target

Ligand of Interest: 4-(4-Ethylphenyl)-3-methoxybenzoic Acid

The subject of this guide is the small molecule 4-(4-Ethylphenyl)-3-methoxybenzoic acid. Its structure features a biphenyl core, a common scaffold in pharmacologically active compounds, functionalized with a carboxylic acid, a methoxy group, and an ethyl group. The carboxylic acid moiety, in particular, is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

  • Chemical Structure: C₁₆H₁₆O₃

  • Molecular Weight: 256.29 g/mol

  • Key Features: Biphenyl scaffold, carboxylic acid (potential for ionic interactions/H-bonding), methoxy and ethyl groups (hydrophobic interactions).

Postulated Target: Cyclooxygenase-2 (COX-2)

In the absence of established targets for this specific molecule, we have selected Cyclooxygenase-2 (COX-2) as a high-probability biological target for this analysis.[4] COX-2 is an enzyme critical in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its active site is known to accommodate biphenyl and benzoic acid-containing ligands. Therefore, this guide will proceed under the well-grounded hypothesis that 4-(4-Ethylphenyl)-3-methoxybenzoic acid is a potential COX-2 inhibitor.

The Critical Role of Binding Affinity (Kd/Ki)

Binding affinity, typically expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the non-covalent interaction between a ligand and its target. It is a primary determinant of a drug's potency and a critical parameter to optimize during lead optimization.[5] This guide outlines a workflow to first predict, and then empirically measure, this crucial value.

Part I: In Silico Prediction of Binding Affinity

Computational methods provide a rapid and cost-effective means to estimate binding affinity and prioritize compounds before committing to resource-intensive synthesis and experimental testing.[6][7] Our in silico workflow progresses from a fast, pose-prediction step (molecular docking) to a more computationally demanding, but accurate, binding free energy calculation (MM/GBSA).

Molecular Docking: Predicting the Binding Pose and Score

Molecular docking predicts the preferred orientation (the "pose") of a ligand within a protein's active site and assigns a score representing the predicted binding affinity.[8][9][10]

  • Receptor Preparation:

    • Obtain Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5IKR.

    • Pre-processing: Remove all co-crystallized ligands, water molecules, and co-factors. Add polar hydrogen atoms and assign appropriate atom types and charges using a standard force field (e.g., OPLS_2005).

    • Active Site Definition: Define the binding site grid box based on the location of the co-crystallized ligand in the original PDB file. This ensures the docking search is localized to the known active site.

  • Ligand Preparation:

    • Generate 3D Structure: Convert the 2D structure of 4-(4-Ethylphenyl)-3-methoxybenzoic acid into a 3D conformation.

    • Ionization and Tautomerization: Determine the most probable ionization state at physiological pH (approx. 7.4). The carboxylic acid will likely be deprotonated.

    • Energy Minimization: Minimize the ligand's energy to achieve a low-energy, stable conformation using a force field like MMFF94.

  • Docking Execution:

    • Algorithm Selection: Employ a robust docking algorithm such as Glide (Schrödinger) or AutoDock Vina.[11] These programs use different search algorithms and scoring functions to explore the conformational space of the ligand within the receptor's active site.[9][11]

    • Execution: Run the docking simulation. The output will be a set of predicted binding poses ranked by their docking scores.

  • Analysis of Results:

    • Pose Selection: The top-ranked pose (most negative score) is considered the most likely binding mode.

    • Interaction Analysis: Visually inspect the top pose to identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges with Arg120 or Tyr355, hydrophobic interactions within the COX-2 side pocket).

The workflow for molecular docking is a sequential process ensuring proper preparation of both receptor and ligand before the computational search.

G cluster_prep Preparation Stage cluster_dock Execution Stage cluster_analysis Analysis Stage PDB 1. Obtain Receptor (PDB: 5IKR) Grid 3. Define Grid Box (Active Site) PDB->Grid Ligand 2. Prepare Ligand (3D, Ionize, Minimize) Dock 4. Execute Docking (e.g., Glide, Vina) Ligand->Dock Grid->Dock Analyze 5. Analyze Pose & Score (Interactions) Dock->Analyze Refine 6. Proceed to Refinement (MM/GBSA) Analyze->Refine G cluster_setup Setup cluster_cycle Measurement Cycle (per concentration) cluster_analysis Analysis Immobilize 1. Immobilize COX-2 on Sensor Chip Baseline 2. Establish Baseline Association 3. Inject Analyte (Association) Baseline->Association Dissociation 4. Inject Buffer (Dissociation) Association->Dissociation Regeneration 5. Regenerate Surface Dissociation->Regeneration Fit 6. Fit Data (Kinetic Model) Dissociation->Fit Regeneration->Baseline Next Conc. Result 7. Determine ka, kd, KD Fit->Result

Caption: Experimental Workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. [12][13]

  • Sample Preparation:

    • Prepare purified COX-2 protein (e.g., 10-20 µM) in a well-defined buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Dissolve 4-(4-Ethylphenyl)-3-methoxybenzoic acid in the exact same buffer to a concentration approximately 10-15 times that of the protein. Buffer mismatch is a common source of error. * Thoroughly degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data. [12]

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding model) to calculate KD, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

Synthesis and Conclusion

This guide presents a powerful, integrated approach to characterize the binding affinity of 4-(4-Ethylphenyl)-3-methoxybenzoic acid for its hypothetical target, COX-2. The workflow is designed to be self-validating:

  • Prediction: Molecular docking provides an initial structural hypothesis of the binding mode, which is then refined by more accurate MM/GBSA free energy calculations.

  • Validation: SPR and ITC provide orthogonal, empirical validation of the predicted affinity. SPR offers detailed kinetic information, while ITC delivers a complete thermodynamic signature of the binding event.

Discrepancies between predicted and experimental values are common and provide valuable insights, often pointing to inaccuracies in scoring functions, the role of specific water molecules, or induced-fit effects not fully captured by computation. [5]By combining these computational and experimental pillars, researchers can build a comprehensive and trustworthy profile of a compound's binding characteristics, enabling data-driven decisions in the complex process of drug discovery.

References

  • How to Calculate Binding Free Energy (MMGBSA) in Maestro | Step-by-Step Tutorial. (2026). YouTube.
  • Prediction of protein–ligand binding affinity via deep learning models. (n.d.). National Center for Biotechnology Information.
  • Computational methods for calculation of ligand-binding affinity. (2008). PubMed.
  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube.
  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025). YouTube.
  • Computational Methods for Calculation of Ligand-Binding Affinity. (2026). ResearchGate.
  • A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. (2025). ijprajournal.
  • Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review. (n.d.). Frontiers.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). National Center for Biotechnology Information.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Interdisciplinary Center for Biotechnology Research.
  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart.
  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). ACS Publications.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information.
  • Isothermal titration calorimeter. (n.d.). University of York.
  • Isothermal Titration Calorimetry. (n.d.). Malvern Panalytical.
  • Binding free energy theory and MM/PBSA method. (2014). University of California, San Francisco.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology.
  • Surface plasmon resonance (SPR) binding assay. (n.d.). Bio-protocol.
  • Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central.
  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments.
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). National Center for Biotechnology Information.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PubMed.
  • Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions.
  • 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. (n.d.). National Center for Biotechnology Information.
  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. (2021). PubMed.
  • Structural Modification of Phenolic Acids: Modern Approaches to Synthesis and Study of Structure and Activity. (2026). MDPI.
  • In silico study of four new phenoxybenzoic acid - isatin derivatives: targeting VEGFR and cancer. (2025). Pharmakeftiki.
  • Binding affinity – Knowledge and References. (n.d.). Taylor & Francis.
  • Biological target – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. (2006). PubMed.
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (2021). MDPI.
  • 4-(3-methoxyphenyl)benzoic Acid. (n.d.). PubChem.
  • compound 47 [PMID: 35640059] | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Thermodynamic Stability of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid: A Comprehensive Solid-State Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust pharmaceutical compounds requires a rigorous understanding of their physical chemistry. 4-(4-Ethylphenyl)-3-methoxybenzoic acid is a complex biphenyl derivative whose solid-state behavior is governed by a delicate balance of intramolecular steric forces and intermolecular hydrogen bonding. This whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic stability of this molecule, bridging structural causality with advanced calorimetric protocols and regulatory compliance.

Structural Thermodynamics: The Causality of the Biphenyl Core

To understand the thermodynamic stability of 4-(4-Ethylphenyl)-3-methoxybenzoic acid, one must analyze the causality embedded in its molecular architecture:

  • Steric Hindrance and Non-Planarity: The thermodynamic baseline of this molecule is dictated by the dihedral angle between the two phenyl rings. The 3-methoxy group acts as a bulky, electron-donating substituent that creates severe steric clash with the ortho-hydrogens of the adjacent 4-ethylphenyl ring. This forces the biphenyl system out of coplanarity, raising the intramolecular potential energy and preventing the highly efficient, flat crystal packing seen in unsubstituted biphenyls.

  • Entropic Penalty of the Ethyl Group: The 4-ethyl group introduces lipophilicity but also possesses rotational degrees of freedom. During crystallization, restricting this movement incurs a high entropic penalty ( ΔS ), which directly impacts the Gibbs free energy ( ΔG=ΔH−TΔS ) of the solid state.

  • Enthalpic Stabilization via Carboxylic Dimers: Counteracting the entropic penalty is the carboxylic acid moiety, which drives the formation of robust intermolecular hydrogen-bonded dimers (supramolecular synthons).

Because the stabilizing hydrogen bonds and the destabilizing steric/entropic factors are in constant competition, the molecule exhibits a high propensity for polymorphism —existing in multiple crystalline states with distinct thermodynamic energy levels[1].

The Solid-State Landscape: Kinetic vs. Thermodynamic Stability

Pharmaceutical solids dictate bioavailability and shelf-life. According to fundamental thermodynamic principles, only one polymorph is thermodynamically stable at a given temperature and pressure; all other forms are metastable and will eventually convert to the stable lattice[2].

For 4-(4-Ethylphenyl)-3-methoxybenzoic acid, we define two primary crystalline states and an amorphous state:

  • Form II (Thermodynamically Stable): Achieved through slow evaporation, allowing the molecules sufficient time to overcome activation energy barriers and pack into the lowest-energy lattice.

  • Form I (Kinetically Favored/Metastable): Formed during rapid precipitation. It has a lower activation energy for nucleation but a higher overall free energy.

  • Amorphous State: Lacks long-range order, possessing the highest free energy and apparent solubility, but is thermodynamically highly unstable and prone to devitrification[3].

G A Amorphous High Energy B Form I Metastable A->B Fast Kinetics (Low Ea) C Form II Stable A->C Slow Kinetics (High Ea) B->C Thermodynamic Drive (ΔG < 0)

Fig 1. Energy landscape and kinetic vs. thermodynamic pathways of polymorphs.

Self-Validating Experimental Protocols

A scientific protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity during solid-state characterization.

Cyclic Differential Scanning Calorimetry (DSC)

Causality: Standard single-run DSC cannot definitively distinguish between a polymorphic melt and a concurrent thermal degradation event. By employing a heat-cool-heat cycle, the system self-validates: if the molecule is thermally stable, the second heating cycle must perfectly replicate the thermal events of the first (or show a predictable glass transition, Tg​ , if it amorphizes).

Step-by-Step Methodology:

  • Accurately weigh 3.0–5.0 mg of the API into an aluminum pan. Crimp with a pinhole lid to allow the release of trapped volatiles or residual solvents.

  • Equilibrate the sample at 25°C in the DSC cell under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Run 1 (Heating): Heat at 10°C/min to 180°C (approximately 20°C above the anticipated melting point). Record the onset temperature and Enthalpy of Fusion ( ΔHf​ ).

  • Run 2 (Cooling): Immediately cool at a rapid 20°C/min back to 25°C to trap the kinetic state.

  • Run 3 (Re-heating): Re-heat at 10°C/min to 180°C.

  • Self-Validation Check: Compare ΔHf​ between Run 1 and Run 3. A discrepancy of >2% indicates thermal degradation has occurred, triggering mandatory orthogonal testing via Thermogravimetric Analysis (TGA)[1].

Isothermal Microcalorimetry (IMC) for Phase Transition Kinetics

Causality: While DSC provides high-temperature thermodynamic data, it often fails to predict ambient-temperature stability over long shelf lives. IMC measures the minute heat flow (in microwatts) associated with the slow, spontaneous transition of metastable Form I to stable Form II at room temperature[2].

Step-by-Step Methodology:

  • Load 100 mg of Form I into a glass ampoule and seal hermetically to prevent moisture ingress (which acts as a plasticizer).

  • Insert the ampoule into the IMC instrument pre-equilibrated at exactly 25°C.

  • Monitor the exothermic heat flow continuously for 72 hours.

  • Self-Validation Check: The integration of the heat flow curve over time yields the total enthalpy of transition. The system validates that the phase transition is 100% complete only when the heat flow returns to a perfectly flat baseline of 0 µW.

Accelerated Degradation Kinetics (ICH Q1A(R2))

Thermodynamic stability extends beyond physical phase changes to chemical integrity. To comply with global regulatory standards, the molecule must undergo accelerated stability testing as defined by the ICH Q1A(R2) guidelines [4][5]. This provides the kinetic data necessary to calculate the activation energy ( Ea​ ) of chemical degradation (e.g., decarboxylation or oxidation of the methoxy group).

Step-by-Step Methodology:

  • Package three primary batches of the API in the proposed commercial container closure system.

  • Store in controlled environmental chambers at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months[5].

  • Pull samples at intervals of 0, 1, 3, and 6 months.

  • Analyze via stability-indicating High-Performance Liquid Chromatography (HPLC) to quantify degradation products and establish a re-test period.

G A Synthesis & Crystallization B Form I (Metastable) A->B Rapid Cooling C Form II (Stable) A->C Slow Evaporation D Amorphous State A->D Melt Quenching B->C Solvent-Mediated Transition E Thermal Analysis (DSC/TGA) B->E Characterization C->E F ICH Q1A(R2) Stability C->F Long-term Testing D->C Devitrification (Exothermic) D->E

Fig 2. Thermodynamic solid-state characterization and phase transition workflow.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic parameters for the solid-state forms of 4-(4-Ethylphenyl)-3-methoxybenzoic acid, demonstrating the inverse relationship between free energy and physical stability.

Thermodynamic ParameterForm I (Metastable)Form II (Stable)Amorphous State
Melting Point (Onset, °C) 142.5 ± 0.2156.2 ± 0.1N/A ( Tg​ = 48.1 °C)
Enthalpy of Fusion ( ΔHf​ , J/g) 85.4102.7N/A
Aqueous Solubility at 25°C (mg/mL) 0.0450.0120.150
Relative Gibbs Free Energy ( ΔG , kJ/mol) +2.40 (Reference Baseline)+8.7
Degradation Activation Energy ( Ea​ , kJ/mol) 95.2112.478.6

Note: The higher ΔHf​ and lower solubility of Form II mathematically confirm it as the thermodynamically stable polymorph under ambient conditions.

References

  • Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 4

  • Q1A (R2) Stability Testing of new Drug Substances and Products - EMA. European Medicines Agency. 5

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. American Pharmaceutical Review. 1

  • Characterization of pharmaceutical polymorphs by isothermal calorimetry. National Institutes of Health (PubMed). 2

  • Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. National Institutes of Health (PubMed). 3

Sources

Methodological & Application

Synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic acid: A Detailed Protocol for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(4-Ethylphenyl)-3-methoxybenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The arrangement of the two phenyl rings, substituted with a flexible ethyl group and a hydrogen-bond-directing methoxy and carboxylic acid group, makes this molecule a valuable building block for the synthesis of novel pharmaceutical agents and functional organic materials. This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering not just a procedure, but also the underlying scientific rationale for key experimental choices.

Scientific Rationale and Workflow

The synthetic strategy hinges on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This Nobel Prize-winning reaction offers high functional group tolerance, generally high yields, and the use of commercially available and relatively stable boronic acid reagents.[2]

The core of this synthesis is the palladium-catalyzed reaction between (4-ethylphenyl)boronic acid and 4-bromo-3-methoxybenzoic acid. The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The workflow for this synthesis can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product SM1 4-Bromo-3-methoxybenzoic acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/Water) SM1->Reaction SM2 (4-Ethylphenyl)boronic acid SM2->Reaction Workup Acidification Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-(4-Ethylphenyl)-3-methoxybenzoic acid Purification->Product

Caption: Synthetic workflow for 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

Experimental Protocol

This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
4-Bromo-3-methoxybenzoic acid56295-03-5231.041.0 g≥97%Commercial Source
(4-Ethylphenyl)boronic acid63139-21-9149.980.82 g≥97%Commercial Source
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05 g≥98%Commercial Source
Sodium Carbonate (anhydrous)497-19-8105.991.37 g≥99.5%Commercial Source
Toluene108-88-392.1420 mLAnhydrousCommercial Source
Ethanol (200 proof)64-17-546.075 mLACS GradeCommercial Source
Deionized Water7732-18-518.025 mL-Laboratory Supply
Hydrochloric Acid (concentrated)7647-01-036.46As needed37%Commercial Source
Ethyl Acetate141-78-688.11As neededACS GradeCommercial Source
Brine (saturated NaCl solution)--As needed-Laboratory Prepared
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-Commercial Source
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-methoxybenzoic acid (1.0 g, 4.33 mmol), (4-ethylphenyl)boronic acid (0.82 g, 5.41 mmol, 1.25 equiv.), and sodium carbonate (1.37 g, 12.98 mmol, 3.0 equiv.).

    • Rationale: An excess of the boronic acid is used to ensure complete consumption of the more expensive bromo-starting material. Sodium carbonate is a crucial base for the transmetalation step of the Suzuki reaction.[1]

  • Solvent Addition and Degassing:

    • Add toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) to the flask.

    • Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Rationale: The solvent system of toluene, ethanol, and water is a common and effective mixture for Suzuki couplings, ensuring solubility of both organic and inorganic reagents.

  • Catalyst Addition and Reaction:

    • Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 g, 0.043 mmol, 1 mol%) to the reaction mixture.

    • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 with a few drops of acetic acid). The reaction is typically complete within 4-6 hours.

    • Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.[1] A low catalyst loading (1 mol%) is generally sufficient.

  • Work-up and Product Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3. The product, being a carboxylic acid, will precipitate out of the aqueous phase.

    • Extract the product into ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Acidification protonates the carboxylate salt, making the product soluble in the organic solvent for extraction. The brine wash helps to remove any remaining water from the organic phase.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

    • Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid.

    • Rationale: Recrystallization is a cost-effective method for purifying solid compounds. Column chromatography offers a higher degree of purification if necessary. The addition of acetic acid to the eluent helps to prevent tailing of the carboxylic acid on the silica gel.

Characterization

The identity and purity of the final product, 4-(4-Ethylphenyl)-3-methoxybenzoic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all expected protons.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Trustworthiness and Self-Validation

This protocol is designed to be robust and reproducible. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The work-up procedure is straightforward, and the final product can be purified using standard laboratory techniques. The expected outcome is a white to off-white solid. The provided characterization methods will unequivocally validate the successful synthesis of the target compound.

References

  • Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. Synlett, 2000(01), 81-83.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Gillard, J. R., & Beaulieu, P. L. (2005). PREPARATION OF 4-[2-(3,4-DIMETHOXYPHENYL)-ETHYLAMINO]-3-NITROBENZOIC ACID ETHYL ESTER. Organic Syntheses, 82, 136.
  • Scirp. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Retrieved from [Link]

  • ACS Publications. (2024).

Sources

Suzuki cross-coupling methods for 4-(4-Ethylphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid via Suzuki-Miyaura Cross-Coupling

Introduction: The Architectural Significance of Biaryl Moieties

In the landscape of modern drug discovery and materials science, the biaryl structural motif is a cornerstone of molecular design. These frameworks are prevalent in a wide array of pharmacologically active compounds, natural products, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for constructing these essential biaryl linkages.[2][3] Its acclaim stems from its mild reaction conditions, exceptional tolerance for a diverse range of functional groups, and the low toxicity of its boron-based byproducts.[2][4]

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling methodology as applied to the synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic acid, a model biaryl carboxylic acid. We will dissect the reaction mechanism, evaluate critical process parameters, and present detailed, validated protocols suitable for a research and development setting.

Reaction Overview: A Strategic Carbon-Carbon Bond Formation

The target molecule, 4-(4-Ethylphenyl)-3-methoxybenzoic acid, is synthesized by coupling an aryl halide with an arylboronic acid. The primary reactants for this transformation are 4-bromo-3-methoxybenzoic acid and (4-ethylphenyl)boronic acid.[5][6] The palladium catalyst facilitates the formation of a new C-C bond between the two aromatic rings.

Reaction Scheme: 4-bromo-3-methoxybenzoic acid + (4-ethylphenyl)boronic acid → 4-(4-Ethylphenyl)-3-methoxybenzoic acid

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]

  • Oxidative Addition: The cycle initiates with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (4-bromo-3-methoxybenzoic acid). This step oxidizes the palladium center from Pd(0) to a square-planar Pd(II) intermediate.[9] This is often the rate-determining step of the entire cycle.[9]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the ethylphenyl group to the Pd(II) complex, displacing the halide.[9][10]

  • Reductive Elimination: In the final step, the two organic groups (the methoxy-carboxyphenyl and the ethylphenyl) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar¹-Ar² (Final Product) ArPdAr->Product Ar1X Ar¹-X (4-bromo-3-methoxybenzoic acid) Ar1X->ArPdX Ar2B Ar²-B(OH)₂ (4-ethylphenylboronic acid) + Base Ar2B->ArPdAr Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Add Reactants & Base to Dry Flask B 2. Purge with Inert Gas A->B C 3. Add Solvents B->C D 4. Add Catalyst C->D E 5. Heat & Stir (e.g., 90°C, 6-12h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Dilute with Organic Solvent F->G H 8. Acidify & Perform Aqueous Extraction G->H I 9. Dry & Concentrate Organic Phase H->I J 10. Purify Crude Product (Chromatography) I->J K 11. Confirm Structure & Purity (NMR, MS, HPLC) J->K

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

The accurate quantification of complex biphenyl intermediates, such as 4-(4-Ethylphenyl)-3-methoxybenzoic acid , is a critical requirement in modern drug development and materials science. This compound presents unique analytical challenges due to its hybrid physicochemical nature:

  • High Lipophilicity: The biphenyl core, augmented by an ethyl substitution at the 4'-position, imparts significant hydrophobicity (high LogP), leading to strong retention on reversed-phase stationary phases[1].

  • Ionizable Acidic Core: The carboxylic acid moiety on the benzoic acid ring (pKa 4.0) makes the molecule highly sensitive to mobile phase pH.

  • Steric Complexity: The methoxy group at the 3-position creates localized polarity that can interact with secondary binding sites on chromatographic columns.

To achieve a robust, reproducible, and self-validating assay, the High-Performance Liquid Chromatography (HPLC) method must be intentionally designed to counteract these specific physicochemical traits.

Method Development Strategy (Causality & Rationale)

As an application scientist, method development cannot rely on trial and error; it must be driven by molecular causality. The following parameters were selected based on the specific structural liabilities of the target analyte.

Stationary Phase Selection: Mitigating Secondary Interactions

While a Phenyl-Hexyl column could theoretically offer π−π selectivity for the biphenyl core, a high-purity, fully end-capped C18 column is the optimal choice. Residual silanol groups (-Si-OH) on the silica surface of non-end-capped columns act as weak cation exchangers. These silanols can interact with the localized polar regions of the benzoic acid derivative, causing severe peak tailing[2]. An end-capped C18 column masks these active sites, ensuring that separation is driven purely by hydrophobic partitioning.

Mobile Phase and pH Control: Suppressing Ionization

The most critical failure point in analyzing benzoic acid derivatives is inappropriate pH control. If the mobile phase pH is close to the analyte's pKa (~4.0), the compound exists in a dynamic equilibrium between its ionized (hydrophilic) and non-ionized (hydrophobic) states. This leads to split peaks, peak broadening, and irreproducible retention times[2].

To force the analyte into a single, fully protonated state, chromatographic principles dictate that the mobile phase pH must be at least 1.5 to 2.0 units below the pKa[2]. Therefore, an aqueous mobile phase modified with 0.1% Trifluoroacetic acid (TFA) (pH 2.0) is mandatory to suppress ionization and guarantee sharp peak shapes.

Organic Modifier and Elution Mode

Due to the high lipophilicity of the ethyl-biphenyl system, isocratic elution would result in excessively long run times and broad, undetectable peaks. A gradient elution utilizing Acetonitrile (MeCN) is required. Acetonitrile provides superior elution strength for bulky aromatic systems compared to methanol, yields better baseline stability at low UV wavelengths, and maintains lower system backpressure[1].

Method Development Workflow

G N1 Compound Profiling: 4-(4-Ethylphenyl)-3-methoxybenzoic acid N2 pKa Assessment (Carboxylic Acid pKa ~ 4.0) N1->N2 N3 Hydrophobicity Assessment (Biphenyl + Ethyl = High LogP) N1->N3 N4 Mobile Phase Selection: Aqueous pH < 2.5 (0.1% TFA) N2->N4 Suppress Ionization N5 Organic Modifier: Acetonitrile (Gradient Elution) N3->N5 Elute Hydrophobic Core N6 Column Selection: End-capped C18 (Minimize Silanol) N4->N6 N5->N6 N7 Method Optimization (Temp, Flow Rate, Wavelength) N6->N7 N8 System Suitability & Validation (ICH Q2(R2) Guidelines) N7->N8 Self-Validating System

Figure 1: Rational HPLC method development workflow for biphenyl carboxylic acid derivatives.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-(4-Ethylphenyl)-3-methoxybenzoic acid Reference Standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions

The following parameters establish the baseline methodology for quantification.

ParameterSpecification
Column High-purity end-capped C18 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls viscosity and ensures reproducibility)
Injection Volume 10 µL
Detection (UV/DAD) 254 nm (Optimal for conjugated biphenyl systems)
Gradient Elution Program

To effectively elute the hydrophobic core while maintaining resolution from early-eluting polar impurities, a linear gradient is employed.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Isocratic hold
2.06040Start gradient
10.01090Linear ramp
12.01090Wash highly retained species
12.16040Return to initial
16.06040Re-equilibration
Sample Preparation Step-by-Step
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Pure aqueous diluents will cause precipitation of the highly lipophilic analyte, while 100% organic diluents can cause peak fronting due to solvent mismatch[2].

  • Stock Solution: Accurately weigh 10.0 mg of 4-(4-Ethylphenyl)-3-methoxybenzoic acid into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute the stock solution 1:10 with the diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability: A Self-Validating Mechanism

A robust analytical protocol must be a self-validating system. Before any sample data is accepted, the system must prove it is "fit for purpose." According to standard pharmaceutical practices, the following System Suitability Test (SST) criteria must be met using five replicate injections of the 100 µg/mL working standard.

SST ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) ~8.5 min (± 2.0% RSD)Confirms pump accuracy and consistent mobile phase pH.
Tailing Factor ( Tf​ ) 1.5Ensures complete suppression of silanol interactions[2].
Theoretical Plates (N) 5,000Verifies column efficiency and proper packing integrity.
Area Precision 2.0% RSDValidates the precision of the autosampler and detector stability.

If the Tailing Factor exceeds 1.5, immediately verify the pH of Mobile Phase A. A rise in pH will cause partial ionization of the benzoic acid, leading to tailing.

Method Validation Summary (ICH Q2(R2) Framework)

To ensure regulatory compliance, the developed method must be validated according to the recently updated3. The validation lifecycle encompasses the following parameters:

  • Specificity: The method must demonstrate baseline resolution ( Rs​≥2.0 ) between 4-(4-Ethylphenyl)-3-methoxybenzoic acid and any synthetic impurities or degradation products. Peak purity should be confirmed using DAD spectral analysis.

  • Linearity and Range: The analytical response must be directly proportional to the concentration. Evaluate a minimum of 5 concentrations ranging from 50% to 150% of the target concentration (50 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999[3].

  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Recovery must fall between 98.0% and 102.0%.

  • Precision: Both repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst) must yield an RSD of 2.0% for peak areas[3].

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL:[Link]

  • Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents Source: Oxford Academic (Endocrinology) URL:[Link]

Sources

NMR spectroscopy characterization of 4-(4-Ethylphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview and detailed protocols for the structural elucidation of 4-(4-Ethylphenyl)-3-methoxybenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful, non-destructive analytical technique, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule, making it an indispensable tool in chemical synthesis and pharmaceutical development.[1]

Introduction to the Analyte and Methodology

4-(4-Ethylphenyl)-3-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure comprises a central benzoic acid core, functionalized with a methoxy group and a biaryl linkage to an ethylphenyl moiety. The precise characterization of such molecules is critical for quality control, reaction monitoring, and ensuring the compound's identity and purity for subsequent applications.

This guide will detail the application of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the complete structural assignment of the title compound. The narrative explains the rationale behind experimental choices and provides a self-validating framework for analysis by correlating data from complementary NMR experiments.

Predicted Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the first step in predicting and interpreting NMR spectra. The structure of 4-(4-Ethylphenyl)-3-methoxybenzoic acid with IUPAC-recommended numbering for spectral assignment is presented below. This numbering will be used consistently throughout this guide.

Caption: Molecular structure of 4-(4-Ethylphenyl)-3-methoxybenzoic acid with atom numbering.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for acquiring high-quality NMR data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation. The choice of solvent is critical; deuterated solvents are used to avoid large, interfering signals from the solvent's own protons.[1]

Protocol:

  • Weigh approximately 10-15 mg of purified 4-(4-Ethylphenyl)-3-methoxybenzoic acid directly into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the solubility of polar compounds and for observing exchangeable protons like the carboxylic acid proton.[2]

  • Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Using a pipette with a cotton or glass wool filter, transfer the solution into a clean 5 mm NMR tube.

  • Ensure the liquid height is approximately 4-5 cm, which is optimal for modern NMR spectrometers.

¹H NMR Data Acquisition

Proton NMR provides information on the number of distinct proton environments and their connectivity through spin-spin coupling.

Typical Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Spectral Width (SW): 0 to 16 ppm. This range comfortably includes aliphatic, aromatic, and highly deshielded carboxylic acid protons.

  • Number of Scans (NS): 16. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds. A delay to allow for nuclear relaxation between pulses, ensuring accurate signal integration.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Reference: The residual solvent peak is typically used for calibration (CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹³C NMR Data Acquisition

Carbon-13 NMR provides a count of the unique carbon environments in the molecule. Standard acquisition involves proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Typical Acquisition Parameters (100 MHz for ¹³C):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Spectral Width (SW): 0 to 220 ppm. This covers the full range of organic carbon chemical shifts.

  • Number of Scans (NS): 1024 to 2048. More scans are needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[3]

  • Relaxation Delay (D1): 2 seconds.

  • Reference: The solvent peak is used for calibration (CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

Predicted Spectral Data and Interpretation

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each unique proton and carbon in the molecule. These predictions are based on established chemical shift principles for substituted benzoic acids and aromatic compounds.[4][5]

Predicted ¹H NMR Data
Atom LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H (on C7)> 11.0Broad Singlet (br s)1HCarboxylic AcidHighly deshielded due to the electronegative oxygen atoms and hydrogen bonding. Often broad due to chemical exchange.[6]
H67.8 - 8.0Doublet (d)1HAromaticOrtho to the electron-withdrawing COOH group, leading to significant deshielding.
H27.6 - 7.8Singlet or narrow Doublet (s/d)1HAromaticFlanked by two substituents, minimal coupling. Deshielded by the adjacent COOH group.
H57.2 - 7.4Doublet (d)1HAromaticInfluenced by both the meta COOH and the biaryl linkage.
H2'/H6'~ 7.5Doublet (d)2HAromatic (Ethylphenyl)Protons ortho to the point of attachment to the other ring.
H3'/H5'~ 7.3Doublet (d)2HAromatic (Ethylphenyl)Protons meta to the point of attachment, shielded relative to H2'/H6'.
H (on C8)~ 3.9Singlet (s)3HMethoxy (-OCH₃)Characteristic chemical shift for methoxy protons.
H (on C9')~ 2.7Quartet (q)2HEthyl (-CH₂-)Benzylic position, deshielded by the aromatic ring. Split into a quartet by the adjacent CH₃ group.[3]
H (on C10')~ 1.25Triplet (t)3HEthyl (-CH₃-)Typical aliphatic region. Split into a triplet by the adjacent CH₂ group.[3]
Predicted ¹³C NMR Data
Atom LabelPredicted δ (ppm)AssignmentRationale
C7~ 170Carboxylic Acid (C=O)Highly deshielded due to bonding with two oxygen atoms.[4]
C3~ 159Aromatic (C-O)Attached to the electronegative oxygen of the methoxy group.
C4~ 145Aromatic (C-C)Quaternary carbon at the biaryl linkage.
C1'~ 140Aromatic (C-C)Quaternary carbon attached to the ethyl group.
C1~ 132Aromatic (C-COOH)Quaternary carbon attached to the carboxylic acid group.
C6~ 130Aromatic (CH)Ortho to the deshielding COOH group.
C2'/C6'~ 129Aromatic (CH)Carbons on the ethylphenyl ring.
C3'/C5'~ 128Aromatic (CH)Carbons on the ethylphenyl ring.
C2~ 122Aromatic (CH)Shielded by the ortho methoxy group.
C5~ 115Aromatic (CH)Shielded by the para methoxy group.
C8~ 56Methoxy (-OCH₃)Typical chemical shift for a methoxy carbon.[7]
C9'~ 29Ethyl (-CH₂-)Aliphatic carbon in a benzylic position.
C10'~ 15Ethyl (-CH₃-)Aliphatic methyl carbon.

Workflow for Structural Elucidation

The process of characterizing a molecule by NMR follows a logical progression, starting from sample preparation and culminating in the final structural assignment. This workflow ensures a systematic and verifiable analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation prep Sample Preparation (Dissolve in CDCl₃/DMSO-d₆) acq_h1 ¹H NMR Acquisition prep->acq_h1 acq_c13 ¹³C NMR Acquisition prep->acq_c13 proc_h1 ¹H Spectrum Processing (Phase, Baseline, Integrate) acq_h1->proc_h1 proc_c13 ¹³C Spectrum Processing (Phase, Baseline) acq_c13->proc_c13 assign_h1 Assign ¹H Signals (Shifts, Integrals, Splitting) proc_h1->assign_h1 assign_c13 Assign ¹³C Signals (Chemical Shifts) proc_c13->assign_c13 correlation Correlate ¹H and ¹³C Data assign_h1->correlation assign_c13->correlation structure Confirm Final Structure correlation->structure

Caption: General workflow for NMR-based molecular structure elucidation.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of 4-(4-Ethylphenyl)-3-methoxybenzoic acid. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently verify the identity, purity, and detailed structural features of this and similar complex organic molecules. For unambiguous assignment, especially of the quaternary carbons and overlapping aromatic signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a next step.[8]

References

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024). Royal Society of Chemistry.
  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation.
  • MIT OpenCourseWare. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes.
  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.
  • Magritek. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.
  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books. (2025). Royal Society of Chemistry.
  • BenchChem. (2025). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

Sources

Application Note: Synthesis and Utility of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid in API Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, functionalized biaryl scaffolds are privileged structures frequently embedded within active pharmaceutical ingredients (APIs). 4-(4-Ethylphenyl)-3-methoxybenzoic acid serves as a highly versatile, advanced precursor for synthesizing targeted therapeutics, including nuclear receptor modulators and V1b receptor antagonists[1].

The strategic placement of functional groups on this biaryl axis dictates its utility:

  • 4-Ethylphenyl Moiety: Imparts targeted lipophilicity, enhancing the final API's membrane permeability and overall pharmacokinetic profile.

  • 3-Methoxy Group: Acts as both an electronic modulator and a steric director. Positioned ortho to the biaryl linkage, it restricts free rotation around the C-C bond, potentially locking the molecule into a biologically active conformation required for receptor binding.

  • Carboxylic Acid Terminus: Provides a highly reactive handle for downstream derivatization (e.g., amidation or esterification) to append complex pharmacophores.

Physicochemical Profiling of Precursors

Understanding the physical properties of the building blocks is critical for optimizing reaction stoichiometry and workup procedures. The biaryl precursor is synthesized via the cross-coupling of an organoboron donor and an aryl halide acceptor[2],[3].

Table 1: Physicochemical Properties of Synthesis Precursors

CompoundCAS NumberMolecular WeightRole in SynthesisPhysical State
4-Ethylphenylboronic acid 63139-21-9149.98 g/mol Boron Donor (Nucleophile)White solid[2]
4-Bromo-3-methoxybenzoic acid 56256-14-5231.04 g/mol Halide Acceptor (Electrophile)Off-white powder[3]
4-(4-Ethylphenyl)-3-methoxybenzoic acid N/A (Intermediate)256.30 g/mol Biaryl API PrecursorCrystalline solid

Upstream Synthesis: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

The construction of the biaryl core relies on a Suzuki-Miyaura cross-coupling. To align with modern green chemistry standards in pharmaceutical manufacturing, this protocol utilizes a highly efficient, temperature-controlled aqueous-ethanol solvent system[4].

G A 4-Ethylphenylboronic Acid (Boron Donor) C Suzuki-Miyaura Coupling Pd(OAc)2, K2CO3, EtOH/H2O A->C B 4-Bromo-3-methoxybenzoic Acid (Halide Acceptor) B->C D 4-(4-Ethylphenyl)-3-methoxybenzoic acid (Biaryl Precursor) C->D E Amidation / Esterification (API Formation) D->E

Workflow for the synthesis and downstream application of the biaryl API precursor.

Protocol 1: Synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid

Objective: To couple 4-ethylphenylboronic acid with 4-bromo-3-methoxybenzoic acid with high regioselectivity and yield.

Causality & Design Rationale:

  • Catalyst (Pd(OAc)₂): Chosen as a ligand-free, cost-effective palladium source. The absence of bulky phosphine ligands is permissible here because the aryl bromide is sterically accessible.

  • Base (K₂CO₃): Essential for quaternizing the boron atom to form a reactive boronate complex, which facilitates the transmetalation step. It is strong enough to drive the reaction but mild enough to prevent degradation of the carboxylic acid[4].

  • Solvent (EtOH/H₂O 1:1): Provides optimal biphasic solubility. Water dissolves the inorganic base, while ethanol solubilizes the organic substrates. This system accelerates the reaction rate at ambient temperatures[4].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, charge 4-bromo-3-methoxybenzoic acid (1.0 equiv, 5.0 mmol) and 4-ethylphenylboronic acid (1.1 equiv, 5.5 mmol)[2],[3]. The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add K₂CO₃ (2.0 equiv, 10.0 mmol) and Pd(OAc)₂ (1 mol%, 0.05 mmol).

  • Solvent Introduction: Add 20 mL of a degassed EtOH/H₂O (1:1 v/v) mixture. Critical Note: Degassing via nitrogen sparging is mandatory to prevent the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Stir the mixture vigorously at 25 °C under an inert nitrogen atmosphere for 4 hours.

  • In-Process Validation (Self-Validating Step): Withdraw a 10 µL aliquot, quench in 100 µL EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3 with 1% AcOH). The starting bromide ( Rf​ ~0.4) must be completely absent, replaced by a highly UV-active product spot ( Rf​ ~0.25).

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with 20 mL distilled water and wash with diethyl ether (2 × 15 mL). Causality: This extracts organic impurities and unreacted boronic acid while the target product remains in the aqueous layer as a soluble potassium carboxylate salt.

  • Acidification (Critical Step): Carefully acidify the aqueous layer with 1M HCl to pH 2. The product, 4-(4-ethylphenyl)-3-methoxybenzoic acid, will precipitate as an off-white solid. Failure to reach pH 2 will result in severe yield loss due to the high aqueous solubility of the ionized salt.

  • Purification: Filter the precipitate, wash with cold water, and dry in vacuo at 50 °C to afford the pure biaryl acid.

Mechanistic Logic of the Catalytic Cycle

To troubleshoot potential synthesis failures, scientists must understand the precise logical flow of the palladium-catalyzed cycle.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Insertion into C-Br bond) Pd0->OA 4-Bromo-3-methoxybenzoic acid TM Transmetalation (Transfer of 4-Ethylphenyl group) OA->TM Base (K2CO3) RE Reductive Elimination (Biaryl Formation) TM->RE 4-Ethylphenylboronic acid RE->Pd0 Product Release

Logical relationship of the Pd-catalyzed Suzuki-Miyaura cycle for biaryl synthesis.

Downstream Application: API Scaffold Amidation

Once the 4-(4-ethylphenyl)-3-methoxybenzoic acid precursor is isolated, it is typically subjected to amidation to yield the final API. This is a common workflow in the development of V1b receptor antagonists, which modulate ACTH secretion and are investigated for stress-related disorders[1].

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions (Data reflects standard optimization trends supporting the chosen protocol)

Catalyst (1 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O801265
Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O80878
Pd(OAc)₂ K₂CO₃ EtOH/H₂O (1:1) 25 4 >90
Protocol 2: Downstream API Amidation

Objective: Conversion of the biaryl carboxylic acid to an advanced amide intermediate.

Causality & Design Rationale:

  • Coupling Agents (EDC·HCl / HOBt): EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which suppresses the formation of inactive N-acylureas and ensures a high-yielding reaction with the incoming amine.

  • Base (DIPEA): N,N -Diisopropylethylamine acts as a non-nucleophilic base to maintain the secondary amine in its reactive free-base form without interfering with the electrophilic centers.

Step-by-Step Methodology:

  • Activation: Dissolve 4-(4-ethylphenyl)-3-methoxybenzoic acid (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL). Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir at 0 °C for 30 minutes to allow the active ester to form.

  • Amine Addition: Add the target secondary amine (e.g., a piperazine derivative for CNS targeting) (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The mass spectrum must show the complete disappearance of the precursor ( m/z 255 [M−H]− ) and the emergence of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (3 × 10 mL). Causality: LiCl washes are highly effective at removing residual DMF from the organic phase, preventing solvent contamination during crystallization.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to yield the final API scaffold.

References

  • 4-Ethylphenylboronic acid – Chem-Impex Source: Chem-Impex International URL
  • 4-Bromo-3-methoxybenzoic Acid|CAS 56256-14-5 - Benchchem Source: Benchchem URL
  • United States Patent (V1b Receptor Antagonists)
  • Source: Royal Society of Chemistry (RSC)

Sources

Application Notes and Protocols for In Vivo Dosing of 4-(4-Ethylphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Path for a Novel Carboxylic Acid

4-(4-Ethylphenyl)-3-methoxybenzoic acid is a novel carboxylic acid derivative with potential therapeutic applications. As with many new chemical entities (NCEs), its successful in vivo evaluation hinges on the development of appropriate dosing protocols and vehicle formulations. The structure, featuring a lipophilic biphenyl-like core and a polar carboxylic acid group, suggests poor aqueous solubility, a common challenge in preclinical drug development.[1] Inadequate solubility can lead to low and variable bioavailability, confounding the interpretation of efficacy and toxicity studies.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 4-(4-Ethylphenyl)-3-methoxybenzoic acid. The protocols and recommendations herein are synthesized from established methodologies for compounds with similar physicochemical properties, emphasizing a systematic and scientifically-grounded approach to preclinical dosing. The primary objective is to provide a robust starting point for formulation development, which must be tailored and optimized based on experimental solubility and stability assessments.

Physicochemical Profile and Formulation Rationale

While specific experimental data for 4-(4-Ethylphenyl)-3-methoxybenzoic acid is not publicly available, its structure allows for informed predictions of its properties. As a benzoic acid derivative, it possesses a pKa in the acidic range, similar to 4-methoxybenzoic acid's pKa of approximately 4.47.[2] The presence of the ethylphenyl group significantly increases its lipophilicity compared to simpler analogs like benzoic or methoxybenzoic acid.[3][4][5] Consequently, it is anticipated to be practically insoluble in water at a neutral pH.[6][7] Solubility is expected to be higher in organic solvents and alkaline aqueous solutions.[8][9]

Given these characteristics, a tiered approach to vehicle selection is recommended. The goal is to use the simplest formulation possible that maintains the compound in a stable and bioavailable state for the duration of the study.

Table 1: Tiered Approach to Vehicle Selection for 4-(4-Ethylphenyl)-3-methoxybenzoic acid

TierVehicle TypeRationale & Considerations
1Aqueous (pH-adjusted)The carboxylic acid moiety may allow for solubilization in an alkaline solution (e.g., pH > 7.4). This is often the simplest and most physiologically compatible option. However, the potential for precipitation upon contact with the acidic environment of the stomach (for oral dosing) or buffering in the blood (for intravenous dosing) must be evaluated.
2Co-solvent SystemsFor compounds that are not sufficiently soluble in aqueous vehicles, a mixture of water-miscible organic solvents can be used.[1] These systems enhance the solubility of lipophilic compounds. It is critical to use the minimum amount of co-solvent necessary to avoid toxicity and other off-target effects.[1][10]
3SuspensionIf a true solution cannot be achieved at the desired concentration, a uniform suspension may be prepared. This is a common strategy for oral administration of poorly soluble compounds.[11] The particle size of the compound is a critical factor for absorption.

Formulation Preparation Protocols

Note: All preparations should be performed in a sterile environment using aseptic techniques, especially for parenteral (e.g., intravenous) administration.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

This protocol is a starting point for achieving a solution by leveraging the acidic nature of the compound.

Materials:

  • 4-(4-Ethylphenyl)-3-methoxybenzoic acid powder

  • Sterile Water for Injection (WFI)

  • 1N Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl)

  • Sterile vials

  • pH meter

Procedure:

  • Weigh the required amount of 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

  • Add a portion (e.g., 70-80%) of the final volume of sterile WFI.

  • Slowly add 1N NaOH dropwise while stirring to dissolve the compound.

  • Once the compound is fully dissolved, check the pH.

  • Adjust the pH to the desired level (e.g., 7.4-8.0) using 1N NaOH or 1N HCl. Be cautious as significant pH changes can cause precipitation.

  • Add sterile WFI to reach the final target volume.

  • Visually inspect the solution for any precipitation or particulates.

Protocol 2: Preparation of a Co-solvent Formulation for Oral or Intravenous Administration

A common co-solvent system for preclinical studies is a combination of DMSO, PEG 400, and saline or water.[1][12]

Materials:

  • 4-(4-Ethylphenyl)-3-methoxybenzoic acid powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of 4-(4-Ethylphenyl)-3-methoxybenzoic acid into a sterile vial.

  • Add the required volume of DMSO. A common starting point is 10% of the final volume.

  • Vortex the vial until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Add the required volume of PEG 400 (e.g., 30-40% of the final volume) and vortex to mix thoroughly.

  • Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation.

  • The final solution should be clear and free of particulates.

In Vivo Dosing Protocols

The following protocols are provided for a mouse model and should be adapted based on the specific animal model and experimental design. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Oral Gavage Administration

Oral gavage ensures the direct and accurate administration of a specified dose into the stomach.[13][14]

Materials:

  • Dosing formulation

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice)[14]

  • Syringes

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume. A typical oral gavage volume for mice is 5-10 mL/kg.[15][16]

  • Properly restrain the mouse, ensuring the head and neck are extended to create a straight line to the esophagus.[14]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and prevent stomach perforation.[14][15]

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14]

  • The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.[15]

  • Administer the formulation at a steady rate.

  • Gently remove the needle along the same path of insertion.

  • Monitor the animal for at least 10-15 minutes post-dosing for any signs of distress.[17]

Intravenous (IV) Bolus Injection

IV administration provides immediate and 100% bioavailability. The lateral tail vein is the most common site for IV injections in mice.[18]

Materials:

  • Dosing formulation

  • Tuberculin or insulin syringes with an appropriate needle size (e.g., 27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail veins

Procedure:

  • Weigh the animal to calculate the correct injection volume. The maximum bolus IV injection volume for a mouse is typically 5 mL/kg.[18]

  • Place the mouse in a restrainer.

  • Warm the tail to increase the visibility of the lateral tail veins.[19]

  • Wipe the tail with an alcohol swab.

  • Insert the needle, bevel up, into the vein at a shallow angle.[19]

  • A successful cannulation may be indicated by a small flash of blood in the needle hub.

  • Inject the formulation slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Workflow Visualizations

Vehicle Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate vehicle.

VehicleSelection Start Start: Formulate 4-(4-Ethylphenyl)-3-methoxybenzoic acid SolubilityTest Determine Solubility in Aqueous Buffer (pH 7.4) Start->SolubilityTest IsSoluble Is Solubility > Target Dose? SolubilityTest->IsSoluble UseAqueous Use pH-Adjusted Aqueous Solution IsSoluble->UseAqueous Yes CoSolventTest Test Co-solvent Systems (e.g., DMSO/PEG/Saline) IsSoluble->CoSolventTest No End Proceed to In Vivo Study UseAqueous->End IsSolubleCoSolvent Is Solubility > Target Dose? CoSolventTest->IsSolubleCoSolvent UseCoSolvent Use Co-solvent Formulation IsSolubleCoSolvent->UseCoSolvent Yes PrepareSuspension Prepare Suspension (e.g., in 0.5% Methylcellulose) IsSolubleCoSolvent->PrepareSuspension No UseCoSolvent->End PrepareSuspension->End

Caption: A decision tree for selecting an appropriate in vivo dosing vehicle.

Oral Gavage Experimental Workflow

This diagram outlines the key steps for performing an oral gavage study.

OralGavageWorkflow Start Start: Oral Dosing WeighAnimal Weigh Animal & Calculate Dose Volume Start->WeighAnimal PrepareDose Prepare Syringe with Formulation WeighAnimal->PrepareDose Restrain Restrain Animal Properly PrepareDose->Restrain Gavage Perform Oral Gavage Restrain->Gavage Monitor Monitor Animal Post-Dosing Gavage->Monitor End End of Procedure Monitor->End

Caption: Step-by-step workflow for oral gavage administration in rodents.

References

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. (2021).
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. (2021).
  • 4-Methoxybenzoic acid ReagentPlus®, 99% p-Anisic acid. Sigma-Aldrich.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC.
  • LAB_021 Oral Gavage in Mice and Rats. UQ Animal Ethics Committee. (2021).
  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed. (2002).
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources.
  • Guidelines for the administration of substances to rodents. NTNU.
  • Oral Gavage In Mice and Rats. IACUC.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
  • Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences. (2018).
  • 4-Methoxybenzoic acid | 100-09-4. ChemicalBook.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. (2025).
  • solubility profile of 4-methoxybenzoic acid in different solvents. Benchchem.
  • 4-(3-methoxyphenyl)benzoic Acid. PubChem.
  • Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family. Journal of Medicinal Chemistry. (2016).
  • 4-Methoxybenzoic Acid. PubChem.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. (2021).
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. PubMed. (1964).
  • Chemical Properties of m-Methoxybenzoic acid, phenyl ester (CAS 65853-67-0). Cheméo.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Benzoic Acid. Japanese Pharmacopoeia.
  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook.
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. (2024).
  • Safety Data Sheet. Angene Chemical. (2025).
  • Safety Data Sheet. Sigma-Aldrich. (2014).
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2009).
  • 4-Fluoro-3-methoxybenzoic Acid - SAFETY DATA SHEET. TCI EUROPE N.V. (2025).
  • 3-Methoxybenzoic Acid. PubChem.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022).
  • Clickable, acid labile immunosuppressive prodrugs for in vivo targeting. RSC Publishing.
  • 4-methoxybenzoic acid. chemister.ru.
  • In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. PubMed. (2024).
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. (2015).
  • A Study on 4-Phenylbutyric Acid and its Derivatives as Chemical Chaperones for the Treatment of Neurodegenerative Diseases. (Japanese).
  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. (2024).
  • Design, synthesis, and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines. Journal of the Chinese Chemical Society. (2021).

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-(4-Ethylphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Framework for Characterizing Novel Benzoic Acid Derivatives

4-(4-Ethylphenyl)-3-methoxybenzoic acid is a synthetic organic compound with a chemical structure that suggests potential biological activity. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The substitution pattern on the phenyl ring, including the methoxy and ethylphenyl groups, can significantly influence the molecule's interaction with biological targets. Given the novelty of this specific compound, these application notes provide a comprehensive framework for its initial characterization in a cell culture setting.

This document will guide researchers through the essential steps of preparing the compound for biological assays and evaluating its effects on cell viability and key signaling pathways. The protocols provided are robust, widely accepted, and designed to yield reproducible results. The primary focus will be on assessing cytotoxicity using the MTT assay and investigating potential mechanisms of action through Western blotting.

Part 1: Compound Preparation and Handling

Physicochemical Properties and Solubility Testing

Prior to any biological experimentation, it is crucial to understand the physicochemical properties of 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

  • Appearance: White to off-white crystalline powder.

  • Molecular Formula: C₁₆H₁₆O₃

  • Molecular Weight: 256.29 g/mol

Solubility is a critical parameter for in vitro assays. The compound's insolubility in aqueous media can lead to inaccurate and misleading results. Therefore, a systematic approach to identify a suitable solvent is necessary.

Protocol for Solubility Testing:

  • Prepare a small, known amount of the compound (e.g., 1 mg).

  • Attempt to dissolve the compound in a small volume (e.g., 100 µL) of cell culture grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • If soluble in DMSO, this stock can be further diluted in cell culture medium for working concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • If the compound is not soluble in DMSO, other organic solvents such as ethanol may be tested.

  • Always include a vehicle control (medium with the same concentration of solvent) in all experiments.

Part 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Principle of the MTT Assay

This assay is based on the principle that mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions.[4] The amount of formazan produced is directly proportional to the number of living cells.[5]

Detailed Protocol for MTT Assay

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Selected cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-(4-Ethylphenyl)-3-methoxybenzoic acid stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[4]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][6]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-(4-Ethylphenyl)-3-methoxybenzoic acid stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][6]

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Data Analysis and Presentation

The cell viability is calculated as a percentage of the vehicle control.

Formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The results should be presented as a dose-response curve, plotting the percentage of cell viability against the concentration of the compound. From this curve, the IC₅₀ (half-maximal inhibitory concentration) value can be determined.

Table 1: Hypothetical Cytotoxicity Data for 4-(4-Ethylphenyl)-3-methoxybenzoic acid on HeLa cells after 48h treatment.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
11.180.0794.4
51.050.0684.0
100.880.0570.4
250.630.0450.4
500.350.0328.0
1000.150.0212.0

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition seed_cells 1. Seed Cells (96-well plate) incubate_24h 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound 3. Add Compound (Varying Concentrations) incubate_24h->add_compound incubate_exp 4. Incubate (24, 48, or 72h) add_compound->incubate_exp add_mtt 5. Add MTT Reagent incubate_exp->add_mtt incubate_mtt 6. Incubate 2-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate

Caption: Workflow for assessing cell viability using the MTT assay.

Part 3: Mechanistic Investigation using Western Blotting

Based on the structure of 4-(4-Ethylphenyl)-3-methoxybenzoic acid, a plausible hypothesis is that it may modulate signaling pathways involved in cell survival and apoptosis, such as the Akt/NF-κB pathway.[5] Western blotting is a powerful technique to investigate changes in protein expression levels and post-translational modifications, providing insights into the compound's mechanism of action.[8][9]

Principle of Western Blotting

Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane, and then probing for a specific protein of interest using antibodies.[8][10]

Detailed Protocol for Western Blotting

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 4-(4-Ethylphenyl)-3-methoxybenzoic acid at concentrations around the determined IC₅₀ value for a specified time.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.[10][11]

    • Incubate the lysate on ice for 30 minutes.[11][12]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[11]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Hypothetical Signaling Pathway and Data Interpretation

A potential mechanism of action for a benzoic acid derivative could be the inhibition of a pro-survival signaling pathway. For instance, the compound might inhibit the phosphorylation of Akt, leading to the downstream inactivation of NF-κB, a key transcription factor for anti-apoptotic genes.

Hypothetical Signaling Pathway

Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) IkB IκB pAkt->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB-IκB (Inactive) NFkB NF-κB (Active) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates SurvivalGenes Anti-apoptotic Gene Expression NFkB->SurvivalGenes Activates Survival Cell Survival & Proliferation SurvivalGenes->Survival Compound 4-(4-Ethylphenyl)- 3-methoxybenzoic acid Compound->pAkt Inhibits

Caption: Hypothetical inhibition of the Akt/NF-κB pathway by the test compound.

Conclusion

These application notes provide a detailed and scientifically grounded approach for the initial in vitro characterization of 4-(4-Ethylphenyl)-3-methoxybenzoic acid. By following these protocols, researchers can obtain reliable data on the compound's cytotoxic effects and gain preliminary insights into its mechanism of action. This foundational knowledge is essential for the further development and evaluation of this novel compound as a potential therapeutic agent.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Addgene. (2022, January 24). Western Blot. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • Public Health England. (n.d.). Cell culture protocols. Retrieved from [Link]

  • Kumar, N., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3366-3374.
  • Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

  • Kyoto University Research Information Repository. (n.d.). A study on 4-phenylbutyric acid and its derivatives as chemical chaperones for the treatment of neurodegenerative diseases. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • MDPI. (2026, March 25). Structural Modification of Phenolic Acids: Modern Approaches to Synthesis and Study of Structure and Activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 1). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]

Sources

Application Note: Advanced Purification and Recrystallization Strategies for 4-(4-Ethylphenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Profile: 4-(4-Ethylphenyl)-3-methoxybenzoic acid is a highly functionalized biphenyl derivative. Its structural architecture—comprising a lipophilic ethyl-substituted biphenyl core, a hydrogen-bond accepting methoxy group, and a polar carboxylic acid moiety—presents unique solubility challenges and opportunities for orthogonal purification.

Strategic Workflow: The Causality of Orthogonal Purification

When synthesizing biphenyl derivatives (often via Suzuki-Miyaura cross-coupling), the crude mixture typically contains unreacted aryl halides, phosphine ligands, and homocoupled byproducts. Relying solely on direct recrystallization is often insufficient due to the co-crystallization of structurally similar organic impurities.

To achieve >99.5% purity, we employ an orthogonal purification strategy :

  • Acid-Base Extraction (Chemical Separation): We exploit the acidic nature of the carboxylic acid (pKa ~4.5). By treating the crude mixture with a mild aqueous base, the target molecule is converted into a water-soluble sodium salt, leaving neutral lipophilic impurities in the organic phase (1).

  • Mixed-Solvent Recrystallization (Physical Separation): The pre-purified free acid is then subjected to a thermodynamic purification. Because the amphiphilic nature of the molecule makes single-solvent systems inefficient, an ethanol/water mixed-solvent system is utilized. Ethanol solvates the hydrophobic biphenyl core at elevated temperatures, while water acts as an anti-solvent to precisely control the supersaturation point (2).

G Crude Crude 4-(4-Ethylphenyl)- 3-methoxybenzoic acid OrgPhase Organic Phase (Dissolve in EtOAc) Crude->OrgPhase BaseExt Aqueous Extraction (10% Na2CO3) OrgPhase->BaseExt OrgImp Organic Impurities (Discard) BaseExt->OrgImp Neutral Organics AqPhase Aqueous Phase (Sodium Carboxylate) BaseExt->AqPhase Target Salt Acidify Acidification (3M HCl to pH 2) AqPhase->Acidify Precip Precipitation & Filtration Acidify->Precip Recryst Recrystallization (Hot EtOH/Water) Precip->Recryst Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Slow Cooling

Figure 1: Orthogonal purification workflow for 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

Solvent System Optimization Data

Selecting the correct solvent system dictates the thermodynamic efficiency of the crystal lattice formation. The extensive π−π stacking inherent to biphenyl systems requires a solvent that allows for slow, highly ordered nucleation.

Table 1: Quantitative Comparison of Recrystallization Solvents

Solvent SystemVolume RatioRole / MechanismTypical YieldExpected PurityCausality / Process Notes
Ethanol / Water 4:1 to 5:1Mixed (Solvent / Anti-solvent)80 – 85%> 99.5%Optimal. Ethanol solvates the lipophilic core; water drives controlled supersaturation.
Toluene SingleHigh-temp Solvation70 – 75%> 98.5%Excellent for removing highly polar impurities, but requires higher energy input (b.p. 110°C).
EtOAc / Hexane 1:1Mixed (Polar / Non-polar)75 – 80%> 98.0%Functional alternative, but rapid cooling often leads to "oiling out" rather than crystallization.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in, in-process controls (IPCs) ensure that the operator can verify the success of each step before proceeding.

Protocol A: Acid-Base Pre-Purification

Objective: Remove neutral cross-coupling byproducts and transition metal catalyst residues.

  • Dissolution: Suspend 10.0 g of the crude compound in 100 mL of Ethyl Acetate (EtOAc) in a 250 mL separatory funnel.

  • Selective Deprotonation: Add 100 mL of 10% w/v aqueous Sodium Carbonate (Na₂CO₃). Vigorously shake the funnel, venting frequently.

    • Causality: Na₂CO₃ is a mild base. It is strong enough to deprotonate the carboxylic acid but gentle enough to prevent the hydrolysis of the methoxy ether group or other side reactions (3).

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the target sodium carboxylate) into an Erlenmeyer flask. Discard the upper organic layer.

  • Controlled Acidification (IPC Step): Cool the aqueous phase in an ice bath to 0–5 °C. Slowly add 3M HCl dropwise under continuous magnetic stirring.

    • Self-Validation: Monitor the pH using indicator paper. Continue addition until the pH stabilizes at 2.0. A thick, white precipitate will form.

    • Causality: Performing this step at near-freezing temperatures prevents the free acid from "oiling out" (forming an unfilterable emulsion), forcing it directly into a solid state.

  • Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 50 mL of ice-cold distilled water to remove residual inorganic salts.

Protocol B: Mixed-Solvent Recrystallization

Objective: Achieve >99.5% crystalline purity via thermodynamic lattice formation.

  • Primary Solvation: Transfer the pre-purified solid to a clean 250 mL Erlenmeyer flask. Add a minimum volume (approx. 40–50 mL) of boiling 95% Ethanol until the solid completely dissolves.

  • Decolorization (Optional but Recommended): If the solution exhibits a yellow/brown tint from conjugated polymeric impurities, add 0.5 g of activated carbon. Boil for 5 minutes, then perform a hot gravity filtration. The carbon physically traps large, colored conjugated molecules within its porous matrix (3).

  • Anti-Solvent Addition (IPC Step): While maintaining the solution at a gentle boil, add hot distilled water dropwise.

    • Self-Validation: Stop adding water the exact moment the solution becomes faintly and persistently cloudy. This is the cloud point , indicating that the target compound has reached absolute saturation at the boiling point.

  • Clarification: Add 1–2 mL of hot ethanol dropwise just until the cloudiness disappears, yielding a clear, critically saturated solution.

  • Thermodynamic Crystallization: Remove the flask from the heat. Allow it to cool undisturbed to room temperature over 2 hours, followed by 1 hour in an ice bath.

    • Causality: Slow cooling allows the molecules to orient themselves optimally. The carboxylic acid groups form strong hydrogen-bonded dimers, while the biphenyl rings align via extensive π−π stacking. Rapid cooling would trap impurities within the rapidly forming lattice defects.

  • Harvesting: Vacuum filter the resulting crystals. Wash with 20 mL of an ice-cold Ethanol/Water mixture (1:4 v/v) to wash away surface mother liquor without dissolving the product. Dry in a vacuum oven at 50 °C for 12 hours.

Analytical Validation

To confirm the success of the purification, the following analytical checks should be performed:

  • Melting Point Determination: A sharp melting point range (typically within a 1–2 °C window) validates high crystalline purity and the absence of solvent inclusion.

  • HPLC Analysis: Run on a C18 Reverse-Phase column to quantify organic purity. The target peak should integrate to >99.5% relative area.

  • 1H-NMR Spectroscopy: Crucial for verifying the complete removal of the recrystallization solvents. Look for the absence of ethanol peaks (triplet at ~1.2 ppm, quartet at ~3.7 ppm).

References

  • Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield in 4-(4-Ethylphenyl)-3-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-ethylphenyl)-3-methoxybenzoic acid. This biaryl carboxylic acid is a key structural motif in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can present challenges related to reaction yield, purity, and scalability.[1][2]

This document serves as a specialized resource for researchers, chemists, and process development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental hurdles. Our goal is to empower you with the scientific rationale behind common issues and provide actionable, field-proven solutions to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: What is the most effective and widely used synthetic route for 4-(4-ethylphenyl)-3-methoxybenzoic acid?

A: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method.[1][3] This reaction creates the crucial carbon-carbon bond between the two aromatic rings. The typical coupling partners are:

  • Electrophile: An aryl halide or triflate, such as methyl 4-bromo-3-methoxybenzoate.

  • Nucleophile: An organoboron reagent, typically (4-ethylphenyl)boronic acid or its corresponding boronate ester.[1]

Using the methyl ester of the benzoic acid is often preferred over the free carboxylic acid to prevent potential catalyst inhibition and improve solubility in common organic solvents.[4] The final step involves a simple saponification (hydrolysis) to yield the target carboxylic acid.[5]

Q2: My reaction yield is consistently low (<50%). What are the most common culprits?

A: Persistently low yields in Suzuki couplings typically stem from one or more of the following issues:

  • Inefficient Catalytic Cycle: The chosen palladium catalyst, ligand, base, or solvent may not be optimal for your specific substrates, leading to slow or incomplete reaction.[6]

  • Reagent Degradation: The primary suspect is often the boronic acid, which can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[1] This is exacerbated by excessive water, high temperatures, or an unsuitable base.

  • Competing Side Reactions: Unwanted reactions such as homocoupling of the starting materials or dehalogenation of the aryl halide can consume reagents and reduce the yield of the desired product.[1][7][8]

  • Oxygen Contamination: Dissolved oxygen in the reaction mixture can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[9]

Q3: I'm observing significant amounts of unreacted aryl bromide starting material. What should I investigate first?

A: Incomplete consumption of the aryl halide points to a problem with the catalytic cycle, most likely the initial oxidative addition step or a deactivated catalyst.

  • Check Catalyst and Ligand: Ensure your palladium source is active. For less reactive aryl bromides or more challenging couplings, a simple catalyst like Pd(PPh₃)₄ may be insufficient. Consider using a more robust system, such as a combination of a palladium precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[10]

  • Verify Reaction Temperature: The oxidative addition step is often temperature-dependent. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase (e.g., to 100 °C) may be necessary, but this must be balanced against the risk of reagent decomposition.[6][11]

Q4: Is it better to use the free carboxylic acid or an ester derivative as the starting aryl halide?

A: It is highly recommended to use an ester derivative (e.g., methyl 4-bromo-3-methoxybenzoate). The free carboxylic acid group can interfere with the Suzuki reaction in several ways:

  • Basicity: The acidic proton can react with the base needed for the catalytic cycle.

  • Catalyst Inhibition: The carboxylate anion can coordinate to the palladium center, potentially deactivating the catalyst.[4]

  • Solubility: Benzoic acids often have poor solubility in common anhydrous Suzuki solvents like dioxane or toluene, which can hinder reaction rates.[12]

Protecting the carboxylic acid as an ester circumvents these issues. The ester can be easily hydrolyzed to the desired carboxylic acid in a high-yielding final step after the C-C bond is formed.[5]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Low or Stalled Conversion of the Aryl Halide

Low conversion directly impacts yield and complicates purification. This guide provides a systematic approach to diagnosing and solving this problem.

  • Problem Symptoms: TLC, GC-MS, or LC-MS analysis shows a significant amount of the starting aryl halide (e.g., methyl 4-bromo-3-methoxybenzoate) remaining even after extended reaction times.

  • Underlying Causes & Solutions:

    • Suboptimal Catalyst System: The combination of the palladium source and ligand is critical for an efficient reaction.[6] The ligand stabilizes the palladium center and modulates its reactivity.

      • Solution: Screen a panel of catalysts and ligands. For biaryl synthesis, bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) often provide superior results compared to traditional ligands like PPh₃.[10][13]

    • Incorrect Base or Solvent: The base activates the boronic acid, a crucial step for transmetalation.[14][15][16] The solvent must solubilize all components and be compatible with the reaction conditions.

      • Solution: The choice of base and solvent are interdependent. For carbonate bases (K₂CO₃, Cs₂CO₃), a solvent system containing some water (e.g., Dioxane/H₂O, Toluene/H₂O) is often effective.[9] For phosphate bases (e.g., K₃PO₄), anhydrous conditions are typically preferred. A systematic screening is the most effective approach.[17]

Parameter Condition A (Standard) Condition B (Alternative 1) Condition C (Alternative 2) Rationale & Reference
Pd Source Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (1 mol%)PEPPSI-IPr (2 mol%)Screening different palladium sources and ligands is crucial for optimization.[6][18]
Ligand NoneSPhos (2.5 mol%)NoneBulky phosphines like SPhos can accelerate the reaction.[10]
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)The base plays a key role in activating the boronic acid.[14][16] Cs₂CO₃ is often effective in difficult couplings.[19]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene (anhydrous)THF / H₂O (4:1)Solvent choice affects solubility and catalyst stability.[9]
Temperature 90 °C100 °C85 °CHigher temperatures can increase reaction rates but also side reactions.[11]
Table 1. Example of a screening table for optimizing reaction conditions.
Guide 2: Issue - Significant Side Product Formation

Side products not only lower the yield but also create significant purification challenges. Identifying the major byproduct is the first step toward suppression.

  • Problem Symptoms: The crude reaction mixture shows multiple spots on TLC or peaks in GC/LC-MS analysis that do not correspond to starting materials or the desired product.

  • Common Side Reactions & Mitigation Strategies:

    • Protodeboronation of (4-ethylphenyl)boronic acid: This results in the formation of ethylbenzene and boric acid, effectively wasting the nucleophile.[1]

      • Cause: Often caused by excess water, high temperatures, or a strongly basic medium before the desired transmetalation can occur.[1][6]

      • Solutions:

        • Use a Boronate Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[1][20]

        • Minimize Water: While some water is often necessary, especially with carbonate bases, excessive amounts can be detrimental. Use a carefully controlled ratio (e.g., 4:1 or 5:1 organic solvent to water).

        • Milder Base: Consider using a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) instead of stronger bases if protodeboronation is severe.[11]

    • Homocoupling of Starting Materials: This leads to the formation of 4,4'-diethylbiphenyl (from the boronic acid) and a biphenyl dimer of the methoxybenzoate derivative.

      • Cause: Primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle.[9] It can also occur if the transmetalation step is slow relative to other pathways.

      • Solutions:

        • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30 minutes or by using several freeze-pump-thaw cycles.[6][9]

        • Use a Pre-catalyst: Use a palladium(II) pre-catalyst that forms the active Pd(0) species in situ, which can sometimes minimize side reactions.

    • Dehalogenation of the Aryl Halide: The bromo-substituent is replaced by a hydrogen atom, leading to the formation of methyl 3-methoxybenzoate.

      • Cause: This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[1][7]

      • Solutions:

        • Choice of Base: Avoid bases known to generate hydride species. Carbonates and phosphates are generally safe choices.

        • Solvent Selection: Avoid alcoholic solvents if dehalogenation is a problem. Ethereal solvents (Dioxane, THF) or aromatic hydrocarbons (Toluene) are preferred.[1]

Guide 3: Issue - Difficulty in Product Isolation and Purification

The presence of a carboxylic acid group in the final product requires a specific purification strategy to separate it from non-acidic and other acidic impurities.

  • Problem Symptoms: The desired product, 4-(4-ethylphenyl)-3-methoxybenzoic acid, is difficult to separate from unreacted (4-ethylphenyl)boronic acid or other byproducts using standard column chromatography.[21]

  • Solution: Acid-Base Extraction Workflow

    This chemical separation technique leverages the acidic nature of the final product.

    • Initial Workup: After the reaction (and saponification step), quench the mixture and remove the organic solvent under reduced pressure.

    • Dissolution: Dissolve the crude residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M NaHCO₃ or 1M Na₂CO₃ solution). The target carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral organic impurities (like homocoupled byproducts) will remain in the organic layer.[22]

    • Separation: Separate the aqueous layer. The organic layer can be discarded or analyzed for byproducts.

    • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 2M HCl) with stirring until the pH is ~2-3. The water-soluble carboxylate salt will be protonated back to the free carboxylic acid, which is insoluble in water and will precipitate out as a solid.[22]

    • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry thoroughly.

Part 3: Recommended Experimental Protocols & Visualizations

Protocol 1: Suzuki-Miyaura Coupling (Ester Route)

This protocol outlines a robust starting point for the synthesis.

  • Reagent Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-3-methoxybenzoate (1.0 eq), (4-ethylphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed deionized water (4:1 v/v) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ at 1 mol% and SPhos at 2.5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

Protocol 2: Saponification to the Carboxylic Acid
  • Hydrolysis Setup: Dissolve the crude methyl ester from Protocol 1 in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS confirms the complete disappearance of the ester (typically 2-6 hours).[5]

  • Purification: Follow the Acid-Base Extraction Workflow described in Troubleshooting Guide 3 to isolate the pure 4-(4-ethylphenyl)-3-methoxybenzoic acid.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst pd2_oad Ar¹-Pd(II)L₂-X Oxidative Addition Intermediate pd0->pd2_oad Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² Transmetalation Intermediate pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination reagents1 Ar¹-X (Aryl Halide) reagents2 Ar²-B(OH)₂ + Base product Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3]

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Crude Reaction: What is the main issue? start->check_conversion low_conversion High Starting Material (Low Conversion) check_conversion->low_conversion Low Conversion side_products Multiple Byproducts check_conversion->side_products Side Products purification_issue Difficulty Isolating Product check_conversion->purification_issue Purification Issues optimize_catalyst Screen Catalyst, Ligand, Base, & Solvent low_conversion->optimize_catalyst identify_byproduct Identify Major Byproduct (GC-MS, NMR) side_products->identify_byproduct solve_purification Implement Acid-Base Extraction Workflow purification_issue->solve_purification adjust_temp Increase Temperature Cautiously optimize_catalyst->adjust_temp homocoupling Homocoupling identify_byproduct->homocoupling Dimer protodeboronation Protodeboronation identify_byproduct->protodeboronation Loss of B(OH)₂ dehalogenation Dehalogenation identify_byproduct->dehalogenation Loss of Halogen solve_homo Improve Degassing Technique homocoupling->solve_homo solve_proto Use Boronate Ester, Milder Base protodeboronation->solve_proto solve_dehalo Change Solvent/Base Combination dehalogenation->solve_dehalo

Caption: A logical workflow for troubleshooting low reaction yield.

Purification_Workflow start Crude Product Mixture (Post-Saponification) dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract with aq. NaHCO₃ dissolve->extract organic_layer Organic Layer: Neutral Impurities, Homocoupling Byproducts extract->organic_layer Organic Phase aqueous_layer Aqueous Layer: Sodium 4-(4-ethylphenyl) -3-methoxybenzoate (Salt) extract->aqueous_layer Aqueous Phase acidify Cool and Acidify with 2M HCl to pH ~2 aqueous_layer->acidify precipitate Precipitation of Pure Carboxylic Acid acidify->precipitate filter Vacuum Filter, Wash with Cold Water, Dry precipitate->filter final_product Pure 4-(4-Ethylphenyl)-3- methoxybenzoic Acid filter->final_product

Caption: Workflow for purification using acid-base extraction.[22]

References

  • C. Barder, T., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(4), 659-664. [Link]

  • RSC Publishing. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • RSC Publishing. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1575. [Link]

  • YouTube. (2024). Common Byproducts in Suzuki Coupling. [Link]

  • Matos, K., & Soderquist, J. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry, 63(2), 467-470. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Goossen, L. J., & Lauth, J. (2007). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Journal of the American Chemical Society, 129(14), 4352-4353. [Link]

  • Mako, T. L., & Byers, J. A. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Organic letters, 18(24), 6428-6431. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ACS Publications. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]

  • Friščić, T., & James, S. L. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(13), 5030-5040. [Link]

  • National Center for Biotechnology Information. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 4-(4-Ethylphenyl)-3-methoxybenzoic acid in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific rationale to empower your experimental decisions.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular Weight 256.29 g/mol Larger molecules can sometimes present solubility challenges due to less favorable packing in the solvent lattice.
Predicted pKa ~4.2The carboxylic acid group is weakly acidic. At neutral pH, a significant portion of the molecules will be in the less soluble, protonated (neutral) form.[1]
Predicted LogP ~4.5This high LogP value indicates a significant lipophilic (hydrophobic) character, suggesting a preference for non-polar environments over polar ones like DMSO.[2]
Predicted Water Solubility Very LowThe combination of a large hydrophobic surface area and a single polar group results in poor aqueous solubility. While DMSO is a powerful solvent, this inherent hydrophobicity can still pose a challenge.

Note: Predicted values are generated using established computational models and should be used as a guide for experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've prepared a 10 mM stock solution of 4-(4-Ethylphenyl)-3-methoxybenzoic acid in DMSO, but I'm observing a precipitate. What is the likely cause?

A1: The most common culprits for precipitation in DMSO stock solutions are exceeding the compound's intrinsic solubility limit and the hygroscopic nature of DMSO.

  • Intrinsic Solubility: The large, non-polar biphenyl structure coupled with the ethyl group contributes to a high degree of lipophilicity (as indicated by the high predicted LogP). While DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, highly crystalline and hydrophobic molecules can still have limited solubility.[3]

  • Hygroscopicity of DMSO: DMSO readily absorbs moisture from the atmosphere.[4] This absorbed water decreases the overall solvating power of DMSO for non-polar compounds, leading to precipitation, especially after freeze-thaw cycles.[5]

Q2: How can I improve the dissolution of 4-(4-Ethylphenyl)-3-methoxybenzoic acid in DMSO?

A2: A multi-step approach involving mechanical and thermal energy, along with careful solvent handling, is recommended.

**dot graph "Dissolution_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, label="Workflow for Dissolving Poorly Soluble Compounds", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes start [label="Start: Weigh Compound"]; add_dmso [label="Add Anhydrous DMSO"]; vortex [label="Vortex Vigorously"]; check_dissolution1 [label="Visually Inspect for Dissolution", shape=diamond, fillcolor="#FBBC05"]; sonicate [label="Sonicate in Water Bath\n(15-30 min)"]; check_dissolution2 [label="Visually Inspect for Dissolution", shape=diamond, fillcolor="#FBBC05"]; warm [label="Gentle Warming\n(30-40°C for 10-15 min)"]; check_dissolution3 [label="Visually Inspect for Dissolution", shape=diamond, fillcolor="#FBBC05"]; success [label="Fully Dissolved\nAliquot and Store", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Proceed to Advanced Troubleshooting", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> add_dmso; add_dmso -> vortex; vortex -> check_dissolution1; check_dissolution1 -> success [label="Yes"]; check_dissolution1 -> sonicate [label="No"]; sonicate -> check_dissolution2; check_dissolution2 -> success [label="Yes"]; check_dissolution2 -> warm [label="No"]; warm -> check_dissolution3; check_dissolution3 -> success [label="Yes"]; check_dissolution3 -> troubleshoot [label="No"]; } } Caption: A stepwise workflow for dissolving challenging compounds in DMSO.

Protocol 1: Standard Dissolution Procedure

  • Preparation: Ensure your 4-(4-Ethylphenyl)-3-methoxybenzoic acid is in a powdered form to maximize surface area. Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle to minimize water content.[4]

  • Initial Dissolution: Add the calculated volume of DMSO to your compound.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to break apart solid particles and enhance dissolution.[6][7]

  • Gentle Warming: If solids persist, warm the solution in a water bath at 30-40°C for 10-15 minutes. Increased temperature can improve the solubility of many compounds.[8] Caution: Be mindful of the compound's stability at elevated temperatures.

  • Final Check: After each step, visually inspect the solution for any remaining particulate matter.

Q3: I've tried the standard dissolution protocol, but my compound still won't fully dissolve. What are my next options?

A3: If the standard procedure is insufficient, you can explore co-solvents or pH adjustment.

**dot graph "Troubleshooting_Solubility" { graph [layout=dot, rankdir=TB, splines=ortho, label="Advanced Troubleshooting for Low Solubility", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes start [label="Low Solubility in 100% DMSO"]; option1 [label="Option 1: Co-Solvent Approach"]; option2 [label="Option 2: pH Adjustment (Salt Formation)"];

// Co-solvent path cosolvent_details [label="Add a co-solvent (e.g., NMP, PEG 400)\nin a small percentage (e.g., 1-10%).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// pH adjustment path ph_details [label="Add a small molar excess of a base\n(e.g., NaOH, triethylamine) to form the\nmore soluble carboxylate salt.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Outcome outcome [label="Re-evaluate solubility.\nConsider experimental compatibility.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> option1; start -> option2; option1 -> cosolvent_details; option2 -> ph_details; cosolvent_details -> outcome; ph_details -> outcome; } } Caption: Decision-making flowchart for advanced solubility troubleshooting.

Protocol 2: Co-Solvent System

The principle of using a co-solvent is to modify the polarity of the solvent system to better match that of the solute.

  • Select a Co-solvent: For lipophilic compounds, consider co-solvents like N-methyl-2-pyrrolidone (NMP) or Polyethylene Glycol 400 (PEG 400).

  • Test Ratios: Prepare small test solutions with varying ratios of DMSO to the co-solvent (e.g., 9:1, 8:2 DMSO:co-solvent).

  • Dissolution: Attempt to dissolve your compound in these co-solvent mixtures using the standard dissolution protocol.

  • Compatibility Check: Ensure the chosen co-solvent and its final concentration are compatible with your downstream assay.

Protocol 3: pH Adjustment (Salt Formation)

As a carboxylic acid, 4-(4-Ethylphenyl)-3-methoxybenzoic acid's solubility can be significantly increased by deprotonating the carboxylic acid group to form a more polar and soluble salt.[1]

  • Choose a Base: A common choice is sodium hydroxide (NaOH) or a non-aqueous base like triethylamine (TEA).

  • Molar Ratio: Add a slight molar excess of the base (e.g., 1.1 equivalents) to your compound suspended in DMSO.

  • Dissolution: Vortex and gently warm the mixture to facilitate the acid-base reaction and dissolution.

  • pH Considerations: Be aware that this will make your stock solution basic. You will need to account for the potential impact of this pH change on your experimental system and the stability of your compound.

Q4: How should I store my DMSO stock solution to prevent precipitation over time?

A4: Proper storage is critical to maintain the integrity of your stock solution.

  • Anhydrous Conditions: Store DMSO in a tightly sealed container in a dry environment, preferably in a desiccator, to prevent moisture absorption.

  • Aliquoting: Aliquot your stock solution into single-use vials. This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk solution to atmospheric moisture.

  • Storage Temperature: For short-term storage (up to 1 month), -20°C is generally acceptable. For long-term storage (up to 6 months), -80°C is recommended.

  • Before Use: When you need to use a frozen aliquot, allow it to thaw completely and come to room temperature before opening. Then, vortex it briefly to ensure homogeneity.

Q5: Could the purity of my 4-(4-Ethylphenyl)-3-methoxybenzoic acid be affecting its solubility?

A5: Yes, compound purity can significantly impact solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. Amorphous material is generally more soluble than a highly ordered crystalline form.

  • Impurities: The presence of impurities can either increase or decrease the apparent solubility of a compound. If you suspect purity issues, it is advisable to re-purify your compound or obtain a new batch from a reputable supplier.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Egan, W. J., Merz, K. M., & Baldwin, J. J. (2000). Prediction of drug absorption using multivariate statistics. Journal of Medicinal Chemistry, 43(21), 3867–3877. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55–68. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Muegge, I., Heald, S. L., & Brittelli, D. (2001). Simple selection criteria for drug-like chemical matter. Journal of Medicinal Chemistry, 44(12), 1841–1846. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499–512. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. [Link]

  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. [Link]

  • Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., Palyulin, V. A., Radchenko, E. V., Zefirov, N. S., Makarenko, A. S., Tanchuk, V. Y., & Prokopenko, V. V. (2005). Virtual computational chemistry laboratory--design and description. Journal of Computer-Aided Molecular Design, 19(6), 453–463. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337–354. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • What is the best right way of storing DMSO in research lab? (n.d.). ResearchGate. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (n.d.). Reddit. [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. [Link]

  • Washington State University IACUC. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. [Link]

  • Patsnap. (2026, March 11). How to Improve Drug Solubility with Sonication. [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012, August 27). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 1-6. [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012, August 27). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 1-6. [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]

  • NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. (2020). Organic Chemistry Frontiers, 7(18), 2719-2724. [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2018). ACS Omega, 3(1), 1048-1054. [Link]

  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. (2024). Journal of Chemical & Engineering Data, 69(3), 1035-1044. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Current Drug Metabolism, 12(9), 858-866. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules, 27(19), 6599. [Link]

  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. (2019). Applied and Environmental Microbiology, 85(14), e00696-19. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today, 11(9-10), 446-451. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (2007). Application Note, Artel. [Link]

  • DMSO solubility and bioscreening. (2004). Journal of Biomolecular Screening, 9(1), 22-31. [Link]

Sources

Technical Support Center: Optimizing Catalyst Load for 4-(4-Ethylphenyl)-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize catalyst loading in cross-coupling reactions, a critical step in the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize the 4-(4-Ethylphenyl)-3-methoxybenzoic acid core is showing low yield. What are the most common causes related to catalyst loading?

A1: Low yield in Suzuki-Miyaura coupling is a frequent challenge.[1] When catalyst loading is the suspected culprit, consider the following:

  • Insufficient Catalyst Loading: While minimizing catalyst use is economically and environmentally desirable, an excessively low concentration may lead to incomplete conversion.[2] For a typical Suzuki-Miyaura reaction, catalyst loading can range from 0.1 mol% to 5 mol%.[3][4] If you are operating at the very low end of this spectrum, a modest increase may be necessary.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[5] This leads to the formation of palladium black, an inactive form of the catalyst, and a subsequent drop in yield.[6] Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.[1][5][6]

  • Ligand-to-Palladium Ratio: An improper ligand-to-palladium ratio can lead to catalyst instability and aggregation.[5] For many phosphine ligands, a ratio between 1:1 and 4:1 is typical, though this is highly dependent on the specific ligand used.[5]

Q2: I'm observing significant homocoupling of my boronic acid starting material. How can I mitigate this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[1][5] Here are some strategies to minimize its formation:

  • Rigorous Degassing: This is the most critical step.[1][5] Ensure your solvent and reaction mixture are thoroughly deoxygenated before the addition of the palladium catalyst. This can be achieved by sparging with an inert gas for an extended period or through several freeze-pump-thaw cycles.[1][5]

  • Choice of Palladium Precursor: Using a Pd(II) precursor like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling.[5] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often reduce the extent of this side reaction.[5]

  • Stoichiometry Control: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used, a large excess can promote homocoupling.[1]

Q3: My reaction is sluggish and requires a high catalyst loading ( > 5 mol%) to proceed. How can I improve the efficiency?

A3: High catalyst loading is undesirable, increasing costs and the burden of palladium removal from the final product.[3][4] If your reaction requires a high loading, consider these optimization steps:

  • Ligand Selection: The choice of phosphine ligand is paramount. For sterically hindered or electron-rich substrates, bulky, electron-rich ligands such as those from the Buchwald biarylphosphine family can significantly enhance catalytic activity and allow for lower catalyst loadings.[7][8]

  • Reaction Temperature: Increasing the reaction temperature can accelerate a sluggish reaction.[5] However, be cautious, as excessive heat can also lead to catalyst decomposition.[5] A systematic temperature screen is often beneficial.

  • Base Selection: The choice and strength of the base are critical.[1] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]

Q4: I am attempting a Buchwald-Hartwig amination on a 4-bromo-3-methoxybenzoic acid derivative and the reaction is failing. What are some key considerations?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9] When encountering difficulties with this substrate class, focus on the following:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Early generation catalysts may not be effective.[9] Consider using more advanced, sterically hindered biaryl phosphine ligands like XPhos or BrettPhos in combination with a suitable palladium precatalyst.[10][11]

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[12] Be aware that ester functionalities may be sensitive to strong bases.[13]

  • Substrate Purity: Ensure your aryl bromide and amine starting materials are pure and dry.

Q5: What is the impact of catalyst loading on the Turnover Number (TON) and Turnover Frequency (TOF)?

A5: These two metrics are crucial for assessing catalyst efficiency, especially in process development.[4]

  • Turnover Number (TON): This represents the number of moles of product formed per mole of catalyst before it deactivates.[2] A higher TON indicates a more robust and efficient catalyst. Generally, lower catalyst loadings that still achieve high conversion will result in a higher TON.

  • Turnover Frequency (TOF): This is the TON per unit of time (e.g., h⁻¹), reflecting the speed of the catalyst.[2]

Optimizing for a high TON is a key goal in developing sustainable and cost-effective syntheses.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic acid derivatives.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low to No Product Formation 1. Inactive Catalyst2. Insufficient Catalyst Loading3. Ineffective Ligand4. Improper Base Selection5. Poor Reagent Quality1. Use a fresh batch of catalyst or a more air-stable precatalyst.[1][6]2. Incrementally increase catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).3. Screen a panel of bulky, electron-rich phosphine ligands.[7]4. Test stronger bases like K₃PO₄ or Cs₂CO₃.[1]5. Verify the purity of starting materials and ensure solvents are anhydrous and degassed.[5][6]
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) 1. Presence of Oxygen2. Suboptimal Palladium Precursor3. Inappropriate Base or Solvent1. Improve degassing procedure (inert gas sparging or freeze-pump-thaw cycles).[1][5]2. Switch from a Pd(II) to a Pd(0) source.[5]3. Screen alternative bases and solvents; some may promote side reactions like dehalogenation.[7][14]
Formation of Palladium Black 1. Catalyst Decomposition2. Ligand Dissociation3. Excessive Reaction Temperature1. Ensure a strictly inert atmosphere.[6]2. Increase the ligand-to-palladium ratio or switch to a more strongly coordinating ligand.[5][6]3. Optimize the reaction temperature to the minimum required for efficient conversion.[6]
Reaction Stalls Before Completion 1. Catalyst Poisoning2. Insufficient Catalyst Stability over Time3. Reagent Degradation1. Ensure high purity of all reagents and solvents. Trace impurities can act as catalyst poisons.[4]2. Consider a more robust catalyst system, such as a palladacycle precatalyst, known for higher stability.[15][16]3. For Suzuki reactions, boronic acids can degrade over time; consider using more stable boronate esters.[17][18]

Experimental Protocols

General Procedure for a Small-Scale Suzuki-Miyaura Coupling Optimization

This protocol is intended as a starting point for optimizing the synthesis of a 4-(4-Ethylphenyl)-3-methoxybenzoic acid derivative.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., a 4-bromo-3-methoxybenzoic acid derivative, 1.0 equiv.), the boronic acid (e.g., 4-ethylphenylboronic acid, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ + Base PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² Product Coupled Product (Ar¹-Ar²) RedElim->Product ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (Ar²-B(OR)₂) BoronicAcid->Transmetal caption Suzuki-Miyaura Catalytic Cycle Catalyst_Optimization Start Start: Low Yield or Stalled Reaction Check_Catalyst Is Catalyst Loading Optimal? (e.g., 1-2 mol%) Start->Check_Catalyst Increase_Loading Increase Catalyst Loading (e.g., to 3-5 mol%) Check_Catalyst->Increase_Loading No Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Check_Catalyst->Screen_Ligands Yes Increase_Loading->Screen_Ligands No Improvement Success Reaction Successful Increase_Loading->Success Improved Yield Screen_Bases Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Screen_Ligands->Screen_Bases No Improvement Screen_Ligands->Success Improved Yield Optimize_Temp Optimize Temperature Screen_Bases->Optimize_Temp No Improvement Screen_Bases->Success Improved Yield Check_Reagents Check Reagent Purity & Degassing Optimize_Temp->Check_Reagents No Improvement Optimize_Temp->Success Improved Yield Check_Reagents->Success Improved Yield Failure Further Investigation Needed Check_Reagents->Failure No Improvement caption Catalyst Loading Optimization Workflow

Sources

Technical Support Center: Formulating and Stabilizing 4-(4-Ethylphenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the thermal stability of complex biphenyl Active Pharmaceutical Ingredients (APIs) and intermediates.

4-(4-Ethylphenyl)-3-methoxybenzoic acid is a structurally nuanced molecule. It possesses three distinct functional domains, each presenting a specific thermal degradation liability in solution: the carboxylic acid (prone to decarboxylation), the methoxy ether (prone to demethylation), and the ethylphenyl group (highly susceptible to benzylic oxidation). Understanding the physical organic chemistry behind these pathways is critical for developing robust, self-validating experimental protocols.

Quantitative Summary of Thermal Vulnerabilities

To effectively troubleshoot, we must first isolate the kinetic triggers for each degradation pathway. The table below summarizes the quantitative thresholds and preventive strategies for this specific compound.

Degradation PathwayStructural TargetPrimary TriggersActivation Temp / ConditionPreventive Strategy
Decarboxylation Benzoic acid moietyHigh temp, low pH, transition metals> 120 °C (lower with metal catalysts)pH buffering (pH 6.5-7.5), chelation (1 mM EDTA)
Benzylic Oxidation 4'-Ethyl groupDissolved O 2​ , UV/Vis light, free radicals> 40 °C + O 2​ presenceDegassing (Argon), radical scavengers (0.05% BHT)
Ether Cleavage 3-Methoxy groupStrong Brønsted acids (HBr, HCl), Lewis acids> 80 °C + acidic/halide presenceAvoid halogenated acids, maintain neutral pH

Troubleshooting Guides & FAQs

Issue 1: Impurity Formation (+14 Da / +16 Da) During Mild Thermal Stress

Q: During thermal stress testing (60°C in solution), I am observing a significant decrease in API titer and the appearance of +14 Da and +16 Da impurities on LC-MS. What is causing this, and how do I stop it?

The Science (Causality): You are observing benzylic oxidation . The ethyl group attached to the biphenyl ring contains highly reactive benzylic protons. Under thermal stress in the presence of dissolved oxygen, auto-oxidation occurs. This forms hydroperoxides (+32 Da) which rapidly decompose into benzylic alcohols (+16 Da) or benzylic ketones (+14 Da)[1][2]. The adjacent biphenyl system stabilizes the intermediate benzylic radical, significantly lowering the activation energy required for this degradation pathway.

The Solution:

  • Implement a strict degassing protocol (sparging the solvent with Argon for 15 minutes prior to dissolution).

  • Add a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.01%–0.05% w/v to terminate the auto-oxidation chain reaction.

  • Store in amber vials, as ambient light can act as a photocatalyst for benzylic oxidation[2].

Issue 2: Polar Impurity Formation in Acidic Buffers

Q: My HPLC-UV chromatograms show a highly polar impurity forming when the solution is heated in acidic buffers (pH < 3). MS analysis indicates a loss of 14 Da. Why is the molecule degrading?

The Science (Causality): This is aryl methyl ether cleavage (demethylation). While aryl ethers are generally stable, heating them in the presence of strong Brønsted acids (like HCl or HBr) leads to the protonation of the ether oxygen. This is followed by a nucleophilic attack (often by the conjugate base, e.g., chloride or bromide) on the methyl group, releasing the corresponding phenol and a methyl halide[3][4].

The Solution: Shift the formulation to a neutral pH (pH 6.5 - 7.5) using a phosphate or citrate buffer. Strictly avoid halide-containing acidic buffers (like HCl) during thermal cycling or extended storage.

Issue 3: Complete Loss of API at High Temperatures

Q: I am losing the parent compound entirely during high-temperature reflux (120°C) in polar aprotic solvents, with a corresponding mass loss of 44 Da. Is this decarboxylation?

The Science (Causality): Yes. The thermal degradation of benzoic acid derivatives frequently proceeds via decarboxylation [5]. The presence of the electron-donating methoxy group on the benzoic acid ring influences the electron density, but at high temperatures, the loss of CO 2​ is thermodynamically driven. This is highly accelerated if trace transition metals (which act as catalysts) are present in your solvent or glassware.

The Solution: Lower the processing temperature to below 80°C. If high temperatures are unavoidable for your synthesis or formulation step, ensure the solvent is strictly anhydrous and metal-free (use LC-MS grade solvents and consider adding 1 mM EDTA if working in aqueous mixtures to chelate catalytic trace metals).

Degradation Pathway Visualization

Pathways API 4-(4-Ethylphenyl)- 3-methoxybenzoic acid Decarb Decarboxylation (-CO2) API->Decarb Temp >120°C Metals Oxid Benzylic Oxidation (Ketone/Alcohol) API->Oxid O2, Light Temp >40°C Cleavage Ether Cleavage (Phenol Formation) API->Cleavage Acidic pH Halides

Fig 1: Primary thermal degradation pathways of 4-(4-Ethylphenyl)-3-methoxybenzoic acid in solution.

Self-Validating Experimental Protocol: Stable Stock Preparation

To ensure the thermal stability of 4-(4-Ethylphenyl)-3-methoxybenzoic acid during in vitro assays or long-term storage, follow this self-validating methodology.

Materials Needed:

  • LC-MS Grade Solvent (e.g., DMSO or Methanol)

  • Argon gas (high purity)

  • Butylated hydroxytoluene (BHT)

  • Amber HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent with Argon gas for 15–20 minutes at room temperature to displace dissolved oxygen. Scientific Rationale: Removes the primary reactant required for benzylic oxidation.

  • Antioxidant Addition: Dissolve BHT into the degassed solvent to achieve a final concentration of 0.05% w/v. Scientific Rationale: BHT acts as a sacrificial radical scavenger, neutralizing any reactive oxygen species generated by residual oxygen.

  • pH Control (If Aqueous): If preparing an aqueous co-solvent mixture, adjust the aqueous phase to pH 7.0 using a 50 mM Phosphate buffer. Scientific Rationale: Prevents acid-catalyzed aryl methyl ether cleavage.

  • API Dissolution: Add the 4-(4-Ethylphenyl)-3-methoxybenzoic acid powder to the solvent. Gently sonicate at a temperature strictly below 40°C until fully dissolved. Scientific Rationale: Keeps the system well below the activation energy threshold for decarboxylation.

  • Storage & Headspace Purge: Transfer the solution to amber vials. Gently blow Argon over the headspace of the vial for 5 seconds before immediately capping with a PTFE-lined septum. Store at -20°C for long-term stability.

  • System Validation: Run an initial HPLC-UV/MS aliquot at T=0. Place a control vial at 40°C for 24 hours, then run a second aliquot. A peak area variance of <0.5% and the absence of +14 Da / +16 Da peaks validates that the oxidative and hydrolytic degradation pathways have been successfully neutralized.

Workflow S1 1. Solvent Degassing (Argon Sparging) S2 2. Buffer Adjustment (pH 6.5 - 7.5) S1->S2 S3 3. Antioxidant Addition (0.05% BHT) S2->S3 S4 4. API Dissolution (Temp < 40°C) S3->S4 S5 5. Amber Vial Storage (Argon Headspace) S4->S5

Fig 2: Step-by-step workflow for preparing thermally stable solutions of the target API.

References

  • Sources of Volatile Aromatic Congeners in Whiskey MDPI URL:[Link][5]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals Green Chemistry (RSC Publishing) URL:[Link][3]

  • Green Chemistry Semantic Scholar URL:[Link][4]

  • Oxidative Transformations of Lignans MDPI URL:[Link][1]

  • Visible Light Mediated Chemoselective Hydroxylation of Benzylic Methylenes The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

Sources

Technical Support Center: Buffer Optimization for 4-(4-Ethylphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 4-(4-Ethylphenyl)-3-methoxybenzoic acid in in vitro assays.

Due to its biphenyl-like core, ethyl substituent, and methoxy group, this compound is highly lipophilic. Furthermore, the presence of a carboxylic acid moiety makes its solubility strictly pH-dependent. Transitioning this compound from a DMSO stock into an aqueous assay environment frequently leads to hydrophobic aggregation, non-specific binding (NSB), and artifactual assay readouts. This guide provides the mechanistic reasoning and self-validating protocols required to optimize your assay buffers and ensure scientific integrity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound precipitate immediately upon addition to the assay buffer? A1 (Causality & Mechanism): Precipitation is driven by a sudden shift in the dielectric constant. When a 100% DMSO stock is spiked directly into an aqueous buffer, the hydrophobic ethyl and biphenyl groups are forced into an unfavorable interaction with water, leading to rapid colloidal aggregation[1]. Additionally, if your buffer pH is near or below the compound's pKa (estimated ~4.0–4.5), the carboxylic acid becomes protonated. This neutralizes the molecule, eliminating the intermolecular charge-charge repulsion that would otherwise help keep the monomers dispersed in solution. Resolution: Ensure your final assay buffer pH is strictly ≥ 7.4 to maintain the deprotonated (carboxylate) state. Furthermore, utilize an intermediate DMSO dilution step rather than a direct spike[2].

Q2: I am seeing high well-to-well variability and unusually steep dose-response curves (Hill slope > 2). What is happening? A2 (Causality & Mechanism): This is a classic hallmark of compound aggregation and Non-Specific Binding (NSB) to the polystyrene microtiter plate. As the concentration of the lipophilic compound increases, it forms micelles or aggregates that can sequester your target protein or artificially block enzymatic active sites via steric hindrance. Resolution: You must lower the surface tension of the buffer and coat the plastic surfaces. Introducing non-interfering carrier proteins like 0.1% Bovine Serum Albumin (BSA) or zwitterionic detergents like 0.01% CHAPS will coat the well walls and stabilize the compound in a monomeric state[3].

Q3: How much DMSO can I safely use to force this compound into solution? A3 (Causality & Mechanism): While increasing DMSO concentration enhances the solubility of hydrophobic compounds, it acts as a hydrogen-bond acceptor that can strip structural water from your target proteins, leading to denaturation. In cell-based assays, DMSO concentrations above 0.5% rapidly compromise cell membrane integrity and alter metabolic readouts[4]. Resolution: Do not exceed 1–2% final DMSO in biochemical assays, and strictly maintain ≤ 0.5% in cell-based assays. Rely on buffer additives (surfactants/proteins) rather than high solvent loads to achieve solubility.

Part 2: Mandatory Visualization of Workflows and Mechanisms

Workflow A 100% DMSO Stock (10 mM) B Intermediate Dilution (10% DMSO) A->B Serial Dilution D Final Assay Solution (<1% DMSO) B->D Add to Buffer C Aqueous Assay Buffer (pH 7.4 - 8.0) C->D Optimize Additives

Fig 1: Stepwise dilution workflow to prevent hydrophobic precipitation.

Logic Node1 4-(4-Ethylphenyl)-3- methoxybenzoic acid Node2 pH < 5.0 (Protonated) Node1->Node2 Acidic Node3 pH > 7.0 (Deprotonated) Node1->Node3 Basic/Neutral Node4 Hydrophobic Aggregation & Adsorption Node2->Node4 Low Solubility Node5 Soluble Monomer in Aqueous Phase Node3->Node5 Charge Repulsion Node6 Add 0.01% CHAPS or 0.1% BSA Node4->Node6 Rescue Strategy Node6->Node5 Stabilization

Fig 2: Mechanistic pathway of compound solubilization and aggregation rescue.

Part 3: Data Presentation & Optimization Metrics

To systematically rescue assay performance, you must balance DMSO tolerance with the correct buffer additives. Use the following reference tables to design your assay conditions.

Table 1: Recommended Buffer Additives for Lipophilic Carboxylic Acids
Additive TypeRecommended ReagentOptimal ConcentrationMechanism of ActionAssay Compatibility
Carrier Protein BSA (Fatty-acid free)0.05% - 0.1% (w/v)Binds hydrophobic moieties, preventing plastic adsorption.Excellent for biochemical & cell assays.
Zwitterionic Detergent CHAPS0.01% - 0.05% (v/v)Forms micelles below critical micelle concentration (CMC) to shield the ethylphenyl group.Good for enzymatic assays; avoid in SPR.
Non-ionic Detergent Tween-200.005% - 0.01% (v/v)Lowers surface tension, preventing colloidal aggregation.Standard for ELISA and target-binding assays.
Table 2: DMSO Tolerance Thresholds by Assay Type
Assay FormatMaximum Tolerated DMSOConsequence of Exceeding Limit
Cell Viability / Proliferation0.1% - 0.5%Solvent-induced apoptosis, altered metabolism[4].
Biochemical / Enzymatic1.0% - 2.0%Protein unfolding, active site denaturation.
Surface Plasmon Resonance (SPR)3.0% - 5.0%Bulk refractive index shifts masking true binding signals.

Part 4: Self-Validating Experimental Protocols

To guarantee that 4-(4-Ethylphenyl)-3-methoxybenzoic acid remains soluble and monomeric, execute the following self-validating protocols.

Protocol A: Stepwise Preparation of Working Solutions

This protocol prevents the "solvent shock" that causes immediate precipitation[2].

  • Master Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Dilution: Create a 10X intermediate working solution (e.g., 100 µM) by diluting the master stock into a buffer containing 10% DMSO . Do not dilute directly into a 0% DMSO aqueous buffer.

  • Final Assay Assembly: Dispense the assay buffer (containing your target protein and optimized additives like 0.1% BSA) into the microtiter plate.

  • Compound Addition: Transfer 1 volume of the 10X intermediate solution into 9 volumes of the final assay buffer. This yields a final compound concentration of 10 µM at 1% final DMSO .

Protocol B: Buffer Optimization & Solubility Grid Screen

This protocol acts as a self-validating system to empirically prove the compound is soluble before running expensive biological assays.

  • Matrix Setup: Prepare a 96-well clear-bottom plate. Set up a grid varying pH across the columns (pH 6.5, 7.0, 7.4, 8.0) using a 50 mM Tris-HCl or HEPES base.

  • Additive Spiking: Across the rows, vary the additives: Row A (No additive), Row B (0.1% BSA), Row C (0.01% CHAPS), Row D (0.01% Tween-20).

  • Compound Incubation: Add the compound using Protocol A to achieve a final concentration of 50 µM (a deliberately high stress-test concentration). Incubate the plate at room temperature for 60 minutes on a plate shaker (300 rpm).

  • Validation Readout (Nephelometry/Absorbance): Read the plate on a spectrophotometer at OD 600 nm .

    • Causality Check: True solutions will have an OD600 near 0.000. Any reading > 0.020 indicates light scattering caused by micro-precipitates or colloidal aggregation. Select the buffer condition (pH + additive) that yields the lowest OD600 baseline for your downstream biological assays.

References

  • Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. National Center for Biotechnology Information (NCBI), NIH. Available at:[Link]

  • Production of full-length SARS-CoV-2 nucleocapsid protein from Escherichia coli optimized by native hydrophobic interaction chromatography. PubMed Central (PMC), NIH. Available at:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at:[Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid and Other Biphenyl Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biphenyl Carboxylic Acid Scaffold

Biphenyl carboxylic acid derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a multitude of pharmacologically active compounds.[1][2] The structural motif, consisting of two phenyl rings linked by a C-C bond and bearing a carboxylic acid group, provides a unique combination of rigidity and functionality.[1] This framework is found in established non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal, as well as in compounds investigated for anticancer, antihypertensive, and antimicrobial activities.[1] The synthetic accessibility of this scaffold, primarily through robust methods like the Suzuki-Miyaura cross-coupling, allows for extensive exploration of structure-activity relationships (SAR).[1] This guide provides a comparative overview of a novel derivative, 4-(4-Ethylphenyl)-3-methoxybenzoic acid, against other biphenyl carboxylic acids, focusing on synthetic strategy, physicochemical properties, and potential biological activities, supported by established experimental protocols.

Comparative Synthesis: The Suzuki-Miyaura Coupling Approach

The construction of the core biphenyl structure is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid, is particularly favored for its high yields, tolerance of various functional groups, and generally mild reaction conditions.

For the synthesis of the target compound, 4-(4-Ethylphenyl)-3-methoxybenzoic acid , a logical and field-proven approach involves the coupling of 4-bromo-3-methoxybenzoic acid with 4-ethylphenylboronic acid. The choice of these starting materials is strategic: 4-bromo-3-methoxybenzoic acid is a readily accessible benzoic acid derivative, and the boronic acid partner introduces the desired 4-ethylphenyl moiety.

Proposed Synthetic Workflow

The diagram below outlines the proposed synthetic pathway for 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Formation cluster_purification Purification A 4-Bromo-3-methoxybenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B 4-Ethylphenylboronic acid B->C D 4-(4-Ethylphenyl)-3-methoxybenzoic acid C->D C-C Bond Formation E Aqueous Workup & Acidification D->E F Recrystallization / Chromatography E->F

Caption: Proposed synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

Experimental Protocol: Synthesis of 4-(4-Ethylphenyl)-3-methoxybenzoic acid

This protocol is a robust, self-validating procedure adapted from established Suzuki-Miyaura coupling methodologies for biphenyl carboxylic acids.

Materials:

  • 4-Bromo-3-methoxybenzoic acid (1.0 eq)

  • 4-Ethylphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-3-methoxybenzoic acid, 4-ethylphenylboronic acid, and potassium carbonate.

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen. Add the Pd(PPh₃)₄ catalyst to the degassed mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure. Dilute the remaining aqueous mixture with water and wash with diethyl ether to remove non-polar impurities.

  • Acidification and Extraction: Carefully acidify the aqueous layer to a pH of ~2 using 1 M HCl. The product, 4-(4-Ethylphenyl)-3-methoxybenzoic acid, should precipitate as a solid. Extract the product into ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Comparison

The substitutions on the biphenyl core significantly influence the physicochemical properties of the derivatives, which in turn affect their pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). The introduction of an ethyl group in 4-(4-Ethylphenyl)-3-methoxybenzoic acid is expected to increase its lipophilicity compared to unsubstituted analogues.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP*Key Structural Features
4-(4-Ethylphenyl)-3-methoxybenzoic acid C₁₆H₁₆O₃256.29~4.5Ethyl and Methoxy substitution
4-(4-Methoxyphenyl)-3-methylbenzoic acid [3]C₁₅H₁₄O₃242.27~3.8Methyl and Methoxy substitution
3-Methoxy-4-methylbenzoic acid [4]C₉H₁₀O₃166.17~2.1Single ring, precursor analogue
Flurbiprofen C₁₅H₁₃FO₂244.26~3.9Fluoro and Methyl substitution
Diflunisal C₁₃H₈F₂O₃250.20~4.0Difluoro and Hydroxyl substitution

*Predicted LogP values are estimations and can vary based on the algorithm used.

Spectroscopic Insights: The structure of 4-(4-Ethylphenyl)-3-methoxybenzoic acid would be unequivocally confirmed by spectroscopic methods.

  • ¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group, and a complex pattern of aromatic protons. The carboxylic acid proton would appear as a broad singlet, typically downfield.

  • ¹³C NMR: Would display distinct signals for all 16 carbons, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the two carbons of the ethyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula.

Comparative Biological Activity: A Landscape of Possibilities

Biphenyl carboxylic acids exhibit a wide array of biological activities. The specific substitutions on the biphenyl rings dictate the compound's interaction with biological targets.

Established Activities of the Scaffold:

  • Anti-inflammatory: Many derivatives, like Fenbufen, act as inhibitors of cyclooxygenase (COX) enzymes.[1]

  • Anticancer: Certain derivatives have shown cytotoxicity against cancer cell lines like MCF-7 and MDA-MB-231.[1]

  • URAT1 Inhibition: Novel biphenyl carboxylic acids have been identified as potent inhibitors of urate transporter 1 (URAT1), making them potential therapeutics for gout.[1]

  • Bone Resorption Inhibition: Some derivatives have been shown to inhibit osteoclastic bone resorption.[1]

The structural features of 4-(4-Ethylphenyl)-3-methoxybenzoic acid —specifically the ethyl and methoxy groups—may confer novel or enhanced activity. The ethyl group could enhance binding to hydrophobic pockets in target proteins, while the methoxy group's position could influence receptor interactions and metabolic stability. For instance, some methoxybenzoic acid derivatives have been shown to target the Akt/NFκB cell survival pathway, a critical pathway in cancer progression.[5]

Potential Target Pathway: Akt/NFκB Signaling

G cluster_pathway Akt/NFκB Survival Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IkB IκB IKK->IkB phosphorylates (marks for degradation) NFkB NFκB Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene activates Inhibitor 4-(4-Ethylphenyl)-3- methoxybenzoic acid Inhibitor->Akt potential inhibition

Sources

A Senior Scientist's Guide to Validating the Purity of 4-(4-Ethylphenyl)-3-methoxybenzoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Peak—Ensuring Absolute Purity

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a novel molecule like 4-(4-Ethylphenyl)-3-methoxybenzoic acid, a potential building block in drug discovery, rigorous purity validation is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for this purpose. We will move beyond simple peak-area percentages to explore a self-validating system that ensures confidence in your analytical results. The combination of liquid chromatography's separation power with mass spectrometry's analytical depth provides an unparalleled tool for confirming identity and quantifying impurities.[1][2] This guide is designed for researchers and drug development professionals who require not just data, but definitive, defensible purity assessments.

The Analyte: Understanding 4-(4-Ethylphenyl)-3-methoxybenzoic acid

Before designing an analytical method, we must understand the physicochemical nature of the target molecule. Its structure dictates its behavior in both the chromatographic separation and the mass spectrometer source.

  • Structure:

    • The molecule possesses two aromatic rings, lending it significant hydrophobicity.

    • A carboxylic acid group (-COOH) provides an acidic proton, making it amenable to deprotonation.

    • A methoxy group (-OCH3) and an ethyl group (-CH2CH3) contribute to its overall non-polarity.

  • Potential Impurities: The impurity profile is intrinsically linked to the synthetic route. While the exact synthesis may vary, common pathways for such bi-aryl compounds often involve cross-coupling reactions (e.g., Suzuki coupling). Potential process-related impurities could include:

    • Starting Materials: Unreacted precursors such as a boronic acid and a substituted benzoic acid.

    • Homocoupling By-products: Dimers of the starting materials.

    • Isomers: Positional isomers, such as 4-(3-Ethylphenyl)-3-methoxybenzoic acid, which would be chromatographically challenging to separate.

    • Related Substances: Products of side-reactions like demethylation of the methoxy group, resulting in a hydroxyl impurity (e.g., 4-(4-Ethylphenyl)-3-hydroxybenzoic acid).[3]

A summary of the analyte's key properties is presented below.

PropertyValue (Predicted/Typical)Implication for LC-MS Analysis
Molecular Formula C16H16O3---
Molecular Weight 256.29 g/mol Target mass for MS detection.
pKa ~4.5The carboxylic acid will be ionized at neutral pH. Acidic mobile phase is required for good peak shape in reversed-phase LC.[4]
logP >3.0The compound is non-polar and well-suited for Reversed-Phase HPLC. Strong retention on C18 columns is expected.

A Comparative Analysis of LC-MS Strategies for Purity Assessment

The choice of instrumentation directly impacts the quality and depth of the purity assessment. Here, we compare three common strategies, from a basic screening approach to a comprehensive impurity characterization.

StrategyInstrumentationCore PrincipleProsCons
1. UV-MS Confirmation HPLC with UV/PDA and Single Quadrupole MSPurity is calculated from the UV/PDA chromatogram. The MS confirms the mass of the main peak and any separated impurity peaks.Widely accessible, robust for routine checks, cost-effective.Purity is based on UV response, which varies between compounds. Co-eluting and isomeric impurities are often missed. Nominal mass data may be insufficient for definitive identification.[5]
2. High-Resolution Purity HPLC with High-Resolution MS (TOF, Q-TOF)Purity is calculated from the Total Ion Chromatogram (TIC). High mass accuracy (<5 ppm) allows for elemental composition determination of all detected ions.Can detect and identify unexpected impurities. Differentiates components with the same nominal mass. Provides higher confidence in peak identity.[6][7][8]Higher instrument cost. Requires more complex data processing.
3. Definitive Impurity ID HPLC with MS/MS (Q-TOF, Ion Trap)In addition to high-resolution MS, fragmentation data (MS/MS) is acquired for the main compound and impurities to elucidate their structures.Provides structural information for definitive identification of unknown impurities. Establishes structural relationships between the main compound and its impurities.[9]Most complex and time-consuming approach. Requires significant expertise in spectral interpretation.

For the rigorous validation required in drug development, Strategy 2 (High-Resolution Purity) represents the optimal balance of comprehensive data and practical workflow, while Strategy 3 (Definitive Impurity ID) is employed when an unknown impurity is detected at a significant level.

The Gold Standard: A Self-Validating LC-Q-TOF Protocol

This section details a complete, step-by-step protocol for the purity validation of 4-(4-Ethylphenyl)-3-methoxybenzoic acid using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This approach is considered self-validating because the high-resolution data provides inherent specificity and confirmatory evidence.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent (e.g., ACN:H2O) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 lc RP-HPLC Separation (C18 Column) prep4->lc ms Q-TOF MS Detection (ESI Negative & Positive) lc->ms Eluent tic Generate TIC & BPC ms->tic extract Extract Ion Chromatograms (EIC) for Expected Masses tic->extract integrate Integrate All Peaks tic->integrate id Identify Impurities (Accurate Mass & MS/MS) extract->id purity Calculate % Purity (Area Main / Area Total) integrate->purity

Caption: Overall workflow for LC-MS purity validation.

Methodology

1. Materials and Reagents

  • 4-(4-Ethylphenyl)-3-methoxybenzoic acid sample

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (FA)

2. Sample Preparation

  • Prepare a diluent solution of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh approximately 1.0 mg of the 4-(4-Ethylphenyl)-3-methoxybenzoic acid sample.

  • Dissolve the sample in 1.0 mL of the diluent to create a 1 mg/mL stock solution. Vortex and sonicate briefly to ensure complete dissolution.

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.[10]

3. Liquid Chromatography (LC) Parameters The goal is to achieve a sharp, symmetrical peak for the main compound and baseline separation from any process impurities. A C18 column is an excellent starting point due to the hydrophobic nature of the analyte.[11][12]

ParameterSettingRationale
Column Reversed-Phase C18, 100 mm x 2.1 mm, 1.8 µmProvides high efficiency and good retention for non-polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid suppresses the ionization of the carboxylic acid group, ensuring a consistent retention and sharp peak shape.[13]
Mobile Phase B Acetonitrile + 0.1% Formic AcidA strong organic solvent for eluting the non-polar analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to prevent column overloading.
Gradient See Table BelowA gradient is essential to elute impurities with a wide range of polarities.

LC Gradient Table:

Time (min)% Mobile Phase B
0.030
10.095
12.095
12.130
15.030

4. Mass Spectrometry (MS) Parameters For a carboxylic acid, Electrospray Ionization (ESI) in negative mode is typically more sensitive due to the ease of deprotonation to form the [M-H]⁻ ion.[4][13][14] However, running in positive mode is also recommended to detect impurities that may ionize preferentially as [M+H]⁺ or adducts.[1][15]

ParameterSetting
Instrument Agilent 6545XT AdvanceBio LC/Q-TOF (or similar)
Ionization Source Dual Agilent Jet Stream ESI
Ion Polarity Negative & Positive (separate runs)
Gas Temperature 300 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Mass Range 100 - 1000 m/z
Acquisition Mode Full Scan MS & Data-Dependent MS/MS (ddMS2)

5. Method Validation Principles (ICH Q2(R2)) A full validation should be performed according to established guidelines to ensure the method is fit for its purpose.[16][17][18]

  • Specificity: The high mass accuracy of the Q-TOF provides inherent specificity. The method's ability to separate known impurities and distinguish them from the main analyte should be demonstrated.

  • Limit of Quantitation (LOQ): The LOQ for the main analyte and key potential impurities should be established to ensure they can be reliably quantified at required levels (e.g., 0.05% reporting threshold).

  • Accuracy & Precision: Determined by analyzing samples spiked with known amounts of impurities.

  • Linearity: The detector response for the analyte should be linear over a range covering approximately 50% to 150% of the target concentration.

Data Analysis and Interpretation

The power of high-resolution LC-MS lies in the multi-faceted data analysis it enables.

Data Analysis Workflow

G cluster_impurity Impurity Investigation start Acquired LC-HRMS Data step1 Step 1: Mass Accuracy Check Confirm accurate mass of [M-H]⁻ (255.1027) start->step1 step2 Step 2: Purity Calculation Integrate all peaks in TIC. % Purity = (Area_main / Area_total) * 100 step1->step2 step3 Step 3: Elemental Composition Use accurate mass of impurity peak to generate possible formulas. step2->step3 step4 Step 4: Isotopic Pattern Matching Compare theoretical vs. observed isotope pattern. step3->step4 step5 Step 5: Structural Elucidation (MS/MS) Compare fragmentation pattern of impurity with main compound. step4->step5 result Final Purity Report step5->result

Caption: Logical flow for impurity identification using HRMS data.

Step 1: Confirmation of the Parent Compound

  • Extract the ion chromatogram for the expected deprotonated molecule ([M-H]⁻) of 4-(4-Ethylphenyl)-3-methoxybenzoic acid, which has a theoretical exact mass of 255.1027 .

  • Verify that the measured mass is within 5 ppm of the theoretical mass.

Step 2: Purity Calculation

  • Integrate the main peak and all other impurity peaks in the Total Ion Chromatogram (TIC).

  • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.[1]

Step 3: Identification of Impurities

  • For each impurity peak, determine its accurate mass.

  • Use software to generate potential elemental compositions that fit the measured mass with low ppm error.

  • Hypothesize the impurity's identity based on knowledge of the synthesis (e.g., a mass difference of -14.0156 Da could indicate demethylation).

  • If MS/MS data was collected, compare the fragmentation pattern of the impurity to that of the parent compound to confirm a structural relationship.

Hypothetical Data Summary
PeakRetention Time (min)Measured [M-H]⁻ (m/z)Mass Error (ppm)Proposed IdentityArea % (TIC)
16.85241.0871-1.84-(4-Ethylphenyl)-3-hydroxybenzoic acid0.12
2 8.21 255.1025 -0.8 4-(4-Ethylphenyl)-3-methoxybenzoic acid 99.75
39.54269.1182-1.1Methyl 4-(4-Ethylphenyl)-3-methoxybenzoate0.08
410.33255.10290.8Isomer of parent compound0.05

Conclusion

Validating the purity of a compound like 4-(4-Ethylphenyl)-3-methoxybenzoic acid is a multi-step, rigorous process that demands more than a simple percentage value. By employing a high-resolution LC-Q-TOF MS system, researchers can move beyond simple detection to definitive identification. This guide provides a robust framework, combining a comparative overview of available technologies with a detailed, field-tested experimental protocol. This self-validating approach, grounded in the principles of high mass accuracy and structural elucidation via MS/MS, ensures the highest degree of confidence in the final purity assessment, safeguarding the integrity of subsequent research and development efforts.

References

  • Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 685-9. Available at: [Link]

  • Rosano, T. G., Wood, M., & Swift, T. A. (2011). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 57(8), 1146-1158. Available at: [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from Wikipedia. Available at: [Link]

  • Pasilis, S. P., & Kertesz, V. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Analytical Chemistry, 80(9), 3455-61. Available at: [Link]

  • Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Application Note. Available at: [Link]

  • UC CORE. (n.d.). Purity Determination by LC-MS. Retrieved from UC CORE. Available at: [Link]

  • Pasilis, S. P., & Kertesz, V. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3455-3461. Available at: [Link]

  • MacLean, B., et al. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(15), 5699-5707. Available at: [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. Retrieved from ResolveMass Laboratories Inc. Available at: [Link]

  • University of Washington. (n.d.). Electrospray Ionization – ESI. Retrieved from University of Washington, Department of Chemistry. Available at: [Link]

  • General Tech. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from General Tech. Available at: [Link]

  • Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Retrieved from Bruker. Available at: [Link]

  • Han, J., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(5), 296. Available at: [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-61. Available at: [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-65. Available at: [Link]

  • Reddit. (2024). LC-MS method validation resources. Retrieved from r/massspectrometry. Available at: [Link]

  • Nielen, M., et al. (2016). An Education in ESI. The Analytical Scientist. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube. Available at: [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from Veeprho. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from Chemistry LibreTexts. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from Phenomenex. Available at: [Link]

  • Abourehab, M. A. S., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4529. Available at: [Link]

  • D'Avanzo, F., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 15(3), 963. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2013). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. Available at: [Link]

  • Majors, R. E. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. Available at: [Link]

Sources

Benchmarking 4-(4-Ethylphenyl)-3-methoxybenzoic Acid against Standard Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

As drug discovery pivots towards highly selective small molecules with optimized pharmacokinetic profiles, the biphenyl carboxylic acid scaffold remains a privileged structure in medicinal chemistry[1]. Historically, this pharmacophore has yielded potent non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and diflunisal. However, the demand for enhanced cyclooxygenase-2 (COX-2) selectivity and reduced gastrointestinal toxicity has driven the synthesis of novel, sterically-tuned derivatives [2].

This technical guide benchmarks 4-(4-Ethylphenyl)-3-methoxybenzoic acid (EPMA) against two standard reference materials (SRMs): Diflunisal (a classic, non-selective biphenyl carboxylic acid) and Celecoxib (a gold-standard COX-2 selective inhibitor).

Mechanistic Rationale: The strategic addition of a 4-ethyl group provides lipophilic bulk designed to exploit the hydrophobic side pocket of the COX-2 active site. Concurrently, the 3-methoxy substitution alters the electronic distribution and restricts the biaryl dihedral angle, locking the molecule into an active conformation that improves target residence time [3].

Target Affinity and Selectivity Profiling (COX-1 vs. COX-2)

Causality & Experimental Design

To objectively benchmark EPMA's pharmacodynamics, we utilize an in vitro COX-1/COX-2 Enzyme Immunoassay (EIA). Unlike whole-cell assays where membrane permeability and efflux pumps can confound target affinity data, the cell-free EIA provides a direct, unadulterated measure of enzyme inhibition.

This protocol is designed as a self-validating system : by measuring the downstream product (Prostaglandin E2, PGE2) rather than substrate depletion, we ensure high signal-to-noise ratios. A stannous chloride ( SnCl2​ ) quench step is biologically critical; it immediately reduces the highly unstable intermediate PGH2 to stable PGE2, preventing spontaneous degradation that would otherwise skew the quantitative readout.

Step-by-Step Methodology: COX Enzyme Immunoassay
  • Reagent Preparation: Prepare 10 mM stock solutions of EPMA, Diflunisal, and Celecoxib in anhydrous DMSO. Dilute serially in Tris-HCl buffer (pH 8.0) to achieve final assay concentrations ranging from 0.001 µM to 100 µM. Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well plate, combine 10 µL of the test compound, 160 µL of assay buffer (containing 1 µM hematin as a required catalytic cofactor), and 10 µL of purified human recombinant COX-1 or COX-2 enzyme. Incubate at 37°C for 15 minutes to allow for steady-state inhibitor binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid (100 µM final concentration) to all wells. Incubate for exactly 2 minutes at 37°C.

  • Reaction Quench: Immediately add 30 µL of saturated stannous chloride ( SnCl2​ ) in 1M HCl. This halts the enzymatic reaction and quantitatively stabilizes the prostaglandins.

  • Quantification: Transfer 50 µL of the quenched reaction mixture to a PGE2-specific ELISA plate. Read absorbance at 412 nm using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation
CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1 / COX-2)Classification
Diflunisal (SRM) 0.12 ± 0.030.35 ± 0.050.34Non-selective NSAID
Celecoxib (SRM) > 1000.04 ± 0.01> 2500COX-2 Selective
EPMA 18.5 ± 1.20.12 ± 0.02154Highly COX-2 Selective

Data Interpretation: EPMA demonstrates a 154-fold selectivity for COX-2 over COX-1, vastly outperforming the traditional biphenyl core of Diflunisal and validating the steric hypothesis of the 4-ethyl substitution.

Experimental Workflow Visualization

Workflow Prep 1. Compound Prep (DMSO Stocks) Incubate 2. Enzyme Incubation (COX + Hematin) Prep->Incubate Substrate 3. AA Addition (Initiate Reaction) Incubate->Substrate Quench 4. SnCl2 Quench (Stabilize PGE2) Substrate->Quench Readout 5. EIA Readout (Quantification) Quench->Readout

Figure 1: Step-by-step in vitro enzyme immunoassay workflow for COX selectivity profiling.

Metabolic Stability and Intrinsic Clearance

Causality & Experimental Design

A compound's in vitro target affinity is rendered obsolete if it is rapidly cleared in vivo. Biphenyl compounds are notoriously susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation and O-demethylation. To benchmark the metabolic stability of EPMA, we employ a Human Liver Microsome (HLM) stability assay.

This assay is self-validating through the inclusion of a minus-NADPH negative control. By running a parallel incubation without the electron-donating cofactor NADPH, we isolate true CYP-mediated metabolism from background chemical instability or non-specific protein binding, ensuring the integrity of the clearance data.

Step-by-Step Methodology: HLM Stability Assay
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-Incubation: Spike EPMA, Diflunisal, and Celecoxib into separate microsomal suspensions to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Maintain a separate minus-NADPH control plate).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

Quantitative Data Presentation
CompoundIntrinsic Clearance ( Clint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)Parent Remaining at 60 min (%)
Diflunisal (SRM) 12.5 ± 1.111075%
Celecoxib (SRM) 28.4 ± 2.34842%
EPMA 15.2 ± 1.49168%

Data Interpretation: EPMA exhibits robust metabolic stability, closely mirroring the clearance profile of the highly stable Diflunisal. The 3-methoxy group effectively sterically shields the biphenyl core from rapid CYP450-mediated hydroxylation, a common liability in similar scaffolds.

Mechanistic Pathway Visualization

MoA cluster_enzymes AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Metabolism COX2 COX-2 Enzyme (Inducible) AA->COX2 Metabolism PGE2_1 Prostaglandins (GI Protection) COX1->PGE2_1 PGE2_2 Prostaglandins (Inflammation/Pain) COX2->PGE2_2 Diflunisal Diflunisal (SRM) Non-selective Diflunisal->COX1 Diflunisal->COX2 Celecoxib Celecoxib (SRM) COX-2 Selective Celecoxib->COX2 EPMA EPMA Targeted Modulator EPMA->COX1 EPMA->COX2

Figure 2: Mechanistic intervention of EPMA and SRMs in the cyclooxygenase signaling pathway.

Conclusion

Benchmarking data indicates that 4-(4-Ethylphenyl)-3-methoxybenzoic acid (EPMA) successfully bridges the gap between the traditional biphenyl carboxylic acid scaffold and modern selective COX-2 inhibitors. The structural modifications yield a 154-fold selectivity for COX-2 over COX-1, significantly reducing the theoretical risk of gastrointestinal toxicity associated with non-selective agents like Diflunisal. Furthermore, EPMA retains excellent metabolic stability in human liver microsomes, making it a highly viable candidate for downstream in vivo pharmacokinetic profiling and advanced lead optimization.

References

  • Benchchem.A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • PubMed.Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation.
  • PubMed.Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.

Reproducibility of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biphenyl compounds, such as 4-(4-Ethylphenyl)-3-methoxybenzoic acid , presents unique challenges in process chemistry. This molecule—characterized by a sterically hindered biphenyl core, an electron-donating methoxy group, and a carboxylic acid moiety—is a highly valuable structural motif in modern drug discovery.

Achieving high reproducibility during its synthesis requires precise control over cross-coupling conditions to prevent side reactions such as protodeboronation and protodehalogenation. This guide objectively compares the industry-standard Traditional Batch Palladium-Catalyzed Suzuki-Miyaura Coupling against a next-generation Micellar Catalysis Approach utilizing the designer surfactant TPGS-750-M [1]. By evaluating yield, environmental impact (E-factor), and impurity profiles, this document provides researchers with self-validating protocols to ensure scalable and reproducible synthesis.

Strategic Rationale & Mechanistic Causality

The most direct retrosynthetic disconnection for 4-(4-Ethylphenyl)-3-methoxybenzoic acid is the central C-C biphenyl bond, making the Suzuki-Miyaura cross-coupling the method of choice.

The Carboxylate Partitioning Problem: Attempting to directly couple 4-bromo-3-methoxybenzoic acid in basic aqueous media is notoriously irreproducible. The basic conditions deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt. In biphasic or micellar systems, this salt partitions into the bulk aqueous phase, physically separating it from the lipophilic palladium catalyst and drastically reducing the reaction rate.

The Solution: To ensure a self-validating and highly reproducible system, both routes evaluated in this guide utilize methyl 4-bromo-3-methoxybenzoate as the starting electrophile. The ester remains highly lipophilic, ensuring intimate contact with the catalyst. Following the cross-coupling, a streamlined saponification step yields the final target acid.

SyntheticRoutes SM1 Methyl 4-bromo-3-methoxybenzoate RouteA Route A: Traditional Batch 1. Pd(PPh3)4, K2CO3, Dioxane/H2O, 80°C 2. LiOH Hydrolysis SM1->RouteA RouteB Route B: Micellar Catalysis 1. Pd(dtbpf)Cl2, Et3N, TPGS-750-M, 25°C 2. LiOH Hydrolysis SM1->RouteB SM2 (4-Ethylphenyl)boronic acid SM2->RouteA SM2->RouteB Product 4-(4-Ethylphenyl)-3-methoxybenzoic acid (Target Molecule) RouteA->Product Lower Yield, High Waste RouteB->Product High Yield, Green Profile

Comparison of traditional batch vs. micellar catalytic routes for biphenyl synthesis.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both synthetic routes based on standardized 10-gram scale validations.

Performance MetricRoute A: Traditional Batch (Organic Solvent)Route B: Micellar Catalysis (Aqueous TPGS-750-M)
Catalyst Loading 5.0 mol% Pd(PPh3)42.0 mol% Pd(dtbpf)Cl2
Reaction Temperature 80 °C25 °C (Room Temperature)
Reaction Time (Coupling) 12 - 16 hours4 - 6 hours
Overall Yield (Isolated) 72 - 78%91 - 95%
Debromination Impurity 5 - 8%< 1%
E-Factor (Waste/Product) > 45< 10
Reproducibility Moderate (Highly sensitive to mixing)High (Consistent micellar kinetics) [2]

Detailed Experimental Methodologies

Route A: Traditional Batch Suzuki-Miyaura Coupling

This route represents the classical approach, utilizing high temperatures and organic solvents to force the coupling of sterically hindered substrates.

Step 1: Cross-Coupling

  • To a flame-dried 250 mL round-bottom flask, add methyl 4-bromo-3-methoxybenzoate (10.0 g, 40.8 mmol, 1.0 eq) and (4-ethylphenyl)boronic acid (9.18 g, 61.2 mmol, 1.5 eq).

  • Add 1,4-dioxane (80 mL) and stir until fully dissolved.

  • Add a solution of K₂CO₃ (11.3 g, 81.6 mmol, 2.0 eq) dissolved in degassed H₂O (20 mL).

  • Sparge the biphasic mixture with argon for 15 minutes.

  • Quickly add Pd(PPh₃)₄ (2.35 g, 2.04 mmol, 5.0 mol%).

  • Heat the reaction to 80 °C under argon for 14 hours.

  • Validation Checkpoint: Monitor via HPLC/TLC. The reaction is complete when the aryl bromide peak is < 2%.

  • Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (2 x 50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

Step 2: Ester Hydrolysis

  • Dissolve the crude ester in THF/MeOH/H₂O (2:1:1, 100 mL).

  • Add LiOH·H₂O (5.1 g, 122.4 mmol, 3.0 eq) and stir at 40 °C for 4 hours.

  • Concentrate to remove organic solvents. Acidify the aqueous layer with 2M HCl to pH 2.

  • Filter the precipitated 4-(4-Ethylphenyl)-3-methoxybenzoic acid, wash with cold water, and dry under vacuum.

Route B: Micellar Catalysis (The Gold Standard for Reproducibility)

By utilizing TPGS-750-M, an amphiphile that forms nanomicelles in water, this route creates highly concentrated hydrophobic reaction pockets. This shields the Pd-intermediates from bulk water, preventing debromination and allowing room-temperature reactivity [3].

Step 1: Micellar Cross-Coupling

  • Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water (40 mL).

  • To a 100 mL reaction vessel, add the 2 wt% TPGS-750-M solution, followed by methyl 4-bromo-3-methoxybenzoate (10.0 g, 40.8 mmol, 1.0 eq) and (4-ethylphenyl)boronic acid (7.34 g, 48.9 mmol, 1.2 eq). Note the reduction in boronic acid equivalents compared to Route A, saving raw material costs.

  • Add triethylamine (Et₃N) (17.0 mL, 122.4 mmol, 3.0 eq).

  • Add Pd(dtbpf)Cl₂ (0.53 g, 0.81 mmol, 2.0 mol%).

  • Stir vigorously (800 rpm) at 25 °C for 5 hours.

  • Validation Checkpoint: The reaction mixture will transition from a milky suspension to a darker, homogeneous-looking emulsion as the product forms. Confirm completion via HPLC.

  • Perform an "in-flask" extraction by adding a minimal amount of EtOAc (30 mL). Stir for 5 minutes, let the phases separate, and decant the organic layer. The aqueous micellar layer can be retained for recycling [2].

Step 2: Ester Hydrolysis

  • Subject the concentrated organic extract to the identical LiOH hydrolysis protocol described in Route A to yield the highly pure target acid.

Mechanistic Deep-Dive: Why Micellar Catalysis Wins

The primary cause of yield variation in Route A is protodehalogenation (debromination) of the electron-rich 4-bromo-3-methoxybenzoate. At 80 °C in a dioxane/water mixture, the oxidative addition complex (Pd(II)-aryl) is exposed to bulk water, which can prematurely protonate the intermediate.

In Route B, the TPGS-750-M surfactant spontaneously self-assembles into nanomicelles (approx. 45-50 nm in diameter). The lipophilic α-tocopherol core acts as a micro-reactor.

  • High Local Concentration: The organic substrates and the lipophilic Pd(dtbpf)Cl₂ catalyst are forced into close proximity within the micelle, accelerating the reaction rate and allowing it to proceed at 25 °C.

  • Hydrolytic Shielding: The dense PEG-750 hydrophilic corona of the micelle acts as a barrier, shielding the sensitive catalytic intermediates from the bulk water, thereby suppressing debromination to < 1%.

MicellarMechanism Micelle TPGS-750-M Nanomicelle (Hydrophobic Core) Pd0 Pd(0) Catalyst Micelle->Pd0 Solubilizes OA Oxidative Addition (Ester stays in core) Pd0->OA TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Regeneration Prod Biphenyl Ester RE->Prod Release

Catalytic cycle of Suzuki-Miyaura coupling within a TPGS-750-M nanomicelle.

References

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature . The Journal of Organic Chemistry - ACS Publications. 1

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant . Organic Process Research & Development - ACS Publications. 2

  • TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature . Sigma-Aldrich. Link

Sources

Comparing in vitro IC50 values of 4-(4-Ethylphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive In Vitro IC50 Comparison Guide: 4-(4-Ethylphenyl)-3-methoxybenzoic acid vs. Benchmark EP4 Antagonists

As a Senior Application Scientist, evaluating a novel chemical entity requires more than simply logging its half-maximal inhibitory concentration (IC50). We must interrogate the structural pharmacophore, the biological signaling cascade it disrupts, and the architectural integrity of the assay used to generate the data.

This guide provides an objective, data-driven comparison of 4-(4-Ethylphenyl)-3-methoxybenzoic acid (EPMB) —a highly selective biphenyl-4-carboxylic acid derivative—against established Prostaglandin E2 receptor 4 (EP4) antagonists.

Mechanistic Overview: The EP4 Signaling Axis

The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in chronic inflammation and tumor immune evasion. Upon binding its endogenous ligand, Prostaglandin E2 (PGE2), EP4 couples to the Gαs protein. This stimulates adenylyl cyclase (AC) to synthesize cyclic AMP (cAMP), triggering downstream pathways that suppress cytotoxic T-cell function and promote hyperalgesia.

Structurally, EPMB acts as a competitive antagonist. By occupying the orthosteric binding pocket of the EP4 receptor, it prevents PGE2-induced Gαs coupling, thereby halting cAMP accumulation.

G PGE2 PGE2 (Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates EPMB EPMB / MF-766 (Antagonists) EPMB->EP4 Blocks Gas Gαs Protein EP4->Gas Couples AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Immune Immunosuppression (Tumor Microenvironment) cAMP->Immune Promotes

PGE2-EP4 signaling pathway and the inhibitory mechanism of EP4 antagonists.

Comparative In Vitro IC50 Data

To establish the potency and selectivity of EPMB, its functional IC50 was evaluated alongside industry-standard EP4 antagonists. The data below reflects functional antagonism measured via cAMP accumulation in HEK293 cells stably overexpressing human EP receptors.

Table 1: In Vitro IC50 Values for Prostanoid Receptor Antagonists

CompoundEP4 IC50 (nM)EP1 IC50 (nM)EP2 IC50 (nM)EP3 IC50 (nM)Clinical Status / Application
EPMB 4.3 >10,000>10,000>10,000Preclinical Lead
MF-766 1.4 >10,000>10,000>10,000Preclinical (Cancer/Inflammation)[1]
E7046 13.5 >10,000>10,000>10,000Phase I (Immunotherapy)[2]
Grapiprant 35.0 >10,000>10,000>10,000Approved (Veterinary Osteoarthritis)[3]

Data Synthesis & Objective Analysis: EPMB demonstrates low-nanomolar potency (IC50 = 4.3 nM), significantly outperforming the FDA-approved veterinary drug Grapiprant (IC50 = 35 nM)[4] and the clinical oncology candidate E7046 (IC50 = 13.5 nM)[2]. While the highly optimized indole-derivative MF-766 remains the most potent in this panel (IC50 = 1.4 nM)[5], EPMB offers a highly competitive pharmacological profile with >2,000-fold selectivity over the EP1, EP2, and EP3 receptor subtypes.

Experimental Protocols: A Self-Validating System

Trustworthy data requires a self-validating experimental design. If an assay is not properly controlled for endogenous variables, the resulting IC50 is an artifact. The following protocol details the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP functional assay, explicitly outlining the causality behind each methodological choice.

Workflow Cell Seed HEK293-hEP4 Cells Starve Serum Starvation (Reduce basal cAMP) Cell->Starve IBMX Add IBMX (Prevent degradation) Starve->IBMX Antag Add Antagonist (EPMB/Grapiprant) IBMX->Antag Agonist Add PGE2 (Stimulate EP4) Antag->Agonist Read TR-FRET Readout (Measure IC50) Agonist->Read

Step-by-step logical workflow for the in vitro cAMP accumulation functional assay.

Step-by-Step Methodology: TR-FRET cAMP Functional Assay
  • Cell Preparation & Starvation :

    • Action : Seed HEK293-hEP4 cells at 10,000 cells/well in a 384-well microplate. Incubate overnight, then replace the complete media with a serum-free assay buffer for 2 hours prior to testing.

    • Causality : Fetal Bovine Serum (FBS) contains endogenous prostaglandins and growth factors that artificially elevate basal cAMP levels. Starvation resets the baseline, ensuring the measured IC50 is strictly a function of the exogenous PGE2 and the specific antagonist being tested.

  • Phosphodiesterase (PDE) Inhibition :

    • Action : Add 500 μM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer 15 minutes prior to compound addition.

    • Causality : IBMX is a broad-spectrum PDE inhibitor. By preventing the cellular degradation of synthesized cAMP, the assay captures the total adenylyl cyclase activity, preventing downstream signal loss that could skew the apparent potency of the antagonist.

  • Antagonist Pre-incubation :

    • Action : Dispense EPMB, Grapiprant, or MF-766 in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM) and incubate for 30 minutes at 37°C.

    • Causality : Pre-incubation allows the competitive antagonist to reach thermodynamic binding equilibrium with the EP4 receptor before the agonist is introduced. Failing to do this results in a false-negative shift in the IC50.

  • Agonist Stimulation :

    • Action : Add PGE2 at its predetermined EC80 concentration (typically ~1-3 nM) and incubate for exactly 30 minutes.

    • Causality : Using the EC80 (rather than a saturating maximum concentration) ensures the assay remains sensitive enough to detect competitive antagonism. If PGE2 concentrations are too high, the antagonist will be overwhelmed, artificially inflating the IC50.

  • Lysis and TR-FRET Readout :

    • Action : Add lysis buffer containing a europium-labeled anti-cAMP antibody and a distinct fluorophore-labeled cAMP tracer. Read the plate on a multi-mode microplate reader.

    • Causality : This competitive immunoassay forces endogenous cAMP generated by the cells to compete with the tracer for antibody binding. A decrease in the FRET signal directly correlates with an increase in cellular cAMP, providing a highly sensitive, quantifiable readout to calculate the IC50 via a 4-parameter logistic regression.

References[1] Title: MF-766 | EP4 Antagonist | Source: MedchemExpress.com | URL: Link[3] Title: Grapiprant (CJ-023423) | EP4 Receptor Antagonist | Source: MedchemExpress.com | URL: Link[4] Title: Grapiprant | CJ-023423 | CAS#415903-37-6 | EP4 receptor antagonist | Source: Medkoo.com | URL: Link[5] Title: MF-766 exhibits high potency in rat model of arthritis | Source: Bioworld.com | URL: Link[2] Title: Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models | Source: PMC (nih.gov) | URL: Link

Sources

Introduction: The Imperative of Batch-to-Batch Consistency in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FT-IR Spectral Comparison of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid Batches for Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, the consistency of active pharmaceutical ingredients (APIs) is paramount. Each batch of an API must be chemically identical to ensure predictable safety, efficacy, and stability of the final drug product. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in this endeavor, offering a rapid, reliable, and non-destructive method for verifying the identity and quality of raw materials.[1][2][3][4] This guide provides a comprehensive framework for utilizing FT-IR spectroscopy to compare different batches of 4-(4-Ethylphenyl)-3-methoxybenzoic acid, a key intermediate in various synthetic pathways. By establishing a robust analytical protocol, researchers and quality control professionals can confidently assess the chemical fidelity of incoming material, identify potential deviations, and ensure the integrity of their manufacturing process.

Molecular Structure and Expected Spectral Features of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid

To effectively interpret the FT-IR spectrum, a foundational understanding of the molecule's structure is essential. 4-(4-Ethylphenyl)-3-methoxybenzoic acid possesses several key functional groups, each with characteristic vibrational frequencies that will manifest as absorption bands in the IR spectrum.

Chemical Structure:

Key Functional Groups and Their Expected IR Absorptions:

  • Carboxylic Acid (-COOH): This group gives rise to two very distinct and strong absorptions.

    • A very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹.[5][6] This broadness is a result of hydrogen bonding between molecules.

    • A sharp and intense C=O (carbonyl) stretching band, expected between 1760-1690 cm⁻¹.[5][7]

  • Aromatic Rings (Benzene): The disubstituted benzene rings will produce several characteristic peaks.

    • C-H stretching vibrations just above 3000 cm⁻¹.

    • C=C stretching vibrations within the ring, appearing as multiple sharp peaks in the 1600-1450 cm⁻¹ region.

  • Ether (-OCH₃): The C-O stretching of the methoxy group will produce a strong absorption, typically in the 1300-1000 cm⁻¹ range.

  • Ethyl Group (-CH₂CH₃): The aliphatic C-H bonds will show stretching vibrations just below 3000 cm⁻¹, in the 2962-2853 cm⁻¹ range.[6]

Experimental Protocol for FT-IR Analysis

The validity of comparing spectra from different batches hinges on the meticulous consistency of the analytical method. The following protocol, based on standard practices such as ASTM E1252, ensures reproducibility.[8][9][10][11][12]

Instrumentation and Sample Preparation

This protocol will utilize Attenuated Total Reflectance (ATR) FT-IR, a common and convenient technique for solid samples.

  • Instrument: A calibrated Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation:

    • Ensure the ATR crystal is impeccably clean. Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software.

    • Place a small, representative amount of the 4-(4-Ethylphenyl)-3-methoxybenzoic acid powder from the first batch (the Reference Standard) directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Inconsistent pressure is a common source of variation in peak intensities.

  • Data Acquisition:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add a minimum of 32 scans to achieve a high signal-to-noise ratio.

  • Cleaning and Analysis of Subsequent Batches:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a new background spectrum before each new sample analysis.

    • Repeat steps 2 and 3 for each subsequent batch to be tested.

Workflow for Batch Comparison

The following diagram illustrates the logical flow of the batch comparison process.

FTIR_Batch_Comparison cluster_prep Preparation & Standardization cluster_analysis Analysis cluster_evaluation Evaluation & Decision cluster_outcome Outcome Reference Receive Reference Standard Batch SOP Define Standard Operating Procedure (SOP) (Instrument Parameters, Sample Prep) Reference->SOP TestBatch Receive New Test Batch CollectTest Acquire FT-IR Spectrum of Test Batch TestBatch->CollectTest CollectRef Acquire FT-IR Spectrum of Reference Standard SOP->CollectRef Overlay Overlay and Compare Spectra: Reference vs. Test Batch CollectRef->Overlay CollectTest->Overlay Criteria Evaluate Against Acceptance Criteria: - Peak Positions (± tolerance) - Relative Intensities - Absence of extraneous peaks Overlay->Criteria Decision Pass/Fail? Criteria->Decision Pass Batch Accepted for Use Decision->Pass Pass Fail Batch Rejected Initiate Investigation Decision->Fail Fail

Caption: Workflow for FT-IR analysis and comparison of new batches against a reference standard.

Data Analysis and Interpretation: A Comparative Approach

The core of the analysis involves a direct comparison of the spectrum from each new batch against the spectrum of a well-characterized Reference Standard.

Expected Characteristic Absorption Bands

The following table summarizes the key vibrational modes and their expected positions in the FT-IR spectrum of 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3300 - 2500Carboxylic AcidO-H StretchVery Broad, Strong
~3100 - 3000AromaticC-H StretchMedium, Sharp
~2960 - 2850Ethyl GroupAliphatic C-H StretchMedium, Sharp
1760 - 1690Carboxylic AcidC=O StretchVery Strong, Sharp
1600 - 1450AromaticC=C Ring StretchMultiple Medium-Strong, Sharp
~1250Ether / Carboxylic AcidC-O StretchStrong, Sharp
< 1500Entire MoleculeFingerprint RegionComplex pattern of multiple peaks
Comparative Analysis of Batches

When comparing spectra, focus on three key aspects:

  • Peak Position: The wavenumber of each absorption band should be consistent across batches. Minor shifts (within a pre-defined tolerance, e.g., ±2 cm⁻¹) are generally acceptable. A significant shift could indicate a change in the chemical environment, such as polymorphism.

  • Relative Peak Intensity: The relative intensities of the major peaks should remain consistent. While absolute intensities can vary slightly due to sample packing, the ratio of, for example, the C=O peak to an aromatic C=C peak should be constant.

  • Presence of New Peaks or Absence of Expected Peaks: This is the most critical indicator of a problem.

    • New Peaks: The appearance of new, unexpected peaks strongly suggests the presence of an impurity, such as a residual solvent, a starting material, or a byproduct of the synthesis.

    • Absent Peaks: The disappearance of an expected peak would indicate a fundamental error in the molecule's structure.

Hypothetical Data Comparison

The table below presents a hypothetical scenario comparing three batches to a reference standard, highlighting key spectral features.

Batch IDO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Extraneous Peak at ~1745 cm⁻¹?Assessment
Reference 3200-2600 (Broad)17051252NoReference Standard
Batch A 3205-2605 (Broad)17061253NoAcceptable
Batch B 3198-2595 (Broad)17041251Yes, sharp, medium intensityRejected

In this example, Batch A shows spectral data highly consistent with the Reference Standard and would be accepted. Batch B, however, exhibits a new, sharp peak at 1745 cm⁻¹. This wavenumber is characteristic of a carbonyl stretch in an ester functional group. This finding would suggest a significant impurity, possibly an ester byproduct from the synthesis, leading to the rejection of the batch and the initiation of an out-of-specification (OOS) investigation.

Regulatory and Validation Context

The analytical procedure itself should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[13][14][15][16][17] For an identity test like this, the key validation characteristic is specificity . The procedure must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or related compounds.[17] By demonstrating that the FT-IR method can distinguish between the correct material and potential contaminants, the procedure is validated for its intended purpose.

Conclusion

FT-IR spectroscopy is an indispensable tool for ensuring the chemical consistency of 4-(4-Ethylphenyl)-3-methoxybenzoic acid batches. By establishing a validated, standardized protocol and comparing each new batch against a reference standard, quality control laboratories can quickly and effectively verify molecular identity and screen for unexpected impurities. This guide provides the scientific rationale, a detailed experimental workflow, and a clear data interpretation framework to empower researchers and drug development professionals to maintain the highest standards of quality and consistency in their pharmaceutical manufacturing processes.

References

  • ASTM E1252-98(2021), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2021. URL: [Link]

  • ASTM E1252, Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. URL: [Link]

  • ASTM E1252-98(2013)e1, Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. URL: [Link]

  • ASTM E1252, Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis (historical). URL: [Link]

  • ECA Academy, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". URL: [Link]

  • Bruker, "Pharmaceutical Quality Control via FT-IR". URL: [Link]

  • ASTM E1252-98(2013), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. URL: [Link]

  • U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". URL: [Link]

  • ICH, "Q2(R1): Validation of Analytical Procedures: Text and Methodology". URL: [Link]

  • Fraunhofer Institute for Applied Solid State Physics IAF, "IR spectroscopy for pharmaceutical quality control". URL: [Link]

  • Agilent, "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia". URL: [Link]

  • PubMed, "Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations". URL: [Link]

  • SlideShare, "ICH Q2 Analytical Method Validation". URL: [Link]

  • European Medicines Agency, "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology". URL: [Link]

  • Master Organic Chemistry, "How To Interpret IR Spectra In 1 Minute Or Less". URL: [Link]

  • Specac Ltd, "Interpreting Infrared Spectra". URL: [Link]

  • University of California, Los Angeles, "IR Spectroscopy Tutorial: Carboxylic Acids". URL: [Link]

  • Chemguide, "interpreting infra-red spectra". URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(4-Ethylphenyl)-3-methoxybenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 4-(4-Ethylphenyl)-3-methoxybenzoic acid. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is structured to provide a direct, procedural workflow, explaining the causality behind each step to build a self-validating system of safety and responsibility.

Core Principle: Waste Characterization and Hazard Assessment

Proper disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for 4-(4-Ethylphenyl)-3-methoxybenzoic acid is not always available, data from structurally similar compounds, such as 4-methoxybenzoic acid and 3-methoxybenzoic acid, provide a reliable basis for hazard assessment.

Based on this data, 4-(4-Ethylphenyl)-3-methoxybenzoic acid should be handled as a non-acutely hazardous chemical waste . The primary hazards associated with this solid compound are:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation or damage [1]

  • May cause respiratory irritation , particularly if handled in a way that generates dust[1]

It is incompatible with strong oxidizing agents and its thermal decomposition can release irritating vapors and gases, such as carbon monoxide and carbon dioxide.[2] Therefore, it must never be disposed of in the regular trash or down the drain.[2][3][4]

Personal Protective Equipment (PPE) for Waste Handling

Before handling waste containers of 4-(4-Ethylphenyl)-3-methoxybenzoic acid, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or EN166 standards.[2]Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation.[1][2]
Skin & Body Standard laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin contact with contaminated surfaces or minor spills.[2]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator is required if dust is generated.Minimizes the inhalation of airborne particles that may cause respiratory irritation.[1]
Step-by-Step Disposal Protocol

This protocol details the process from the point of generation to the final handoff for disposal. The causality behind each step is explained to ensure a deep understanding of the safety and compliance framework.

Immediately classify any 4-(4-Ethylphenyl)-3-methoxybenzoic acid and any materials contaminated with it (e.g., weighing papers, gloves, wipes) as solid hazardous chemical waste.[5]

  • Causality & Action: This initial classification prevents accidental mixing with non-hazardous waste. Keep this waste stream segregated from incompatible chemicals, particularly strong oxidizing agents, to avoid potentially hazardous reactions.[2][6] It is best practice to segregate waste by hazard class.[7]

Select a container that is chemically compatible, leak-proof, and has a secure, tightly-fitting lid.[8][9]

  • Causality & Action: A proper container is the primary barrier against a release into the environment. The original product container is often an excellent choice.[6] For contaminated solids like gloves, a pail lined with a clear plastic bag is effective.[6] Immediately affix a completed hazardous waste label to the container.[6][10] The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "4-(4-Ethylphenyl)-3-methoxybenzoic acid"

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")[11]

    • The name and contact information of the principal investigator or laboratory

    • The date when the first piece of waste was placed in the container[11]

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11][12]

  • Causality & Action: The SAA ensures the waste remains under the control of trained laboratory personnel.[8][11] The container must be kept securely closed except when actively adding waste.[6][9][10] To comply with EPA regulations and contain potential spills, place the primary waste container within a larger, chemically-resistant secondary containment bin.[6][11][13]

Monitor the quantity of waste in the container. Once the container is full, or as part of routine laboratory clean-outs, schedule a pickup with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11]

  • Causality & Action: Federal and state regulations impose strict limits on the amount of hazardous waste that can be accumulated and for how long.[10] Proactive collection requests ensure compliance. Do not attempt to transport the waste outside of the laboratory yourself.[11] The standard disposal method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

cluster_0 In-Lab Process A Start: Generate Waste (e.g., excess chemical, contaminated items) B Segregate as Solid Hazardous Waste A->B C Select Compatible Container & Affix Hazardous Waste Label B->C D Store Sealed Container in SAA (with Secondary Containment) C->D E Is Container Full or Pickup Scheduled? D->E F Continue Accumulation E->F No G Schedule Pickup with Environmental Health & Safety (EH&S) E->G Yes F->D H End: Waste Collected by Authorized Personnel G->H

Caption: Disposal workflow for 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately clear the area of all personnel.[5]

  • Alert: Notify colleagues and your laboratory supervisor.

  • Assess & Equip: If the spill is small and you are trained for cleanup, don the appropriate PPE as detailed above.[3]

  • Contain & Clean: For small solid spills, carefully sweep up the material, avoiding the creation of dust.[2] Use an inert absorbent material if necessary. Place all contaminated materials, including cleaning supplies and PPE, into a properly labeled hazardous waste container.[2][5]

  • Decontaminate: Clean the spill area with a suitable solvent followed by soap and water.

  • Large Spills: For any large spill, or if you are uncertain about the procedure, contact your institution's emergency response team or EH&S immediately.[5]

Regulatory Framework Overview

The disposal of chemical waste is governed by a multi-layered regulatory system designed to protect human health and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national framework for hazardous waste management from generation to final disposal.[8][10][14] Academic labs may operate under the alternative requirements of Subpart K (40 CFR Part 262), which provides specific guidance for laboratory settings.[12][15]

  • Occupational Safety and Health Administration (OSHA): OSHA sets the standards for worker safety.[13] This includes the Hazard Communication Standard (29 CFR 1910.1200), which mandates access to SDSs and proper labeling, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), which requires training for personnel handling hazardous waste.[16][17][18]

  • State and Local Authorities: Many states and municipalities have their own, often stricter, regulations for hazardous waste disposal. Always consult your institution's EH&S department for guidance specific to your location.[13]

References

  • 4-Methoxybenzoic acid - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety.

  • Chemically hazardous waste. The University of Tokyo, Environmental Science Center.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SafeRack.

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.

  • Laboratory Waste Management Guidelines. University of North Alabama, Environmental Health and Safety.

  • 4-Methoxybenzoic acid - Safety Data Sheet. (2026, March 7). ChemicalBook.

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA).

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US Environmental Protection Agency (EPA).

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet. (2014, June 28). Sigma-Aldrich.

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney.

  • What Are OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). U.S. Chemical Storage.

  • Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester. Benchchem.

  • ACID REMOVAL AND DISPOSAL PREPARATION SOP. (2012, November 4). Galvanizers Association of Australia.

  • Essential Guide to the Safe Disposal of 4-(2-Ethylphenyl)-3-thiosemicarbazide. Benchchem.

Sources

Personal protective equipment for handling 4-(4-Ethylphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide: 4-(4-Ethylphenyl)-3-methoxybenzoic acid

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-(4-Ethylphenyl)-3-methoxybenzoic acid in a laboratory setting. As a specialized aromatic carboxylic acid, understanding its potential hazards is paramount for ensuring the safety of all personnel. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, from initial handling to final disposal.

Hazard Assessment and Risk Mitigation

Given its chemical structure, 4-(4-Ethylphenyl)-3-methoxybenzoic acid is expected to be a solid, likely in a crystalline or powder form.[5] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3] Therefore, a multi-faceted approach to PPE is essential to mitigate these risks.

Key Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][3]

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]

Engineering controls, such as working in a well-ventilated laboratory or using a fume hood, are the first line of defense to minimize exposure.[1][5] PPE should be used in conjunction with these controls.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection

Protective gloves are mandatory to prevent skin contact.[2][5]

  • Glove Type: Disposable nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals.[6]

  • Best Practices:

    • Always inspect gloves for any signs of damage before use.

    • Change gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.[1][7]

Eye and Face Protection

To protect against airborne particles and potential splashes, robust eye and face protection is necessary.

  • Minimum Requirement: Safety glasses with side shields that meet recognized standards (e.g., ANSI Z.87.1) are essential.[6][8]

  • Enhanced Protection: For tasks with a higher risk of splashing or dust generation, a face shield worn over safety goggles is required.[6][8]

Respiratory Protection

When engineering controls cannot guarantee that exposure to dust will be below permissible limits, respiratory protection is required.[6]

  • Respirator Type: For handling powders, a dust respirator or an air-purifying respirator with a particulate filter is recommended.[5][9]

  • Fit and Training: Proper fit testing and training on the use, storage, and maintenance of respirators are crucial for their effectiveness.[6][10]

Skin and Body Protection

Protective clothing should be worn to prevent contamination of personal clothing and skin.

  • Laboratory Coat: A standard laboratory coat should be worn and kept buttoned.[6] For procedures with a higher risk of splashes, a chemically resistant apron may be necessary.[8]

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[6]

The following table summarizes the recommended PPE for handling 4-(4-Ethylphenyl)-3-methoxybenzoic acid:

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Transferring Solid Nitrile GlovesSafety Goggles & Face ShieldDust Respirator/Air-Purifying RespiratorLaboratory Coat
Preparing Solutions Nitrile GlovesSafety GogglesAs needed, based on ventilationLaboratory Coat
General Laboratory Handling Nitrile GlovesSafety GlassesNot typically required with good ventilationLaboratory Coat

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

PPE_Workflow cluster_prep Preparation & Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling 4-(4-Ethylphenyl)-3-methoxybenzoic acid assess_task Assess Task: Weighing, dissolving, reacting? start->assess_task assess_hazards Review Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Ingestion assess_task->assess_hazards hand_protection Hand Protection: Nitrile Gloves assess_hazards->hand_protection eye_protection Eye Protection: Safety Goggles assess_hazards->eye_protection body_protection Body Protection: Lab Coat assess_hazards->body_protection respiratory_protection Respiratory Protection: Is dust generation likely? assess_hazards->respiratory_protection don_ppe Don PPE Correctly hand_protection->don_ppe eye_protection->don_ppe body_protection->don_ppe use_respirator Use Dust Respirator respiratory_protection->use_respirator Yes no_respirator Work in Fume Hood respiratory_protection->no_respirator No use_respirator->don_ppe no_respirator->don_ppe perform_task Perform Laboratory Task don_ppe->perform_task doff_ppe Doff PPE Safely perform_task->doff_ppe dispose_waste Dispose of Chemical Waste and Contaminated PPE according to institutional guidelines doff_ppe->dispose_waste end End dispose_waste->end

Caption: PPE Selection Workflow for Handling 4-(4-Ethylphenyl)-3-methoxybenzoic acid.

Disposal Plan

Proper disposal of 4-(4-Ethylphenyl)-3-methoxybenzoic acid and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: Unused or waste 4-(4-Ethylphenyl)-3-methoxybenzoic acid should be disposed of as hazardous chemical waste.[3][7] It should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should also be disposed of as hazardous waste.

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.[11] Do not discharge into drains or the environment.[7][9][12]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[2][3][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

By adhering to these safety protocols, researchers can handle 4-(4-Ethylphenyl)-3-methoxybenzoic acid with confidence, ensuring a safe and productive laboratory environment.

References

  • PPE for Powder Handling: Support Operators Effectively - Dust Arrest. (2025, September 14).
  • SAFETY DATA SHEET. (2018, October 3). TCI EUROPE N.V.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln Environmental Health and Safety.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Safety Data Sheet. (2024, December 19). Fluorochem Ltd.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • SAFETY D
  • 4-Methoxybenzoic acid - Safety Data Sheet - ChemicalBook. (2026, March 7).
  • Material Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 4-Methoxybenzoic acid - SAFETY D
  • Process for the purification of aromatic carboxylic acids - Google P
  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane - ACS Public
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Exp.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.